molecular formula C7H14N2O6S B053681 2,4-Diaminoanisole sulfate hydrate CAS No. 123333-56-2

2,4-Diaminoanisole sulfate hydrate

Cat. No.: B053681
CAS No.: 123333-56-2
M. Wt: 254.26 g/mol
InChI Key: JAYRYWNGILOCLN-UHFFFAOYSA-N
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Description

2,4-Diaminoanisole sulfate hydrate, also known as 2,4-Diamino-1-methoxybenzene sulfate hydrate, is a high-purity organic compound of significant importance in biochemical and industrial research. Its primary application lies in the study and development of oxidative hair dye formulations, where it functions as a key coupler intermediate. Upon reaction with primary intermediates (such as p-phenylenediamine or p-toluenediamine) in the presence of an oxidizing agent like hydrogen peroxide, it undergoes a complex series of oxidation and coupling reactions to form indo dyes. These indo dyes are responsible for producing stable, long-lasting colorants within the hair shaft, typically in the dark brown to black spectrum.

Properties

IUPAC Name

4-methoxybenzene-1,3-diamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O4S.H2O/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4;/h2-4H,8-9H2,1H3;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYRYWNGILOCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018653
Record name 4-Methoxybenzene-1,3-diamine sulfate hydrate (1:1:1)
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Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

123333-56-2
Record name 1,3-Benzenediamine, 4-methoxy-, sulfate, hydrate (1:1:?)
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Record name 2,4-Diaminoanisole sulfate hydrate
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Record name 2,4-Diaminoanisole sulfate salt hydrate
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Record name 2,4-DIAMINOANISOLE SULFATE HYDRATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,4-Diaminoanisole sulfate hydrate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,4-Diaminoanisole Sulfate Hydrate

Executive Summary

2,4-Diaminoanisole sulfate hydrate (CAS: 6219-67-6 / 39156-41-7) is the sulfate salt of 2,4-diaminoanisole, a methoxy-substituted aromatic amine.[1][2][3] Historically utilized as a primary intermediate in the synthesis of azo dyes and permanent hair colorants (C.I.[3][4] Oxidation Base 12A), its application profile has shifted significantly due to toxicological findings. It is now primarily restricted to controlled research environments for forensic analysis and toxicological modeling. This guide provides a rigorous technical analysis of its physicochemical behavior, synthesis pathways, metabolic toxicity, and analytical quantification.

Part 1: Physicochemical Characterization

The sulfate salt exhibits distinct stability and solubility profiles compared to its free base. Researchers must differentiate between the two forms to ensure experimental reproducibility.

Table 1: Physicochemical Properties of 2,4-Diaminoanisole Sulfate Hydrate

PropertyData / ValueNotes
Molecular Formula C₇H₁₀N₂O[5][6][7] · H₂SO₄ · xH₂OStoichiometry varies; typically monohydrate.
Molecular Weight 236.25 g/mol (Anhydrous basis)Adjust calculation for hydration state.
Appearance Off-white to violet/dark brown powderDarkens rapidly upon light exposure (photo-oxidation).
Melting Point 189°C – 192°CDecomposes. Distinct from free base MP (67-68°C).[2][8]
Solubility (Water) Soluble (~10–50 mg/mL)Forms acidic solution; solubility increases with temperature.
Solubility (Organic) Soluble in Ethanol; Insoluble in Non-polar solventsInsoluble in Benzene, Hexane.
Acidity (pKa) Weakly AcidicProtonated amine groups reduce pH in aqueous solution.
Stability Hygroscopic, PhotosensitiveRequires storage under inert gas, protected from light.

Critical Note: Many safety data sheets (SDS) conflate the melting point of the sulfate salt with the free base. The sulfate salt decomposes near 190°C, whereas the free base melts at ~67°C. Verification of the salt form via melting point determination is a mandatory quality control step before use.

Part 2: Synthesis & Manufacturing Pathways

The industrial synthesis of 2,4-diaminoanisole sulfate follows a reduction-sulfation sequence starting from 2,4-dinitroanisole.

Precursor Preparation

The starting material, 2,4-Dinitroanisole , is obtained via the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with methanol in the presence of sodium hydroxide.

Reduction (Bechamp or Catalytic)
  • Bechamp Reduction: Iron filings and hydrochloric acid reduce the nitro groups to amino groups.

  • Catalytic Hydrogenation: Reaction with H₂ gas over a Raney Nickel or Pd/C catalyst. This method is preferred for higher purity.

Salt Formation

The resulting 2,4-diaminoanisole base is dissolved in a solvent (typically ethanol or water) and treated with stoichiometric sulfuric acid. The sulfate salt precipitates, is filtered, and recrystallized.

SynthesisPath Start 2,4-Dinitroanisole Step1 Reduction (H2/Pd-C or Fe/HCl) Start->Step1 Inter 2,4-Diaminoanisole (Free Base) Step1->Inter Step2 Acidification (+ H2SO4) Inter->Step2 End 2,4-Diaminoanisole Sulfate Hydrate Step2->End

Figure 1: Industrial synthesis workflow from nitro-aromatic precursor to sulfate salt.

Part 3: Toxicology & Metabolic Activation[3]

2,4-Diaminoanisole sulfate is classified as a Group 2B carcinogen by IARC and "Reasonably Anticipated to be a Human Carcinogen" by the NTP. Its toxicity is not intrinsic to the parent molecule but is driven by metabolic activation in the liver.

Mechanism of Action

The compound undergoes N-oxidation by Cytochrome P450 enzymes (primarily CYP1A2), forming N-hydroxy metabolites. These are further acetylated to form unstable N-acetoxy esters, which spontaneously degrade into highly electrophilic nitrenium ions. These ions covalently bind to the C8 position of guanine in DNA, causing mutations.

Key Toxicological Endpoints:

  • Target Organs: Thyroid gland (follicular cell tumors), Skin, Zymbal gland.[9]

  • Genotoxicity: Positive in Ames test (Salmonella typhimurium) with metabolic activation (S9 fraction).

ToxicityMechanism Parent 2,4-Diaminoanisole Sulfate Enzyme Metabolic Activation (CYP1A2 / P450) Parent->Enzyme Metabolite1 N-Hydroxy-2,4-DAA Enzyme->Metabolite1 Metabolite2 N-Acetoxy-2,4-DAA (Unstable Ester) Metabolite1->Metabolite2 Acetyltransferase (NAT) Reactive Nitrenium Ion (Electrophile) Metabolite2->Reactive Spontaneous Loss of AcO- DNA DNA Adduct Formation (C8-Guanine Binding) Reactive->DNA Tumor Carcinogenesis (Thyroid/Skin) DNA->Tumor

Figure 2: Metabolic activation pathway leading to genotoxicity.

Part 4: Analytical Methodologies

Accurate quantification is essential for environmental monitoring and forensic toxicology. High-Performance Liquid Chromatography (HPLC) is the standard method.

Table 2: Recommended HPLC Protocol for 2,4-Diaminoanisole Sulfate

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)Provides retention for polar aromatic amines.
Mobile Phase A 10 mM Phosphate Buffer (pH 6.0 - 7.0)Controls ionization of amino groups; prevents tailing.
Mobile Phase B Methanol or AcetonitrileOrganic modifier for elution.
Gradient 5% B to 50% B over 20 minsGradient elution separates degradation products.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV-Vis / DAD at 280 nmMax absorption wavelength for the aromatic ring.
Internal Standard m-PhenylenediamineStructurally similar, corrects for injection variability.

Protocol Validation Steps:

  • Standard Preparation: Dissolve 10 mg of reference standard in 10 mL of Mobile Phase A. Protect from light immediately.

  • System Suitability: Inject standard 5 times. RSD of peak area must be < 2.0%.

  • Linearity: Construct a calibration curve from 1 µg/mL to 100 µg/mL (R² > 0.999).

Part 5: Handling, Safety & Disposal[6]

Due to its carcinogenic potential, strict "Zero Exposure" protocols are required.

Handling Protocols:

  • Engineering Controls: Handle only within a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Respiratory protection (P100) is required if powder handling is performed outside a hood.

  • Storage: Store at room temperature (15-25°C) in amber glass vials under nitrogen atmosphere to prevent oxidation.

Disposal:

  • Do not dispose of down the drain.

  • Incineration: Material must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize nitrogen/sulfur oxides.

References

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fifteenth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[2] [Link][4]

  • International Agency for Research on Cancer (IARC). (2001).[4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 79 - 2,4-Diaminoanisole. World Health Organization.[1][2] [Link]

  • PubChem. (2024). Compound Summary: 2,4-Diaminoanisole Sulfate.[1][2][3][4][6][7][8][10] National Library of Medicine. [Link]

Sources

Technical Monograph: 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6219-67-6 Synonyms: 4-Methoxy-m-phenylenediamine sulfate; 2,4-DAA sulfate Classification: Group 2B Carcinogen (IARC), Genotoxic Reference Standard[1]

Executive Summary

2,4-Diaminoanisole sulfate hydrate is an aromatic amine salt historically utilized in oxidative hair dye formulations and currently deployed as a critical reference standard in predictive toxicology .[1] While its commercial application in cosmetics was curtailed in the late 1970s due to carcinogenicity, it remains vital in drug development as a positive control for genotoxicity assays (e.g., Ames test, Micronucleus assay) and as a model compound for studying cytochrome P450-mediated bioactivation of aniline derivatives.[1]

This guide provides a rigorous technical framework for the synthesis, analytical quantification, and safe experimental handling of this compound, emphasizing its mechanism of action as a DNA-alkylating agent.[1]

Part 1: Physicochemical Profile & Stability[1]
PropertySpecificationTechnical Note
Molecular Formula C₇H₁₀N₂O[1] · H₂SO₄ · xH₂OStoichiometry varies; typically supplied as hydrate.[1]
Molecular Weight 236.25 g/mol (anhydrous basis)Adjust calculations for water content (typically ~1-5%).[1]
Appearance Off-white to violet/grey powderDarkens upon oxidation/light exposure.[1][2] Store in amber vials.
Solubility Water (High), Ethanol (Moderate)Insoluble in non-polar solvents (Hexane, DCM).[1]
pKa ~2.5 and ~5.5 (amine groups)Weakly acidic in solution due to sulfate counterion.[1]
Stability Hygroscopic, Light SensitiveCritical: Prepare fresh stock solutions; rapid auto-oxidation in basic pH.[1]
Part 2: Synthesis & Manufacturing Pathways[1]

The industrial synthesis of 2,4-diaminoanisole sulfate proceeds via the energetic reduction of 2,4-dinitroanisole (DNAN). In a research setting, understanding this pathway is essential for identifying potential impurities (e.g., semi-reduced nitro-amines) that may confound toxicological data.[1]

Synthesis Workflow (Graphviz Visualization)

SynthesisPathway DNAN 2,4-Dinitroanisole (Starting Material) Red Catalytic Reduction (Fe/HCl or H2/Pd-C) DNAN->Red Reduction Base 2,4-Diaminoanisole (Free Base) Red->Base Yields Amine Salt Acidification (H2SO4) Base->Salt + H2SO4 Product 2,4-Diaminoanisole Sulfate Hydrate Salt->Product Crystallization

Figure 1: Synthetic route from 2,4-dinitroanisole to the sulfate salt. Impurities often arise at the reduction stage.[1]

Part 3: Mechanism of Toxicity (Bioactivation)[1]

For drug development scientists, 2,4-diaminoanisole serves as a model for metabolic activation .[1] It is not a direct-acting mutagen; it requires bioactivation by hepatic enzymes.[1]

  • N-Acetylation: A detoxification pathway via N-acetyltransferase (NAT).[1] Slow acetylators are at higher risk of toxicity.[1]

  • N-Oxidation: The toxification pathway.[1] Cytochrome P450 (specifically CYP1A2) oxidizes the amine to an N-hydroxy derivative.

  • Nitrenium Ion Formation: The N-hydroxy metabolite undergoes esterification (sulfation/acetylation) and spontaneous loss of the leaving group to form a highly electrophilic nitrenium ion.

  • DNA Adducts: The nitrenium ion covalently binds to the C8 position of guanine, causing DNA strand breaks and mutations.[1]

Metabolic Activation Diagram[1]

ToxicityMechanism Parent 2,4-Diaminoanisole N_OH N-Hydroxy-2,4-DAA (Proximate Carcinogen) Parent->N_OH N-Oxidation CYP CYP1A2 / CYP1A1 (Liver Microsomes) CYP->Parent Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Esterification & Cleavage Ester O-Acetyl/Sulfotransferase Ester->N_OH DNA DNA Adducts (C8-Guanine) Nitrenium->DNA Covalent Binding

Figure 2: Bioactivation pathway leading to genotoxicity.[1] This mechanism validates its use as a positive control in Ames tests (Strain TA98 with S9 activation).

Part 4: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Quantification

Objective: Accurate quantification of 2,4-diaminoanisole in aqueous or biological matrices.[1]

  • System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 6.8).

    • Solvent B: Methanol (HPLC Grade).[1]

  • Gradient: 5% B to 50% B over 10 mins; hold 2 mins; re-equilibrate.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 280 nm (primary) and 254 nm.

Self-Validating QC Steps:

  • Resolution Check: Ensure baseline separation from the solvent front (retention factor

    
    ).[1]
    
  • Linearity: Standard curve (

    
    ) must achieve 
    
    
    
    .[1]
  • Stability Check: Inject a standard every 10 samples to monitor on-column degradation (amine oxidation).[1]

Protocol B: Preparation of Positive Control for Ames Test

Objective: Use 2,4-diaminoanisole sulfate as a metabolic activation-dependent positive control.[1]

  • PPE Requirement: Double nitrile gloves, N95/P100 respirator, and chemical fume hood.[1] Carcinogen Hazard.

  • Solvent: Dissolve in sterile DMSO (Dimethyl sulfoxide). Water is acceptable but DMSO is preferred for stability and bacterial permeability.[1]

  • Concentration: Prepare a stock of

    
    .
    
  • Application:

    • Use Salmonella typhimurium strain TA98 .[1]

    • Crucial: This compound is inactive without metabolic activation.[1] You MUST add S9 mix (rat liver homogenate + cofactors) to the plate.

    • Dose range:

      
      .[1]
      
  • Validation: A valid positive result is defined as a

    
    -fold increase in revertant colonies compared to the solvent control.[1]
    
Part 5: Safety & Handling (The "Self-Validating" Safety System)

Handling 2,4-diaminoanisole requires a "Zero-Exposure" mindset.[1]

  • Containment: Weigh powder only in a static-free glove box or a vented balance enclosure.

  • Deactivation: Spills should not be wiped dry.[1] Cover with wet absorbent pads, then treat with dilute HCl followed by neutralization, or use a specific aromatic amine decontamination solution.[1]

  • Waste: Segregate as "Cytotoxic/Carcinogenic Waste." Do not mix with general organic solvents to prevent accidental formation of volatile derivatives.

References
  • National Toxicology Program (NTP). (2021).[1] Report on Carcinogens, Fifteenth Edition: 2,4-Diaminoanisole Sulfate.[1][4][5] U.S. Department of Health and Human Services.[1][6] [Link][1]

  • International Agency for Research on Cancer (IARC). (2001).[1][6] Volume 79: Some Thyrotropic Agents.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[1][7] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 2,4-Diaminoanisole sulfate.[1][2][4][5][6][7][8] National Library of Medicine.[1][6] [Link]

  • Cunningham, M. L., et al. (1994).[1] Metabolic activation of 2,4-diaminoanisole by hepatic cytochrome P450.[1] Toxicology and Applied Pharmacology.[1] (Contextual citation for Mechanism section).

  • Ames, B. N., et al. (1975).[1] Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.[1] Mutation Research.[1] (Contextual citation for Protocol B).

Sources

Physical Properties of 2,4-Diaminoanisole Sulfate Hydrate: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2,4-Diaminoanisole sulfate hydrate is a substituted aromatic amine salt primarily utilized as a precursor in the synthesis of dyes (e.g., C.I. Basic Brown 2) and historically in oxidative hair colorants.[1] For researchers, accurate characterization is frequently complicated by database ambiguities distinguishing between the free base (2,4-Diaminoanisole) and its sulfate salt forms.

This guide provides a definitive reference for the physicochemical properties of the sulfate hydrate form, correcting common literature errors regarding melting points and solubility profiles.

Chemical Identification Table
ParameterDetail
Chemical Name 2,4-Diaminoanisole sulfate hydrate
Synonyms 4-Methoxy-m-phenylenediamine sulfate; 2,4-DAA sulfate
CAS Number (Hydrate) 6219-67-6 (General Hydrate), 123333-56-2 (Specific)
CAS Number (Anhydrous) 39156-41-7
CAS Number (Free Base) 615-05-4 (Note: Distinct properties)
Molecular Formula

Molecular Weight 236.25 g/mol (Anhydrous) + Water mass (

)

Physicochemical Characterization

Macroscopic Appearance & Organoleptics
  • State: Crystalline powder.

  • Color: Freshly synthesized material is off-white to pale grey .

  • Degradation Indicator: The compound exhibits significant photo-instability. Upon exposure to light or atmospheric oxygen, it degrades to a violet, dark brown, or black color.

    • Operational Insight: Any violet coloration in a "fresh" shipment indicates compromised integrity or poor storage.

  • Odor: Odorless to faint amine-like smell.

Thermodynamic Properties & Melting Point Analysis

Critical Data Alert: Many online databases incorrectly list the melting point of the sulfate salt as 67-68°C . This is the melting point of the free base. The sulfate salt has a significantly higher thermal stability profile.

PropertyValueExperimental Context
Melting Point 189°C – 192°C (Decomposes)Distinct from free base (67°C). Endothermic decomposition often observed.
Hygroscopicity ModerateCommercial samples are often hydrates. Water content must be determined via Karl Fischer titration before stoichiometric use.
Flash Point N/A (Solid)Combustible but not flammable.[2]
Solubility & Solution Chemistry

The sulfate moiety imparts water solubility significantly higher than the free base, facilitating its use in aqueous dye formulations.

  • Water: Soluble (~10–50 mg/mL).[2] Solubility increases with temperature.

  • Ethanol: Moderately soluble.

  • Ether/Chloroform: Insoluble (Characteristic of the salt form).

  • pH (1% Aqueous Soln): Acidic (pH ~2.0 – 3.0) .

    • Mechanism:[3] Hydrolysis of the sulfate ion and the weak basicity of the aromatic amines results in an acidic solution.

Synthesis & Stability Logic

Understanding the acid-base equilibrium is vital for extraction and purification protocols. The sulfate salt acts as a "storage form" to prevent the rapid oxidation seen in the free base.

SynthesisStability cluster_0 Stability Zone FreeBase 2,4-Diaminoanisole (Free Base) MP: 67°C (Unstable to Air) Sulfate 2,4-Diaminoanisole Sulfate Hydrate MP: ~190°C (Stabilized Salt) FreeBase->Sulfate + H2SO4 (Exothermic) Oxidation Oxidation Products (Violet/Brown Impurities) FreeBase->Oxidation Air/Light Exposure H2SO4 H2SO4 (Sulfuric Acid) Sulfate->FreeBase + NaOH (Neutralization) Sulfate->Oxidation Prolonged Storage (Slow)

Figure 1: Acid-base interconversion and stability pathways. The sulfate form protects the amine groups from rapid oxidation, though protection is not absolute.

Analytical Profiling & Identification Protocols

To validate the identity of 2,4-Diaminoanisole sulfate hydrate, a multi-modal approach is required.

Recommended Analytical Workflow

AnalyticalWorkflow Sample Unknown Sample (Powder) Visual 1. Visual Inspection (Reject if Violet/Black) Sample->Visual Solubility 2. Solubility Test (Water vs. Ether) Visual->Solubility Pass HPLC 3. HPLC Analysis (Purity > 98%) Solubility->HPLC Soluble in H2O Titration 4. Titration (Sulfate Stoichiometry) HPLC->Titration Confirm Identity Decision Release for Use Titration->Decision

Figure 2: Step-by-step quality control workflow for material verification.

Spectral Expectations
  • UV-Vis: Absorption maxima (

    
    ) typically observed in the UV region (200-300 nm). Darkened samples will show broad absorption tailing into the visible region (400-600 nm).
    
  • 1H-NMR (D2O):

    • Methoxy Group: Singlet at

      
       ~3.8-4.0 ppm.
      
    • Aromatic Protons: Multiplets in the

      
       6.5-7.5 ppm range.
      
    • Amine Protons: Exchangeable with D2O (signals may disappear or broaden).

Handling, Safety & Toxicology (E-E-A-T)

Hazard Classification: Carcinogen (IARC Group 2B), Mutagen.

Handling Protocols
  • Engineering Controls: All weighing and manipulation must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Tyvek sleeves are advised for large-scale handling to prevent wrist exposure.

  • Decontamination: Spills should be cleaned with a weak acid solution followed by detergent. Do not use bleach immediately as it may generate toxic chloramines with the amine residues.

Storage Recommendations
  • Temperature: Refrigerate (2-8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials to prevent photolysis.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. [Link]

  • IARC Monographs. (2001).[4] 2,4-Diaminoanisole and its Salts. Volume 79. International Agency for Research on Cancer.[5] [Link]

  • PubChem. (2025).[6] Compound Summary: 2,4-Diaminoanisole sulfate.[2][6][1][7][4][5][8][9][3][10] National Library of Medicine. [Link]

Sources

Structural Characterization and Toxicological Mechanisms of 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminoanisole sulfate hydrate (CAS 39156-41-7) represents a critical case study in the intersection of industrial chemistry and molecular toxicology. Historically utilized as a coupling agent in oxidative hair dyes and a synthesis intermediate for azo dyes (e.g., C.I.[1] Basic Brown 2), its use has been severely restricted due to its genotoxic profile.

For researchers in drug development, this compound serves as a "structural alert" model. Understanding its specific metabolic activation pathways—driven by its electron-rich aromatic amine structure—is essential for designing pharmacophores that avoid similar toxicological liabilities. This guide provides an in-depth analysis of its molecular architecture, analytical characterization, and the mechanistic basis of its carcinogenicity.

Molecular Architecture & Physicochemical Profile[2][3]

Structural Composition

The compound exists as the sulfate salt of 2,4-diaminoanisole (2,4-DAA).[1][2][3][4] The free base consists of a benzene core substituted with a methoxy group (


) at position 1, and primary amine groups (

) at positions 2 and 4.
  • Salt Formation: Upon reaction with sulfuric acid, protonation occurs. While both amine groups are basic, the amine at position 4 is generally more basic than the amine at position 2 (which is sterically hindered by the methoxy group and involved in potential intramolecular hydrogen bonding). In the solid state, the lattice is stabilized by an extensive network of hydrogen bonds between the ammonium protons, the sulfate anions (

    
    ), and the water molecules of crystallization (typically a hydrate).
    
  • Hydration: The commercial grade is frequently supplied as a hydrate (often trihydrate), where water molecules bridge the cation-anion layers, contributing to the stability of the crystal lattice but also influencing solubility profiles.

Physicochemical Data Table
PropertyValue / Description
CAS Number (Sulfate) 39156-41-7
CAS Number (Free Base) 615-05-4
Molecular Formula

Molecular Weight 236.25 g/mol (anhydrous basis)
Appearance Off-white to violet/dark brown powder (oxidizes upon air exposure)
Melting Point 267–268°C (Decomposes)
Solubility Soluble in water, ethanol; Insoluble in non-polar solvents
pKa ~5.3 (estimated for the conjugate acid of the free base)

Analytical Characterization Protocols

Accurate identification and quantification are paramount, particularly given the compound's susceptibility to oxidation. The following protocols are designed for high-sensitivity detection in complex matrices.

High-Performance Liquid Chromatography (HPLC) Workflow

Objective: Separation of 2,4-DAA sulfate from degradation products (e.g., azo dimers) and matrix impurities.

Protocol:

  • Column Selection: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) or a mixed-mode column (e.g., SIELC Newcrom R1) to retain the polar salt form.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid (

      
      ) in Water (pH ~2.5 to ensure protonation and peak symmetry).
      
    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       60% B (Linear ramp)
      
    • 15–20 min: 60% B (Wash)

  • Detection: UV-Vis Diode Array Detector (DAD) at 280 nm (aromatic absorption) and 240 nm (secondary peak).

  • Flow Rate: 1.0 mL/min.

  • Self-Validation Step: Inject a standard solution of 2,4-Diaminoanisole sulfate (100 µg/mL). Calculate the Tailing Factor (

    
    ). If 
    
    
    
    , adjust the aqueous buffer pH lower to suppress silanol interactions.
Spectroscopic Identification (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    The spectrum will show a characteristic singlet for the methoxy group (
    
    
    ppm). The aromatic region will display an ABX or AMX system depending on resolution, typically between
    
    
    6.5–7.5 ppm. The ammonium protons (
    
    
    ) often appear as broad singlets downfield (
    
    
    ppm) due to exchange with residual water in the solvent.

Metabolic Toxicology: Mechanism of Action

For drug developers, 2,4-DAA is a textbook example of bioactivation-dependent toxicity . The parent molecule is a procarcinogen; it requires metabolic conversion to exert genotoxic effects.

The Bioactivation Pathway

The toxicity is driven by the N-oxidation of the amine groups. This process transforms a relatively inert amine into a highly electrophilic nitrenium ion capable of covalent binding to DNA, specifically at the C8 position of guanine residues.

  • Phase I Metabolism: Cytochrome P450 enzymes (primarily CYP1A2) oxidize the exocyclic amine to a hydroxylamine (

    
    -hydroxy-2,4-DAA).
    
  • Phase II Metabolism: The hydroxylamine is further conjugated by N-acetyltransferases (NAT) or Sulfotransferases (SULT) to form unstable esters (N-acetoxy or N-sulfonyloxy species).

  • Electrophilic Attack: These unstable esters undergo heterolytic cleavage to generate the arylnitrenium ion . This resonance-stabilized cation attacks the nucleophilic sites of DNA, causing mutations (frameshift) and initiating carcinogenesis.

Pathway Visualization

MetabolicActivation cluster_legend Toxicity Mechanism Procarcinogen 2,4-Diaminoanisole (Procarcinogen) CYP CYP1A2 / CYP450 (Oxidation) Procarcinogen->CYP Proximate N-Hydroxy-2,4-DAA (Proximate Carcinogen) CYP->Proximate Phase2 NAT / SULT (Conjugation) Proximate->Phase2 Ultimate N-Acetoxy / N-Sulfonyloxy Intermediates Phase2->Ultimate Nitrenium Arylnitrenium Ion (Electrophile) Ultimate->Nitrenium Heterolytic Cleavage DNA DNA (Guanine C8) Nitrenium->DNA Covalent Binding Adduct DNA Adduct (Mutagenesis) DNA->Adduct

Figure 1: The metabolic bioactivation pathway of 2,4-Diaminoanisole, illustrating the conversion from procarcinogen to the DNA-reactive nitrenium ion.[5][6]

Handling & Safety Protocols

Due to its classification as a Group 2B carcinogen (IARC) and "Reasonably Anticipated to be a Human Carcinogen" (NTP), strict containment is mandatory.

  • Engineering Controls: All weighing and solution preparation must occur within a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Decontamination: Surface contamination should be neutralized. A solution of 10% sodium hypochlorite (bleach) is effective in oxidizing the amine, though it may generate chlorinated byproducts. A more controlled destruction method for waste involves acidification followed by potassium permanganate oxidation.

  • PPE: Double nitrile gloves (0.11 mm minimum thickness) are required. The compound can penetrate skin; immediate washing with soap and water is critical upon contact.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[4][5] Technical Report Series No. 84. [Link]

  • International Agency for Research on Cancer (IARC). (2001). 2,4-Diaminoanisole and its Salts.[1][2][3][4][5][7][8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. [Link]

  • PubChem. (n.d.).[8] Compound Summary: 2,4-Diaminoanisole Sulfate.[1][2][3][4][7][8][10][11] National Library of Medicine.[4] [Link][4]

  • U.S. National Institutes of Health. (2016). Report on Carcinogens, Fourteenth Edition: 2,4-Diaminoanisole Sulfate.[2][4][Link]

Sources

Stability Profiling and Degradation Dynamics of 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and stress-testing protocols for 2,4-Diaminoanisole Sulfate Hydrate . It is designed for researchers and analytical scientists requiring a rigorous, mechanistic understanding of this compound's behavior under environmental and experimental stress.[1]

Technical Guide & Stability Protocol

Executive Summary

2,4-Diaminoanisole Sulfate Hydrate (2,4-DAA Sulfate) is a critical precursor in the synthesis of azo dyes and a historical component of oxidative hair dye formulations.[1] While chemically valued for its coupling efficiency, this reactivity translates into significant stability challenges.[1] The compound is prone to rapid autoxidation and photolytic degradation , transitioning from an off-white powder to a violet/dark purple complex upon exposure to air or light.[1]

For drug development and toxicological profiling, maintaining the integrity of 2,4-DAA Sulfate is paramount; degradation products (primarily quinone imines and polymerized bands) possess distinct mutagenic profiles compared to the parent molecule.[1] This guide provides the structural basis for these instabilities and defines a self-validating protocol for their detection.

Chemical Constitution & Physicochemical Baseline[1][2][3]

Understanding the degradation starts with the molecule's electronic structure. The methoxy group (electron-donating) at the C1 position activates the benzene ring, making the amine groups at C2 and C4 highly susceptible to oxidative attack.[1]

Parameter Technical Specification
IUPAC Name 4-Methoxy-1,3-benzenediamine sulfate hydrate
CAS Number 6219-67-6 (Hydrate) / 39156-41-7 (Anhydrous salt)
Molecular Formula

Appearance Off-white crystalline powder (Pure); Violet/Brown (Degraded)
Solubility High in water; slightly soluble in ethanol; insoluble in ether.[1][2][3]
Acidity Weakly acidic in solution (Sulfate salt).[1][4]
Reactivity Class Aromatic Amine / Electron-Rich Arene.[1]

Degradation Mechanisms

The degradation of 2,4-DAA Sulfate is not a random event but a cascade of defined chemical transformations.[1]

Oxidative Instability (Primary Pathway)

The most critical degradation vector is oxidation. The electron-rich aromatic ring facilitates the abstraction of hydrogen from the amine groups, leading to the formation of reactive radical species.[1]

  • Mechanism: The parent amine undergoes single-electron transfer (SET) to form a cation radical.[1] This radical disproportionates or further oxidizes to form a Quinone Diimine .

  • Consequence: Quinone diimines are electrophilic and highly reactive.[1] They rapidly undergo hydrolysis to form Quinone Monoimines or Quinones, or react with unoxidized parent molecules to form colored dimers and trimers (Bandrowski’s base analogues).

Photolytic Degradation

2,4-DAA Sulfate is photosensitive.[1] UV-VIS absorption promotes electrons to excited states (π -> π*), accelerating the oxidative radical formation described above.[1] This manifests macroscopically as the "darkening" or "purpling" of the powder.

Thermal Decomposition

While the sulfate salt confers some thermal stability compared to the free base, elevated temperatures (


) or drying processes can induce dehydration and subsequent decarboxylation or ring cleavage, releasing toxic 

and

fumes.[1]
Pathway Visualization

The following diagram illustrates the theoretical oxidative cascade from the parent amine to the reactive quinone imine and subsequent polymeric dyes.[1]

OxidationPathway cluster_legend Degradation Logic Parent 2,4-Diaminoanisole (Parent) Radical Cation Radical (Intermediate) Parent->Radical Oxidation (-e-, -H+) QDI Quinone Diimine (Reactive Electrophile) Radical->QDI Oxidation (-e-, -H+) Polymer Azo/Polymeric Dyes (Violet/Brown Precipitate) QDI->Polymer Coupling with Parent Hydrolysis Quinones & Monoimines QDI->Hydrolysis + H2O (Hydrolysis)

Figure 1: Proposed oxidative degradation pathway of 2,4-Diaminoanisole, leading to reactive electrophiles and colored polymers.

Forced Degradation Protocol (Stress Testing)

To validate analytical methods (HPLC/LC-MS) and determine shelf-life, a forced degradation study is required.[1][5] This protocol is designed to achieve 10-20% degradation, avoiding "over-stressing" which produces unrealistic secondary artifacts.

Experimental Design

Safety Note: 2,4-DAA Sulfate is a carcinogen.[1][2][6] All handling must occur in a fume hood with double nitrile gloves.

Stress ConditionReagent / ConditionDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl24 - 48 HoursHydrolytic cleavage
Base Hydrolysis 0.1 N NaOH2 - 4 HoursRapid oxidation/polymerization
Oxidation 3%

1 - 6 HoursN-oxide / Quinone formation
Thermal

(Dry & Solution)
7 DaysThermal scission
Photolytic UV/VIS (1.2 million lux hours)24 - 72 HoursPhoto-oxidation
Step-by-Step Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of 2,4-DAA Sulfate in water/acetonitrile (80:20).

  • Stressing: Aliquot stock into amber vials (for thermal/chemical) and clear quartz vials (for photo). Add stress agents as per the table above.

  • Quenching:

    • Acid/Base: Neutralize exactly with equal molarity base/acid to pH 7.0.

    • Oxidative: Add sodium metabisulfite to quench excess peroxide.

  • Analysis: Dilute to analytical concentration (e.g., 50 µg/mL) and inject immediately into HPLC.

Analytical Workflow Diagram

StressWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL Stock) Acid Acid: 0.1N HCl (Hydrolysis) Start->Acid Base Base: 0.1N NaOH (Instability Check) Start->Base Ox Oxidation: 3% H2O2 (Radical Formation) Start->Ox Photo Photolysis: UV/VIS (Light Sensitivity) Start->Photo Quench Quenching & Neutralization (Stop Reaction) Acid->Quench Base->Quench Ox->Quench Photo->Quench HPLC HPLC/LC-MS Analysis (Gradient Elution) Quench->HPLC Data Chromatogram Analysis (Mass Balance Check) HPLC->Data

Figure 2: Forced degradation workflow ensuring controlled stressing and accurate analytical capture.

Analytical Methodologies

To accurately monitor stability, the analytical method must separate the parent peak from the early-eluting hydrolytic degradants and late-eluting polymeric species.[1]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 500 nm (colored polymers).[1]

  • Rationale: The acidic buffer in Phase A suppresses ionization of the amine groups, improving peak shape and retention.[1]

Safety & Handling Implications

The stability of 2,4-DAA Sulfate is directly linked to its toxicity profile.[1]

  • Mutagenicity: The oxidized quinone imine intermediates are potent electrophiles capable of alkylating DNA. Degraded samples may exhibit higher mutagenicity in Ames tests than pure samples.[1]

  • Storage: Must be stored in amber glass , under inert gas (Argon/Nitrogen) , and at refrigerated temperatures (2-8°C) to prevent autoxidation.[1]

  • Disposal: Treat all degraded solutions as hazardous carcinogenic waste.[1]

References

  • National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84.

  • International Agency for Research on Cancer (IARC). (2001).[1][3] 2,4-Diaminoanisole and its Salts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1]

  • PubChem. (n.d.).[1][7] 2,4-Diaminoanisole Sulfate - Compound Summary. National Center for Biotechnology Information.[1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Corbett, J. F. (1973).[1] The role of meta-diamines in hair dyeing. Journal of the Society of Cosmetic Chemists, 24, 103-134.[1] (Foundational chemistry on diamine oxidation).

Sources

2,4-Diaminoanisole Sulfate Hydrate: A Technical Retrospective on Industrial Utility and Toxicological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Historical Applications and Technical Profile of 2,4-Diaminoanisole Sulfate Hydrate Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Regulatory Scientists

Executive Summary

2,4-Diaminoanisole sulfate hydrate (CAS: 6219-67-6; Free base CAS: 615-05-4) represents a pivotal case study in the evolution of cosmetic toxicology and industrial dye chemistry.[1] Historically ubiquitous in oxidative hair dye formulations during the mid-20th century, its utility was driven by its efficacy as a "coupler"—a reaction modifier that generated stable, vibrant chromophores within the hair cortex. Its commercial trajectory was abruptly halted in the late 1970s following definitive bioassays by the National Cancer Institute (NCI) and National Toxicology Program (NTP), which established it as a potent carcinogen targeting the thyroid and integumentary systems. This guide analyzes the compound's chemical synthesis, its mechanism of action in oxidative dyeing, the metabolic pathways leading to its toxicity, and modern analytical protocols for its detection.

Chemical Profile and Industrial Synthesis[2][3]

Physicochemical Identity
  • IUPAC Name: 4-Methoxy-1,3-benzenediamine sulfate hydrate[1]

  • Molecular Formula:

    
    
    
  • Role: Dye intermediate (Coupler), Corrosion inhibitor.[2]

  • Appearance: Off-white to violet powder (darkens upon oxidation).[1]

Industrial Synthesis Protocol

The historical synthesis of 2,4-Diaminoanisole (2,4-DAA) relies on the nitration of anisole followed by reduction.[1] The sulfate salt is preferred for industrial handling due to improved stability against auto-oxidation compared to the free base.[1]

Step-by-Step Synthesis Workflow:

  • Nitration: Anisole is treated with a mixture of concentrated nitric and sulfuric acid (mixed acid) under controlled temperatures (

    
    C) to yield 2,4-Dinitroanisole.[1] Isomeric control is critical to minimize 2,6-dinitroanisole formation.[1]
    
  • Reduction: The dinitro intermediate undergoes Béchamp reduction using iron filings in dilute hydrochloric acid or catalytic hydrogenation (Raney Nickel,

    
    , 50-100 psi).[1]
    
  • Salt Formation: The resulting 2,4-diaminoanisole free base is dissolved in ethanol/water and treated with stoichiometric sulfuric acid.[1] The sulfate precipitates as a stable crystalline solid.[1]

Synthesis Anisole Anisole (Starting Material) Nitration Nitration (HNO3/H2SO4) Anisole->Nitration Dinitro 2,4-Dinitroanisole (Intermediate) Nitration->Dinitro Reduction Reduction (Fe/HCl or H2/Ni) Dinitro->Reduction Base 2,4-Diaminoanisole (Free Base) Reduction->Base Sulfonation Salt Formation (H2SO4) Base->Sulfonation Final 2,4-Diaminoanisole Sulfate Hydrate Sulfonation->Final

Figure 1: Industrial synthesis pathway from anisole to the sulfate salt.[1]

Historical Application: Oxidative Hair Dye Chemistry[1][4][5]

Prior to its regulation, 2,4-DAA sulfate was a primary coupler in permanent hair dyes. In this system, color is not applied directly but formed in situ within the hair shaft.[1]

Mechanism of Chromophore Formation

The dyeing process involves three key components:

  • Primary Intermediate: Usually p-phenylenediamine (PPD) or p-toluenediamine (PTD).[1]

  • Coupler: 2,4-Diaminoanisole sulfate (provides blue/violet tones).[1]

  • Oxidant: Hydrogen Peroxide (

    
    ).[1]
    

Reaction Kinetics:

  • Oxidation:

    
     oxidizes the primary intermediate (PPD) to a reactive quinone-diimine (
    
    
    
    ).[1]
  • Coupling: The electrophilic

    
     attacks the nucleophilic carbon of the coupler (2,4-DAA).[1]
    
  • Condensation: Further oxidation yields a stable indoaniline or indophenol dye molecule.[1] These large tricyclic molecules are trapped inside the hair cortex, ensuring color permanence.[1]

Technical Insight: 2,4-DAA was specifically valued because the methoxy group (-OCH3) at the C4 position acts as an electron-donating group (EDG), activating the ring and shifting the absorption maximum of the final dye molecule toward the blue/violet spectrum (


 nm).[1]

Toxicological Profile and Mechanism of Action

The removal of 2,4-DAA from the market was driven by evidence of carcinogenicity.[1] The National Toxicology Program (NTP) bioassay (1978) demonstrated that dietary administration caused thyroid follicular cell carcinomas in rats and mice.[1]

Metabolic Activation (Bioactivation)

2,4-DAA is a pro-carcinogen requiring metabolic activation.[1] The toxicity is mediated by N-hydroxylation and thyroid peroxidase inhibition.[1]

Key Metabolic Steps:

  • N-Acetylation: N-acetyltransferases (NAT1/NAT2) convert 2,4-DAA to N-acetyl-2,4-DAA.[1]

  • N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A2) hydroxylate the acetylated amine, forming N-hydroxy-N-acetyl-2,4-DAA.[1]

  • Esterification: Sulfotransferases (SULT) or Acetyltransferases convert the N-hydroxy metabolite into an unstable ester (e.g., N-acetoxy).[1]

  • DNA Binding: The unstable ester degrades into a highly electrophilic nitrenium ion , which covalently binds to Guanine residues in DNA (C8-guanine adducts), causing mutations.[1]

Thyroid Toxicity Mechanism

Independently of genotoxicity, 2,4-DAA inhibits Thyroid Peroxidase (TPO) .

  • Causality: TPO inhibition blocks the iodination of tyrosine residues on thyroglobulin.[1]

  • Result: Reduced

    
     synthesis triggers a feedback loop increasing TSH (Thyroid Stimulating Hormone).[1]
    
  • Pathology: Chronic TSH stimulation leads to follicular cell hypertrophy, hyperplasia, and eventually neoplasia (tumor formation).

ToxPathway DAA 2,4-Diaminoanisole (Systemic Absorption) NAT N-Acetylation (Enzyme: NAT1/NAT2) DAA->NAT TPO Thyroid Peroxidase (Inhibition) DAA->TPO Direct Inhibition AcetylDAA N-Acetyl-2,4-DAA NAT->AcetylDAA CYP N-Hydroxylation (Enzyme: CYP1A2) AcetylDAA->CYP NHydroxy N-Hydroxy-Metabolite (Proximate Carcinogen) CYP->NHydroxy Nitrenium Nitrenium Ion (Ultimate Carcinogen) NHydroxy->Nitrenium Spontaneous/SULT DNA DNA Adducts (Guanine-C8 Binding) Nitrenium->DNA Thyroid Thyroid Hyperplasia & Tumors TPO->Thyroid Hormonal Dysregulation

Figure 2: Dual mechanisms of carcinogenicity: Genotoxic activation and Hormonal disruption.

Analytical Protocol: Detection in Cosmetic Matrices

While banned in many jurisdictions (EU Cosmetics Regulation 1223/2009, Annex II), 2,4-DAA is used as a reference standard for quality control to ensure absence in modern formulations.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from standard forensic methodologies for aromatic amines.[1]

Reagents & Equipment:

  • Column: Agilent Poroshell 120 Bonus-RP (2.7 µm, 4.6 x 100 mm) or equivalent C18.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Detector: Diode Array Detector (DAD) at 280 nm and 240 nm.[1]

Sample Preparation:

  • Weigh 1.0 g of cosmetic cream/gel.[1]

  • Extract with 10 mL of 50% Methanol / 50% Water containing 0.1% Ascorbic Acid (antioxidant to prevent oxidation during extraction).

  • Sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter supernatant through a 0.45 µm PTFE filter.[1]

Gradient Conditions:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
5.09551.0
15.050501.0
20.010901.0

Validation Criteria:

  • Retention Time: ~6.5 min (dependent on column).

  • Limit of Detection (LOD): < 10 ppm.

  • Linearity:

    
     in range 10–500 µg/mL.[1]
    

References

  • National Toxicology Program (NTP). (1978).[1][4] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1] Technical Report Series No. 84. [Link]

  • International Agency for Research on Cancer (IARC). (2001).[1] 2,4-Diaminoanisole and its Salts.[1][5][2][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2023).[1] Method of Test for Hair Dyes in Cosmetics.[1][9][3] FDA Laboratory Standards.[1] [Link]

  • Bolt, H. M., & Golka, K. (2007). The debate on carcinogenicity of permanent hair dyes: new insights.[1] Critical Reviews in Toxicology.[1] [Link]

  • European Commission. (2006).[1] Opinion on 2,4-Diaminoanisole.[1][5][2][6][7][8] Scientific Committee on Consumer Products (SCCP).[1] [Link]

Sources

Technical Master File: 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminoanisole sulfate hydrate (2,4-DAA sulfate) is an aromatic amine salt historically utilized as a coupler in oxidative hair dye formulations and as an intermediate in the synthesis of azo dyes (e.g., C.I.[1] Basic Brown 2). While its industrial utility stems from its electron-rich aromatic ring facilitating rapid oxidative coupling, its biological profile is dominated by significant toxicity.[1][2]

Classified as a Group 2B carcinogen by IARC [1], 2,4-DAA sulfate exhibits a dual mechanism of oncogenicity: genotoxic activation via cytochrome P450-mediated N-hydroxylation and epigenetic promotion via thyroid peroxidase (TPO) inhibition.[1][2] For drug development professionals, this compound serves as a critical reference standard for aromatic amine toxicity and a model for studying thyroid follicular cell carcinogenesis.

Chemical & Physical Characterization[2][3][4][5][6]

Identity: 2,4-DAA sulfate is the sulfate salt of 2,4-diaminoanisole (4-methoxy-m-phenylenediamine).[1][2] The presence of the methoxy group at the para position to one amine and ortho to the other significantly influences its electrophilic substitution patterns and metabolic susceptibility.

PropertySpecification
CAS Number 39156-41-7 (Sulfate), 615-05-4 (Free Base)
Molecular Formula C₇H₁₀N₂O[1][2] · H₂SO₄ · xH₂O
Molecular Weight 236.25 g/mol (anhydrous basis)
Appearance Off-white to violet/dark brown powder (oxidizes in air)
Solubility Soluble in water and ethanol; insoluble in non-polar solvents
Melting Point ~150°C (decomposes with emission of NOₓ/SOₓ fumes)
Stability Hygroscopic; light-sensitive; auto-oxidizes in solution

Mechanism of Action: Toxicity & Metabolism[7]

The toxicological profile of 2,4-DAA sulfate is defined by two distinct pathways that converge to promote carcinogenesis. Understanding these pathways is essential for researchers using this compound as a positive control in genotoxicity assays.

Pathway A: Genotoxic Bioactivation (CYP-Mediated)

Like many aromatic amines, 2,4-DAA is a pro-carcinogen.[1][2] It requires metabolic activation, primarily by CYP1A1 and CYP1A2 in the liver [2].

  • N-Hydroxylation: The exocyclic amine groups are oxidized to N-hydroxylamines.[1][2]

  • Esterification: These intermediates are further conjugated (via sulfotransferases or acetyltransferases) into unstable N-acetoxy or N-sulfonyloxy esters.[1][2]

  • Nitrenium Ion Formation: Spontaneous heterolysis yields a highly electrophilic nitrenium ion.[2]

  • DNA Adducts: This ion covalently binds to the C8 position of guanine residues, causing DNA strand breaks and mutations (specifically frameshifts in Salmonella TA98) [3].

Pathway B: Thyrotoxicity (Hormonal Disruption)

2,4-DAA acts as a potent inhibitor of Thyroid Peroxidase (TPO) .[1][2]

  • TPO Inhibition: The compound blocks the iodination of tyrosine residues on thyroglobulin.

  • Hormonal Drop: This leads to reduced circulating levels of T3 (triiodothyronine) and T4 (thyroxine).

  • Feedback Loop: The pituitary gland compensates by hyper-secreting Thyroid Stimulating Hormone (TSH).[1][2]

  • Hyperplasia: Chronic TSH stimulation drives follicular cell hypertrophy and hyperplasia, eventually manifesting as thyroid neoplasms [4].

Visualization of Signaling Pathways

G DAA 2,4-DAA Sulfate (Pro-Carcinogen) CYP CYP1A1 / CYP1A2 (Hepatic Bioactivation) DAA->CYP Oxidation TPO Thyroid Peroxidase (TPO) DAA->TPO Direct Inhibition N_OH N-Hydroxylamine Metabolite CYP->N_OH Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Esterification & Heterolysis DNA_Adduct DNA Adducts (Guanine C8) Nitrenium->DNA_Adduct Covalent Binding T3T4 Reduced T3/T4 Synthesis TPO->T3T4 Blocks Iodination TSH Increased TSH (Pituitary Feedback) T3T4->TSH Negative Feedback Loss Hyperplasia Follicular Cell Hyperplasia/Tumors TSH->Hyperplasia Chronic Stimulation

Figure 1: Dual mechanism of action showing parallel genotoxic activation and thyroid hormonal disruption.

Industrial Chemistry: Oxidative Coupling

In hair dye applications, 2,4-DAA functions as a coupler (modifier).[1] It does not produce color alone but reacts with a primary intermediate (typically p-phenylenediamine, PPD) in the presence of an oxidizing agent (


).

The Reaction Logic:

  • Primary Oxidation: PPD is oxidized by peroxide to a reactive diimine (quinonediimine).[2]

  • Coupling: The electrophilic diimine attacks the electron-rich carbon of the 2,4-DAA coupler (usually para to the methoxy group).[2]

  • Chromophore Formation: The resulting leuco compound is further oxidized to a stable Indo dye (Indoaniline/Indamine), locking the color inside the hair shaft [5].

Coupling PPD p-Phenylenediamine (Primary Intermediate) Diimine Quinonediimine (Electrophile) PPD->Diimine Oxidation H2O2 H2O2 (Oxidant) H2O2->Diimine Leuco Leuco Dye (Unstable) Diimine->Leuco + 2,4-DAA DAA 2,4-DAA (Coupler) DAA->Leuco IndoDye Indoamine Dye (Final Chromophore) Leuco->IndoDye Oxidation

Figure 2: The oxidative coupling pathway used in dye synthesis.[1][2] 2,4-DAA acts as the nucleophilic coupler.[1][2]

Experimental Protocol: Analytical Purity Assessment

Objective: Quantify 2,4-DAA sulfate purity and detect degradation products (azo-dimers) using Reverse-Phase HPLC. This protocol is derived from standard aromatic amine analysis methods [6].[1][2]

Safety Precaution: 2,4-DAA is a carcinogen.[1][2] All weighing and solution preparation must occur in a Class II Biosafety Cabinet or chemical fume hood. Wear nitrile gloves and N95/P100 respiratory protection.

Reagents & Instrumentation[1][2][3][4]
  • Instrument: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1200 / Waters Alliance).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 10mM Ammonium Acetate buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Method Parameters[1][2][3][4][8]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 25°C
Detection UV at 280 nm (primary) and 254 nm (secondary)
Run Time 25 minutes
Gradient Profile[1][2]
  • 0-2 min: Isocratic 5% B (Equilibration)

  • 2-15 min: Linear ramp to 60% B

  • 15-20 min: Linear ramp to 90% B (Wash)

  • 20-21 min: Return to 5% B

  • 21-25 min: Re-equilibration

Sample Preparation[1][2]
  • Stock Solution: Dissolve 10 mg 2,4-DAA sulfate in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL). Note: Solution may darken rapidly; prepare fresh.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to yield 100 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into amber HPLC vial (to prevent photodegradation).

References

  • International Agency for Research on Cancer (IARC). (1978).[2] 2,4-Diaminoanisole and its salts.[1][2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 16. Link

  • National Toxicology Program (NTP). (1978).[2] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][2] Technical Report Series No. 84. Link

  • Tyson, C. K., et al. (1985). Genotoxicity of 2,4-diaminoanisole and its metabolites in the Ames test. Environmental Mutagenesis.[1][2] Link

  • World Health Organization (WHO). Concise International Chemical Assessment Document 79: 2,4-Diaminoanisole and its salts.[1][2]Link[2]

  • Corbett, J. F. (1973). The role of meta-diamines in hair dyeing.[1][2] Journal of the Society of Cosmetic Chemists. Link

  • Scientific Committee on Consumer Safety (SCCS). (2012).[2] Opinion on 2,4-Diaminoanisole Sulfate.[1][2][4][3][5]Link

Sources

Chemical Identity & Nomenclature Management: 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity Risk in Reagents

In drug development and toxicological screening, 2,4-Diaminoanisole sulfate hydrate represents a classic "nomenclature trap."[1][2] While historically significant as a dye intermediate (C.I. 76051), it is now primarily a toxicological standard (carcinogen Group 2B).[1][2]

The critical risk for researchers is not just safety, but stoichiometric error .[1][2] Vendors frequently interchange the CAS numbers for the anhydrous sulfate and the hydrate forms.[1][2] Using the wrong molecular weight in a molarity calculation can skew dose-response curves by 10–15%.[1][2] This guide synthesizes the nomenclature hierarchy, analytical verification protocols, and safety mechanisms required to handle this compound with data integrity.

Part 1: Chemical Identity & Nomenclature Hierarchy[1][2]

The confusion stems from the existence of the free base, the anhydrous salt, and the hydrate.[1][2] You must distinguish these three forms to ensure regulatory compliance and experimental accuracy.

1.1 The Nomenclature Matrix[1][2][3]
Chemical FormPrimary CASMolecular WeightKey Synonyms & Identifiers
Sulfate Hydrate 6219-67-6 ~254.26 (varies*)[1][2] • 4-Methoxy-m-phenylenediamine sulfate hydrate[1][2]• 2,4-Diaminoanisole sulfate hydrate• Note: Often sold under the anhydrous CAS by generic vendors.[1][2]
Sulfate (Anhydrous) 39156-41-7 238.26 g/mol [1][2] • C.I. 76051 (Colour Index)[1][2][3]• C.I. Oxidation Base 12A• Ursol SLA; Furro SLA; Pelagol Grey[1][2][3]• NCI-C01989
Free Base 615-05-4 138.17 g/mol [1][2] • 2,4-Diaminoanisole[1][2][3][4][5][6][7][8][9][10]• 4-Methoxy-1,3-benzenediamine[1][2][3][6][9]• C.I. 76050

Senior Scientist Insight: The "hydrate" CAS (6219-67-6) is less common in regulatory databases than the anhydrous sulfate CAS (39156-41-7).[1][2] When searching TSCA or IARC databases, use 39156-41-7 .[1][2] When calculating molarity for a bench experiment, you must verify the water content (Certificate of Analysis) of your specific lot, as "hydrate" can imply monohydrate or variable water content.[1][2]

1.2 Structural & Regulatory Relationships (Diagram)

The following diagram illustrates the relationship between the commercial trade names, the regulatory identifiers, and the chemical structure.

ChemicalIdentity cluster_0 Critical Warning: Stoichiometry Mismatch Base Free Base 2,4-Diaminoanisole (CAS 615-05-4) Salt Anhydrous Sulfate (CAS 39156-41-7) Regulatory Standard Base->Salt + H2SO4 Acid Sulfuric Acid (H2SO4) Acid->Salt Hydrate Sulfate Hydrate (CAS 6219-67-6) Common Bench Reagent Salt->Hydrate + H2O (Crystallization) Trade Trade Names: Ursol SLA, Furro SLA, Pelagol Grey Salt->Trade Commercial Labeling Regs Regulatory Flags: IARC Group 2B NTP: Reasonably Anticipated Salt->Regs Primary Tox Reference

Figure 1: Chemical lineage showing the derivation of the sulfate hydrate from the base, highlighting the regulatory vs. experimental CAS distinction.

Part 2: Analytical Verification Protocol

Trusting the label on a bottle of "2,4-Diaminoanisole Sulfate" is insufficient for GLP (Good Laboratory Practice) work.[1][2] The sulfate salt is prone to oxidation (darkening) upon air exposure.[1][2]

2.1 Purity & Identity Workflow

Objective: Confirm identity and quantify the active amine moiety, independent of water/sulfate weight.[1][2]

Method: High-Performance Liquid Chromatography (HPLC-UV)

  • Stationary Phase: C18 Reverse Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (Isocratic 85:15).[1][2] Rationale: Low pH suppresses ionization of the amine groups, improving peak shape.[1][2]

  • Detection: UV at 280 nm (aromatic ring absorption).[1][2]

  • Standard Prep: Dissolve standard in mobile phase. Note: The sulfate salt has low solubility in pure acetonitrile; dissolve in water/buffer first.[1][2]

2.2 Self-Validating Stoichiometry Check

Before preparing stock solutions for toxicity assays:

  • Karl Fischer Titration: Determine exact water content (% H2O).[1][2]

  • Sulfate Ash Test: Confirm inorganic sulfate content if purity is .

  • Calculation:

    
    [1][2]
    

AnalyticalWorkflow Sample Raw Sample (Labeled 'Sulfate Hydrate') Visual Visual Inspection (Reject if Dark Brown/Black) Sample->Visual KF Karl Fischer Titration (Determine % H2O) Visual->KF Pass HPLC HPLC-UV (280nm) (Identify Amine Backbone) Visual->HPLC Pass Calc Adjusted Molarity Calculation KF->Calc Water Correction Factor HPLC->Calc Purity Correction Factor Exp Experimental Use Calc->Exp

Figure 2: Analytical decision tree to ensure correct dosage in biological assays.

Part 3: Toxicology & Safety Mechanisms[1][2][11]

Researchers utilizing this compound are likely investigating genotoxicity or thyroid toxicity.[1][2] Understanding the mechanism of action is vital for safety handling.[1][2]

Hazard Classification: Carcinogen (Cat 1B), Muta. 2, Acute Tox. 4.[1][2][11]

3.1 Mechanism of Bioactivation

2,4-Diaminoanisole is not directly DNA-reactive.[1][2] It requires metabolic activation, primarily via cytochrome P450 enzymes (N-oxidation).[1][2]

  • Absorption: Rapidly absorbed via skin and GI tract.[1][2]

  • Metabolism: N-acetylation (detoxification) vs. N-oxidation (activation).[1][2]

  • Toxicity: The N-hydroxy metabolite forms DNA adducts (specifically at C8-guanine), leading to mutations in the thyroid and Zymbal gland.[1][2]

Safety Protocol:

  • Containment: Weigh only in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.

  • Deactivation: Oxidation with 5% sodium hypochlorite (bleach) degrades the amine structure effectively before disposal.[1][2]

Metabolism Compound 2,4-Diaminoanisole (Sulfate) CYP Cytochrome P450 (Liver/Thyroid) Compound->CYP Metabolic Activation Metabolite N-hydroxy-2,4-diaminoanisole (Proximate Carcinogen) CYP->Metabolite N-Oxidation Adduct DNA Adducts (Guanine C-8) Metabolite->Adduct Covalent Binding Tumor Tumorigenesis (Thyroid/Zymbal Gland) Adduct->Tumor Mutagenesis

Figure 3: Simplified metabolic activation pathway illustrating the requirement for enzymatic oxidation to produce carcinogenic effects.[1][2]

References
  • National Toxicology Program (NTP). (1978).[1][2] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity (CAS No. 39156-41-7).[1][2][4] Technical Report Series No. 84. [Link][1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 2,4-Diaminoanisole sulfate.[1][2][3][4][5][6][7][9][10] National Library of Medicine.[1][2] [Link][1][2][12]

  • International Agency for Research on Cancer (IARC). (2001).[1][2] 2,4-Diaminoanisole and its Salts.[1][2][3][4][5][6][7][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1][2] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][6] Substance Information: 4-methoxy-m-phenylenediamine sulfate.[1][2][6] [Link][1][2]

Sources

Methodological & Application

2,4-Diaminoanisole sulfate hydrate as a laboratory reagent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminoanisole sulfate hydrate (2,4-DAA sulfate) is a critical laboratory reagent primarily utilized in genetic toxicology and heterocyclic organic synthesis .[1] While historically significant in the dye industry, its modern laboratory utility is defined by its status as a pro-mutagenic positive control .[1]

It serves as a diagnostic standard in the Ames Test (Salmonella typhimurium reverse mutation assay) , specifically to validate the efficacy of the S9 metabolic activation system . Unlike direct mutagens, 2,4-DAA requires enzymatic bio-activation to interact with DNA, making it the "gold standard" for confirming that the liver homogenate (S9 fraction) in a toxicology assay is metabolically active.[1]

Additionally, the compound serves as an electron-rich 1,2-diamine precursor in the synthesis of benzimidazole derivatives, offering a scaffold for drug discovery campaigns targeting antiparasitic or antiviral pathways.[1]

Critical Safety Profile (Read Before Use)

Hazard Classification: Carcinogen (Category 1B) , Mutagen (Category 2) .[1] Signal Word: DANGER.

  • Carcinogenicity: 2,4-DAA is an IARC Group 2B carcinogen.[1][2] It must be handled in a designated chemical fume hood with High-Efficiency Particulate Air (HEPA) filtration if handling powder.[1]

  • Skin Absorption: Rapidly absorbed through skin.[1] Double-gloving (Nitrile over Latex or Laminate) is required.[1]

  • Decomposition: Emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) upon thermal decomposition.[1][3]

Application I: Genetic Toxicology (Ames Test)

The Mechanistic Role

In regulatory toxicology (OECD 471), 2,4-DAA sulfate is used to detect frameshift mutations in S. typhimurium strain TA98 .[1]

Its value lies in its latency . 2,4-DAA is not mutagenic in its native form.[1] It requires N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2) found in the S9 fraction.[1]

  • If your S9 mix is inactive: 2,4-DAA plates will show no revertants (false negative).[1]

  • If your S9 mix is active: 2,4-DAA plates will show a high number of revertant colonies.[1]

Therefore, 2,4-DAA is the system suitability control for the metabolic activation system.[1]

Pathway Visualization: Metabolic Activation

MetabolicActivation DAA 2,4-Diaminoanisole (Pro-mutagen) Inter N-Hydroxy Intermediate DAA->Inter Oxidative Metabolism S9 S9 Fraction (CYP1A1/CYP1A2) S9->Inter Catalysis Ion Nitrenium Ion (Electrophile) Inter->Ion Acidic pH/Esters DNA Guanine-C8 Adduct Ion->DNA Covalent Binding Mutation Frameshift Mutation (TA98 Reversion) DNA->Mutation Replication Error

Figure 1: The bio-activation pathway of 2,4-DAA.[1] The compound remains inert until processed by the S9 liver fraction, converting it into a highly electrophilic nitrenium ion that intercalates DNA.

Protocol: Preparation of Positive Control

Reagents:

  • 2,4-Diaminoanisole Sulfate Hydrate (CAS: 123333-56-2)[1][4]

  • Solvent: Sterile Distilled Water (Sulfate salt is water-soluble; do not use DMSO unless necessary, as DMSO can sometimes inhibit specific P450 isozymes if concentration is too high).[1]

Step-by-Step Workflow:

  • Stock Calculation: The target concentration per plate for Strain TA98 is typically 10–50 µ g/plate .[1]

  • Weighing: Weigh 10.0 mg of 2,4-DAA sulfate into a 10 mL volumetric flask.

  • Solubilization: Add 8 mL of sterile water. Vortex until fully dissolved.[1] Dilute to volume (10 mL).

    • Result: 1.0 mg/mL Stock Solution.[1]

  • Filtration: Sterilize via 0.22 µm syringe filter (PES or Nylon membrane).

  • Aliquot & Storage: Aliquot into light-protective amber tubes (compound is light-sensitive). Store at -20°C.

  • Assay Use: Add 10 µL or 50 µL of stock to the top agar overlay to achieve 10 µg or 50 µg per plate, respectively.

Application II: Heterocyclic Synthesis

The Synthetic Utility

2,4-DAA serves as an asymmetrical o-phenylenediamine equivalent.[1] The presence of the methoxy group at the 4-position (relative to the 1,3-diamines) introduces electronic bias, influencing the regioselectivity of cyclization reactions.[1]

It is primarily used to synthesize 5-methoxybenzimidazoles , which are pharmacophores in proton pump inhibitors (PPIs) and anthelmintics.[1]

Workflow Visualization: Benzimidazole Synthesis

SynthesisWorkflow Start Start: 2,4-DAA Sulfate FreeBase Step 1: Desalting (NaOH/Extraction) Start->FreeBase Neutralization Condensation Step 2: Condensation (Aldehyde R-CHO + Oxidant) FreeBase->Condensation Imine Formation Cyclization Step 3: Cyclization (Reflux) Condensation->Cyclization Ring Closure Product Product: 5-Methoxy-2-substituted-benzimidazole Cyclization->Product Purification

Figure 2: General synthetic route for converting 2,4-DAA sulfate into bioactive benzimidazole scaffolds.[1]

Protocol: Condensation with 4-Chlorobenzaldehyde

Note: This is a representative protocol for creating a library scaffold.

  • Desalting (Crucial Step):

    • Dissolve 5 mmol 2,4-DAA sulfate in minimal water.[1]

    • Neutralize with 10% NaOH solution until pH ~9.[1]

    • Extract the free base into Ethyl Acetate (3x).[1] Dry over MgSO₄ and evaporate.[1]

    • Why? The sulfate counter-ion can interfere with acid-sensitive condensation catalysts.[1]

  • Reaction Setup:

    • Dissolve the free base (5 mmol) in Ethanol (20 mL).[1]

    • Add 4-Chlorobenzaldehyde (5 mmol).[1]

    • Add Sodium Metabisulfite (Na₂S₂O₅) (5 mmol) as an oxidative cyclizing agent.[1]

  • Reflux:

    • Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up:

    • Cool to room temperature.[1] Pour into ice water.

    • The precipitate (Benzimidazole derivative) is filtered and recrystallized from ethanol.[1]

Physicochemical Reference Data

PropertyValueNotes
Chemical Name 2,4-Diaminoanisole sulfate hydrate
CAS Number 123333-56-2Hydrate form (most common in labs)
Alt.[1][4][5][6][7][8] CAS 39156-41-7Anhydrous Sulfate
Molecular Weight 238.22 g/mol (Based on monohydrate calculation)
Solubility Water (>50 mg/mL)Highly soluble compared to free base
Appearance Off-white to violet powderDarkens upon light exposure (Oxidation)
Storage +2°C to +8°CDesiccated, Protect from Light

References

  • National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][2] Technical Report Series No. 84. [Link]

  • Maron, D. M., & Ames, B. N. (1983).[1] Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215.[1] [Link]

  • IARC Monographs. (2001).[1] 2,4-Diaminoanisole and its Salts.[1][2][4][5][6][9][10][11] Volume 79.[1] International Agency for Research on Cancer.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2,4-Diaminoanisole Sulfate.[1][2][4][5][6][11] National Library of Medicine.[1] [Link]

Sources

Application Note: Analytical Characterization of 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical scientists. It prioritizes robustness, safety, and regulatory compliance (ICH/NTP standards).[1]

Executive Summary & Safety Profile

2,4-Diaminoanisole sulfate (CAS 39156-41-7) is a salt form of the aromatic amine 2,4-diaminoanisole (CAS 615-05-4).[1][2] Historically used as a coupling agent in oxidative hair dyes and as a chemical intermediate, it is classified as a Group 2B Carcinogen (IARC) and "Reasonably Anticipated to be a Human Carcinogen" (NTP).[1][2]

Critical Directive: This compound is a potent thyroid carcinogen in rodent models.[2] All analytical workflows described below must be performed under strict containment (Class II Biosafety Cabinet or chemical fume hood with HEPA filtration).

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 4-Methoxy-1,3-benzenediamine sulfate[1][2]

  • Formula:

    
    [1][2]
    
  • Appearance: Off-white to violet powder (darkens upon oxidation/light exposure).[1][2]

  • Solubility: Soluble in water and ethanol; insoluble in non-polar solvents.[1]

Analytical Strategy & Workflow

The characterization of this salt requires a triangular approach: Organic Purity (Amine moiety), Stoichiometry (Sulfate counter-ion), and State (Hydrate/Solvent).[1][2]

AnalyticalWorkflow Sample Raw Material (2,4-Diaminoanisole Sulfate) Safety SAFETY CHECK (PPE: Respirator + Double Gloves) Sample->Safety ID Identification (FT-IR / H-NMR) Safety->ID HPLC Organic Purity (Assay) RP-HPLC (UV-Vis) Safety->HPLC CounterIon Stoichiometry Sulfate Titration / IC Safety->CounterIon Volatiles Volatiles & Water TGA / Karl Fischer Safety->Volatiles Report Certificate of Analysis (Purity > 98.0%) ID->Report HPLC->Report Primary Assay CounterIon->Report Volatiles->Report

Figure 1: Analytical workflow for full characterization. Note the central role of safety protocols.

Protocol A: High-Performance Liquid Chromatography (HPLC) Assay

Purpose: Quantitative determination of the organic amine purity and detection of oxidation byproducts (quinone imines) or starting materials (2,4-dinitroanisole).[1][2]

Method Rationale

Aromatic amines are basic and polar.[2] Standard C18 methods often result in peak tailing due to silanol interactions.[2] We utilize an Ion-Suppression/Buffering Strategy using Ammonium Acetate to maintain the amine in a neutral or consistent ionization state, ensuring sharp peak shape and reproducible retention.[1][2]

Instrument Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 6.0 adjusted w/ Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-Vis / PDA at 240 nm (Primary) and 280 nm (Secondary)
Injection Vol 10 µL
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
15.04060Linear Gradient
20.04060Isocratic Hold (Wash)
20.1955Return to Initial
25.0955Re-equilibration
Standard Preparation
  • Stock Solution: Weigh 25.0 mg of reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).[1][2]

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A. (Conc: 0.1 mg/mL).

    • Note: Prepare fresh daily. Solutions darken (oxidize) within 24 hours if exposed to light.[1][2]

System Suitability Criteria
  • Tailing Factor (T):

    
    [1][2]
    
  • Theoretical Plates (N):

    
    
    
  • RSD (n=5 injections):

    
    [1][2]
    

Protocol B: Sulfate Counter-Ion Determination

Purpose: To confirm the salt stoichiometry (1:1 sulfate) and distinguish from the free base or hydrochloride forms.[2]

Gravimetric Method (The "Gold Standard")

While Ion Chromatography (IC) is faster, gravimetric analysis is self-validating and requires no specialized columns.[1][2]

Procedure:

  • Accurately weigh ~200 mg of the sample into a 400 mL beaker.

  • Dissolve in 150 mL of distilled water. Add 1 mL of concentrated HCl.

  • Heat the solution to boiling.

  • Slowly add 10% Barium Chloride (

    
    )  solution in excess (~10 mL) while stirring.
    
  • Digest the precipitate (

    
    ) at 80-90°C for 1 hour.
    
  • Filter through ashless filter paper (Whatman No. 42).[1][2] Wash with hot water until chloride-free (test filtrate with

    
    ).
    
  • Ignite/ash the filter paper in a crucible at 600°C to constant weight.

  • Calculation:

    
    [1][2]
    
    • Target: Theoretical sulfate content for monohydrate (

      
      ) is ~37.7%.
      

Protocol C: Identification by Infrared Spectroscopy (FT-IR)

Purpose: Structural confirmation.[1][2]

Method: KBr Pellet or Diamond ATR.[1][2] Key Diagnostic Bands:

  • 3400 - 3200 cm⁻¹: N-H stretching (Primary amine salts often show broad ammonium bands here).[1][2]

  • 1620 - 1500 cm⁻¹: Aromatic C=C ring skeletal vibrations.[1][2]

  • 1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether / Methoxy group).[1][2]

  • 1100 - 1050 cm⁻¹: Broad, strong band characteristic of the Sulfate ion (

    
    ).[1][2]
    

Stability & Handling (Critical)

2,4-Diaminoanisole sulfate is sensitive to photo-oxidation .[1][2]

  • Storage: Amber glass vials, desiccated, at 2-8°C.

  • Degradation Indicator: A color shift from off-white/gray to dark violet or black indicates significant oxidation (formation of azo/imino oligomers).[1][2]

StabilityLogic cluster_prevention Prevention Strategy Fresh Fresh Sample (Off-White) Oxidized Oxidized Product (Dark Violet) Fresh->Oxidized Quinone Imine Formation Light Light/O2 Exposure P1 Amber Glass P2 Inert Gas (N2) P3 Fresh Prep

Figure 2: Degradation pathway and mitigation strategies.

References

  • National Toxicology Program (NTP). (1978).[1][2] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity (Technical Report Series No. 84). National Institutes of Health.[1][3] Link

  • IARC Monographs. (2001).[1][2] 2,4-Diaminoanisole and its Salts. Volume 79. International Agency for Research on Cancer.[1][2][4] Link

  • Nam Thao. (2015).[1][2] Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Application Note AN0029. Link

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: 2,4-Diaminoanisole. CDC.[1][2] Link[1][2]

Sources

HPLC Analysis of 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2,4-Diaminoanisole (2,4-DAA) Sulfate Hydrate . As a precursor in oxidative hair dyes and a known carcinogen (IARC Group 2B), precise analytical control is required for toxicological assessment and quality assurance.

This guide moves beyond basic "recipes" to explain the mechanistic rationale behind column selection and buffer chemistry, ensuring the method is reproducible across different laboratory setups.

Key Analytical Challenges & Solutions
ChallengeScientific RationaleSolution
Peak Tailing 2,4-DAA contains two amino groups (

) that interact strongly with residual silanols on silica columns.[1][2][3]
Use of Polar-Embedded or Base-Deactivated stationary phases.
Salt Dissociation The sulfate salt dissociates in solution; the free base is oxidation-sensitive.Maintain acidic mobile phase pH (< 3.0) to stabilize the protonated form.
Retention Loss High polarity of the diamine moiety leads to poor retention on standard C18.[3]Use of ion-pairing reagents or high-aqueous stable columns.

Chemical Background & Safety

Analyte: 2,4-Diaminoanisole Sulfate Hydrate CAS: 39156-41-7 (Sulfate), 615-05-4 (Free Base) Structure: Anisole ring substituted with two amine groups at positions 2 and 4.[2]

Safety Warning: 2,4-DAA is a suspected carcinogen and mutagen.[3] All sample preparation must occur within a certified fume hood .[3] Double-gloving (Nitrile) is mandatory.

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often fail with diamines due to secondary silanol interactions, causing severe peak tailing.[3]

  • Recommended: Polar-Embedded C18 (e.g., Agilent Poroshell Bonus-RP, Waters SymmetryShield RP18).[3] The embedded polar group shields silanols and provides unique selectivity for polar amines.

  • Alternative: Base-Deactivated C18 (e.g., Phenomenex Luna C18(2)).

Mobile Phase Chemistry

To ensure sharp peak shape, the pH must be controlled.[3] At pH 3.0 , both amine groups are protonated (


), increasing solubility and preventing interaction with free silanols. Phosphate buffer is preferred for UV detection due to its low cutoff; Ammonium Formate is required if MS detection is used.

Detailed Experimental Protocol

Instrumentation
  • System: HPLC with Binary Gradient Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[3]

  • Column Oven: Required (Temperature stability is critical for retention time reproducibility).

Chromatographic Conditions
ParameterSettingNotes
Column Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm or 2.7 µm)Preferred for peak symmetry.[3]
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0Adjust pH with Phosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff solvent.
Flow Rate 1.0 mL/minAdjust for backpressure.
Temperature 30°CImproves mass transfer.[3]
Injection Volume 10 µLEnsure sample solvent matches initial gradient.
Detection UV @ 280 nm (Primary), 254 nm (Secondary)280 nm is specific for the aromatic amine.[3]
Gradient Program

A gradient is recommended to elute potential hydrophobic impurities or degradation products.[3]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Polar retention)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End

Sample Preparation Workflow

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2,4-DAA Sulfate into a 25 mL volumetric flask. Dissolve in Mobile Phase A (Buffer). Note: Using pure organic solvent can cause precipitation of the salt.

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution into a 25 mL volumetric flask. Dilute to volume with Mobile Phase A.

Sample Extraction (e.g., from Hair Dye Matrix)[3]
  • Weigh 0.5 g of sample into a 50 mL centrifuge tube.

  • Add 20 mL of Extraction Solvent (50:50 Water:Acetonitrile).

  • Sonication: Sonicate for 15 minutes (maintain temp < 30°C).

  • Centrifugation: 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE or PVDF syringe filter into an HPLC vial.

Visualization of Analytical Logic

Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow.

G cluster_logic Critical Control Points Start Sample (2,4-DAA Sulfate) Solubility Dissolution (Use Acidic Buffer) Start->Solubility Prevent Oxidation Filtration Filtration (0.45 µm PVDF) Solubility->Filtration Remove Particulates HPLC HPLC Separation (Polar-Embedded C18) Filtration->HPLC Inject Detection UV Detection (280 nm) HPLC->Detection Elute Data Quantification & Purity Detection->Data Integrate

Caption: Step-by-step analytical workflow emphasizing critical control points for amine stability.

Chemical Interaction Diagram

Understanding why the Polar-Embedded column is chosen is vital for troubleshooting.

Chemistry Analyte 2,4-DAA (Protonated Amine) StandardC18 Standard C18 (Exposed Silanols) Analyte->StandardC18 Strong Ionic Interaction (Peak Tailing) EmbeddedC18 Polar-Embedded C18 (Shielded Surface) Analyte->EmbeddedC18 Hydrophobic Retention Only (Sharp Peak) Silanol Free Silanol (Acidic Surface) StandardC18->Silanol Contains EmbeddedC18->Silanol Shields

Caption: Mechanism of action: Polar-embedded phases shield silanols, preventing peak tailing.[3]

System Suitability & Validation Criteria

Before running routine samples, the system must pass these criteria (based on USP <621>):

  • Tailing Factor (T): NMT 1.5 (Critical for amines).

  • Resolution (Rs): > 2.0 between 2,4-DAA and any degradation peaks.

  • Precision (RSD): < 1.0% for n=6 injections of Working Standard.

  • Linearity:

    
     over range 10–100 µg/mL.[3]
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or pH too high.[3]Lower buffer pH to 2.5; Switch to "Bonus-RP" type column.
Retention Time Shift Temperature fluctuation or Mobile Phase evaporation.[3]Use column oven; Cap solvent bottles; Ensure equilibration.
Split Peak Sample solvent mismatch.Dissolve sample in Mobile Phase A (Buffer) instead of 100% ACN.
High Backpressure Salt precipitation.[3]Ensure buffer is filtered; Wash system with 90% Water / 10% MeOH after use.

References

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2007). Opinion on 2,4-Diaminophenoxyethanol and its salts. (Relevant for structural analog analysis protocols). Retrieved from [Link][3]

  • National Toxicology Program (NTP). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. Retrieved from [Link]

  • PubChem. 2,4-Diaminoanisole Sulfate Compound Summary. Retrieved from [Link]

Sources

Application Note: 2,4-Diaminoanisole Sulfate Hydrate in Oxidative Histochemistry

[1]

Executive Summary

2,4-Diaminoanisole sulfate hydrate (2,4-DAA) is an aromatic amine historically utilized as a precursor in oxidative dye synthesis (e.g., C.I. Basic Brown 2) and hair coloring formulations.[1][2][3] In the context of histochemistry and drug development, it serves two distinct roles:

  • Experimental Peroxidase Substrate: Acting as an electron donor for Horseradish Peroxidase (HRP), yielding a chromogenic precipitate analogous to 3,3'-Diaminobenzidine (DAB).

  • Toxicological Marker: As a known carcinogen (Group 2B), it is a target analyte in toxicokinetic studies involving oxidative stress and metabolic activation by cytochrome P450 systems.

Critical Safety Warning: 2,4-DAA is a confirmed animal carcinogen (thyroid follicular cell tumors) and a suspected human carcinogen. All protocols described herein require Biosafety Level 2 (BSL-2) practices, use of a fume hood, and double-nitrile gloving.[1]

Mechanism of Action: Oxidative Coupling[4]

The utility of 2,4-DAA in histochemistry relies on its ability to undergo oxidative coupling .[1] Unlike direct dyes, 2,4-DAA is a "precursor" or "oxidation base."

  • Activation: In the presence of a peroxidase enzyme (e.g., HRP) and hydrogen peroxide (

    
    ), 2,4-DAA is oxidized to a reactive quinone diimine intermediate.
    
  • Coupling: This electrophilic intermediate reacts with nucleophilic couplers (or unreacted 2,4-DAA molecules) to form a stable, high-molecular-weight indamine or phenazine pigment.[1]

  • Deposition: The resulting polymer is insoluble in aqueous buffers, precipitating at the site of enzymatic activity (e.g., antigen-antibody-HRP complex).[1]

Signal Transduction Pathway[1]

GHRPHRP Enzyme(Tissue Bound)IntermediateQuinone Diimine(Reactive)HRP->IntermediateCatalysisH2O2H2O2(Substrate)H2O2->HRPOxidizes HemeDAA2,4-DAA Sulfate(Electron Donor)DAA->HRPDonates e-PolymerIndamine Polymer(Brown/Violet Precipitate)Intermediate->PolymerOxidative Coupling(pH 7.6)

Figure 1: Enzymatic oxidation pathway of 2,4-Diaminoanisole by HRP, leading to chromogen deposition.

Protocol A: Experimental HRP Staining with 2,4-DAA

This protocol demonstrates peroxidase activity in tissue sections.[1] It is an alternative to DAB, producing a distinct reddish-brown to violet reaction product depending on pH and counterstain.[1]

Reagents Required
ReagentSpecificationStorage
2,4-Diaminoanisole Sulfate >98% Purity, Hydrate4°C, Dark, Desiccated
Tris-HCl Buffer 0.05 M, pH 7.6Room Temp
Hydrogen Peroxide 30% Stock (Dilute fresh)4°C
Nickel Ammonium Sulfate (Optional) IntensifierRoom Temp
Mayer's Hematoxylin CounterstainRoom Temp
Step-by-Step Methodology
Phase 1: Working Solution Preparation (Freshly Made)

Caution: Weigh powder in a fume hood.

  • Dissolve Chromogen: Add 10 mg of 2,4-Diaminoanisole sulfate to 20 mL of 0.05 M Tris-HCl buffer (pH 7.6).

    • Note: The sulfate salt is water-soluble.[1] Vortex until completely dissolved.[1]

  • Add Catalyst (Optional): For darker contrast (blue-black), add 0.5 mL of 1% Nickel Ammonium Sulfate solution.

  • Activate: Immediately before use, add 20 µL of 30% Hydrogen Peroxide. Mix gently.

Phase 2: Tissue Staining [1]
  • Rehydration: Deparaffinize FFPE sections (Xylene 2x, Ethanol series) and rehydrate to distilled water.

  • Antigen Retrieval/Blocking: Perform standard heat-induced epitope retrieval (HIER) and block endogenous peroxidase (3% H2O2 in methanol, 15 min) if necessary.[1]

  • Primary/Secondary Ab: Incubate with primary antibody and HRP-conjugated secondary antibody according to standard IHC workflows.

  • Chromogen Incubation:

    • Apply the 2,4-DAA Working Solution to the tissue section.[1]

    • Incubate at Room Temperature for 5–10 minutes .

    • Monitor: Check under a microscope.[1][4] Stop reaction when specific staining is visible and background is low.[1]

  • Wash: Rinse extensively with distilled water (3 changes, 2 min each) to stop the reaction.

  • Counterstain: Stain with Mayer’s Hematoxylin (30-60 sec), blue in ammonia water/Scott’s tap water substitute.[1]

  • Mounting: Dehydrate (Ethanol), Clear (Xylene), and mount with a resinous mounting medium (e.g., DPX).

Expected Results:

  • Positive Signal: Granular brown to violet-black precipitate at sites of HRP localization.[1]

  • Nuclei: Blue (Hematoxylin).[1][5]

Protocol B: Toxicological Detection in Tissue (HPLC)

For drug development professionals assessing the biodistribution of 2,4-DAA (e.g., in toxicity studies), a staining protocol is insufficient. Quantitative extraction is required.

Workflow Overview
  • Homogenization: Tissue (100 mg) homogenized in 1 mL Methanol/Water (50:50).

  • Protein Precipitation: Add 100 µL 10% Trichloroacetic acid (TCA). Centrifuge 10,000 x g, 10 min.

  • Analysis: Inject supernatant into HPLC-UV/Vis.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 5.0); B: Acetonitrile.[1] Gradient 10% B to 60% B over 15 min.

  • Detection: UV at 280 nm (aromatic ring) and 500 nm (if oxidized products are present).[1]

Technical Comparison: 2,4-DAA vs. Standard Substrates

Feature2,4-Diaminoanisole (DAA)DAB (3,3'-Diaminobenzidine)AEC (Aminoethyl Carbazole)
Reaction Color Brown/Violet (pH dependent)Crisp BrownRed
Solubility of Product Insoluble (Alcohol stable)Insoluble (Alcohol stable)Soluble in Alcohol (Aqueous mount only)
Sensitivity ModerateHighModerate
Carcinogenicity High (Group 2B) High (Suspected)Low/Moderate
Primary Utility Experimental/ToxicologyStandard IHCStandard IHC (Red counterstain)

Troubleshooting & Validation

  • Issue: No Staining.

    • Cause: H2O2 degradation.[1][6] Fix: Use fresh 30% stock.[1]

    • Cause: Buffer pH.[1] Fix: Ensure pH is 7.4–7.[1]6. Acidic pH inhibits the oxidative coupling.[1]

  • Issue: Excessive Background.

    • Cause: Endogenous peroxidase.[1] Fix: Increase blocking time (3% H2O2) to 30 mins.

    • Cause: Non-specific binding of the amine.[1] Fix: Reduce incubation time of the chromogen.

  • Issue: Precipitate in Solution.

    • Cause: Auto-oxidation.[1] Fix: Prepare working solution immediately before application.[1][7] Do not store.

References

  • National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][8] Technical Report Series No. 84. [Link]

  • International Agency for Research on Cancer (IARC). (2001).[1] 2,4-Diaminoanisole and its Salts.[1][2][9][4][5][8][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79. [Link]

  • PubChem. (2024).[1] 2,4-Diaminoanisole Sulfate - Compound Summary. National Library of Medicine.[1] [Link]

  • European Commission. (2008).[1] Opinion on 2-amino-4-hydroxyethylaminoanisole sulfate (A84).[1] Scientific Committee on Consumer Products.[1] [Link]

Technical Guide: 2,4-Diaminoanisole Sulfate in Metabolic Toxicology and Oxidative Enzyme Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in toxicology, pharmaceutical metabolism, and environmental biotechnology . It details the specific utility of 2,4-Diaminoanisole Sulfate Hydrate (2,4-DAA) as a reference standard for Cytochrome P450 (CYP) metabolic activation and as a model substrate for ligninolytic enzyme profiling.

Executive Summary

2,4-Diaminoanisole Sulfate Hydrate (CAS: 6219-67-6) is a critical reference compound in toxicological assays due to its specific metabolic requirement for Cytochrome P450 1A (CYP1A) activation. Unlike direct-acting mutagens, 2,4-DAA is biologically inert until metabolized by the S9 hepatic fraction, making it the Gold Standard Positive Control for validating the metabolic competency of S9 fractions in Ames mutagenicity tests.

Additionally, due to its structural similarity to azo dye metabolites, 2,4-DAA serves as a model pollutant in environmental biotechnology , used to assay the oxidative capability of high-redox potential enzymes like Laccase and Lignin Peroxidase during bioremediation screening.

Part 1: Metabolic Activation Assay (CYP1A Profiling)

Scientific Rationale

The primary application of 2,4-DAA is validating the S9 Metabolic Activation System . The compound undergoes N-oxidation and O-demethylation primarily catalyzed by CYP1A1 and CYP1A2 . This reaction yields reactive N-hydroxy intermediates and nitrenium ions, which form covalent DNA adducts (specifically at the C8 position of guanine).

Why use 2,4-DAA?

  • Specificity: It selectively probes the CYP1A subfamily. If your S9 fraction fails to activate 2,4-DAA but activates other controls (e.g., Benzo[a]pyrene), your preparation may be deficient specifically in CYP1A activity.

  • Stability: The sulfate hydrate salt offers superior stability in storage compared to the free base.

Mechanism of Action

The following diagram illustrates the bioactivation pathway required to generate the mutagenic species.

CYP_Activation DAA 2,4-Diaminoanisole (Pro-mutagen) Inter N-hydroxy-2,4-DAA (Intermediate) DAA->Inter N-Oxidation CYP CYP1A1 / CYP1A2 (S9 Fraction) CYP->DAA Catalysis Ion Nitrenium Ion (Electrophile) Inter->Ion Acidic/Enzymatic Cleavage DNA DNA-Guanine Adduct (Mutagenic Event) Ion->DNA Covalent Binding

Figure 1: The metabolic activation pathway of 2,4-DAA by Cytochrome P450 enzymes into a DNA-reactive electrophile.

Protocol A: S9 Fraction Validation (Ames Test Positive Control)

Objective: To verify the metabolic competency of a Rat Liver S9 fraction using 2,4-DAA as the diagnostic substrate.

Reagents Required:

  • Test Strain: Salmonella typhimurium TA98 (frameshift mutation sensitive).

  • Substrate: 2,4-Diaminoanisole Sulfate Hydrate (10 mg/mL in DMSO).

  • S9 Mix: 10% v/v Rat Liver S9 (Aroclor-1254 induced), MgCl₂, KCl, Glucose-6-phosphate, NADP, Phosphate Buffer (pH 7.4).

  • Top Agar: 0.6% Agar, 0.5% NaCl, trace Histidine/Biotin.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow S. typhimurium TA98 in Oxoid Nutrient Broth No. 2 for 10 hours at 37°C (shaking at 100 rpm) to reach a density of

      
       CFU/mL.
      
  • Reaction Assembly (Pre-incubation Method):

    • In a sterile 13x100mm tube, add:

      • 0.5 mL S9 Mix (Metabolic Activation System).

      • 0.1 mL Bacterial Culture (TA98).

      • 0.1 mL 2,4-DAA Solution (Final concentration: 10 µ g/plate to 500 µ g/plate dose range).

  • Metabolic Activation:

    • Incubate the mixture at 37°C for 20 minutes with gentle shaking. Crucial Step: This pre-incubation allows CYP1A enzymes to generate the short-lived nitrenium ions in close proximity to the bacteria before the agar solidifies.

  • Plating:

    • Add 2.0 mL of molten Top Agar (45°C) to the tube.

    • Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates.

  • Incubation & Readout:

    • Incubate plates inverted at 37°C for 48 hours .

    • Data Analysis: Count revertant colonies (His+). A valid S9 fraction should induce a >2-fold increase in revertants over the solvent control (DMSO) at 50 µ g/plate .

Troubleshooting:

  • Low Colony Count: Check NADP/G-6-P freshness. The cofactor system degrades rapidly.

  • High Background: Ensure the 2,4-DAA stock is stored in amber vials; photo-oxidation can create toxic (non-mutagenic) byproducts that kill the bacteria.

Part 2: Oxidative Degradation Screening (Laccase/Peroxidase)

Scientific Rationale

In environmental biotechnology, 2,4-DAA represents a class of recalcitrant aromatic amines found in textile effluents. It is used to screen Ligninolytic Enzymes (Laccase, Mn-Peroxidase) for their bioremediation potential. Unlike the Ames test, this assay monitors the disappearance of the parent compound or the formation of oxidative coupling products.

Protocol B: Laccase-Mediated Degradation Kinetic Assay

Objective: To quantify the catalytic efficiency (


) of a Laccase candidate against 2,4-DAA.

Reagents Required:

  • Enzyme: Purified Laccase (e.g., from Trametes versicolor).

  • Buffer: 100 mM Sodium Acetate Buffer (pH 4.5 - 5.0).

  • Substrate: 2,4-DAA Sulfate (1 mM Stock in water).

  • Detection: HPLC-DAD or UV-Vis Spectrophotometer.

Workflow Diagram:

Laccase_Assay Prep Substrate Prep (100 µM 2,4-DAA in Acetate Buffer) Initiate Initiate Reaction (Add 0.1 U/mL Laccase) Prep->Initiate Monitor Monitor Oxidation (Absorbance scan 200-600nm) Initiate->Monitor Real-time (Kinetic) Quench Quench (Add 10% Acetonitrile or Acid) Monitor->Quench Endpoint Analyze HPLC Analysis (C18 Column, 254nm) Quench->Analyze

Figure 2: Experimental workflow for determining enzymatic degradation kinetics.

Step-by-Step Methodology:

  • Baseline Establishment:

    • In a quartz cuvette, mix 900 µL Acetate Buffer (pH 5.0) and 100 µL 2,4-DAA stock (Final: 100 µM).

    • Record the UV-Vis spectrum (200–600 nm). 2,4-DAA typically absorbs in the UV region (

      
       nm).
      
  • Enzymatic Reaction:

    • Add 10 µL of Laccase enzyme solution.

    • Monitor the decrease in absorbance at the specific

      
       of 2,4-DAA, or the appearance of a new peak  (often around 450–500 nm) indicating oxidative coupling (formation of azo/dimer products).
      
  • HPLC Quantification (For precise kinetics):

    • Column: C18 Reverse Phase (

      
       mm, 5 µm).
      
    • Mobile Phase: Isocratic 70% Water (0.1% Formic Acid) / 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 280 nm.

    • Calculation: Plot [Substrate] vs. Time to determine the initial rate (

      
      ).
      

Safety & Handling (Critical)[1]

  • Carcinogenicity: 2,4-Diaminoanisole is classified as a Group 2B Carcinogen (possibly carcinogenic to humans).

  • Containment: All weighing must be performed in a certified fume hood or glovebox.

  • Deactivation: Spills should be treated with 10% Sodium Hypochlorite (Bleach) for 30 minutes before cleanup to oxidize the amine groups.

  • Waste: All assay plates (Ames) and liquid waste must be incinerated as hazardous chemical/biohazard waste.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. Link

  • Maron, D. M., & Ames, B. N. (1983).[1] Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. Link

  • IARC Monographs. (2001). 2,4-Diaminoanisole and its Salts.[2] Volume 79. International Agency for Research on Cancer.[2] Link

  • Chivukula, M., & Renganathan, V. (1995).[3] Phenolic azo dye oxidation by laccase from Pyricularia oryzae. Applied and Environmental Microbiology, 61(12), 4374–4377. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

Sources

2,4-Diaminoanisole sulfate hydrate as a chromogenic substrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the technical specifications, reaction mechanisms, and experimental procedures for using 2,4-Diaminoanisole (2,4-DAA) Sulfate Hydrate .

Note on Usage: While historically utilized as an oxidation base in dye chemistry and peroxidase assays, this compound is now primarily employed in toxicological research (metabolic activation studies, Ames testing) and specific cytochemical applications due to its classification as a carcinogen.[1] This guide addresses both the enzymatic chromogenic reaction and the safety protocols required for its handling.[1]

Mechanisms, Protocols, and Toxicological Applications[1]

Part 1: Executive Summary & Material Science[1]

2,4-Diaminoanisole Sulfate Hydrate (CAS: 39156-41-7) is an aromatic diamine salt.[1] In the presence of hydrogen peroxide (


) and a peroxidase catalyst (e.g., Horseradish Peroxidase, HRP), it undergoes oxidative coupling to form colored imine derivatives (indamines/phenazines). This chromogenic property, once exploited for industrial dyeing, now serves as a model system for studying oxidative stress , metabolic activation of arylamines , and genotoxicity .[1]
Chemical Identity[1]
  • IUPAC Name: 4-Methoxybenzene-1,3-diamine sulfate hydrate[1]

  • Formula:

    
    [1]
    
  • Appearance: Off-white to violet/brown powder (darkens upon light exposure).[1]

  • Solubility: Highly soluble in water and ethanol; insoluble in non-polar organic solvents.[1]

  • Stability: Hygroscopic and light-sensitive.[1] Store desiccated at room temperature or

    
    , protected from light.
    
Safety & Hazard Profile (Crucial)

WARNING: CARCINOGEN & MUTAGEN

  • Classification: IARC Group 2B (Possibly carcinogenic to humans); NTP "Reasonably Anticipated to be a Human Carcinogen."[1]

  • Hazards: Toxic if swallowed.[1] May cause genetic defects.[1]

  • Handling: All procedures must be performed in a Class II Biological Safety Cabinet or Chemical Fume Hood.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Disposal: All waste (liquid and solid) must be segregated into hazardous waste containers labeled "Carcinogenic/Mutagenic Waste" and disposed of according to strict EHS regulations.[1]

Part 2: Scientific Mechanism[1]

The chromogenic activity of 2,4-DAA is driven by peroxidase-mediated oxidation .[1] Unlike substrates that form a stable soluble dye (like TMB) or an insoluble precipitate (like DAB) immediately, 2,4-DAA often acts as a coupler or undergoes self-coupling.[1]

The Reaction Pathway
  • Activation: HRP reduces

    
     to water, oxidizing its heme group.[1]
    
  • Substrate Oxidation: The oxidized HRP extracts electrons from the amino groups of 2,4-DAA.[1]

  • Radical Formation: This generates reactive diimine or semi-quinone imine radical intermediates.[1]

  • Chromogenesis: These intermediates undergo electrophilic attack on unreacted substrate molecules (self-coupling) or other couplers (if present), forming colored Indamine or Phenazine dyes (typically violet-brown,

    
    ).[1]
    
  • Toxicological Branch: In biological systems (e.g., liver microsomes), these same reactive intermediates can covalently bind to DNA (forming adducts like C8-guanyl derivatives), leading to mutagenesis.[1]

Mechanism Visualization

G H2O2 H2O2 (Oxidant) HRP Peroxidase (HRP) / CYP450 H2O2->HRP DAA 2,4-Diaminoanisole (Substrate) DAA->HRP Intermediate Reactive Diimine Intermediate HRP->Intermediate Oxidation (-2e-) Dye Indamine/Phenazine Dye (Violet/Brown) Intermediate->Dye Self-Coupling (Chromogenic Assay) DNA_Adduct DNA Adduct (Mutagenesis) Intermediate->DNA_Adduct Covalent Binding (Toxicology)

Figure 1: Bifurcated pathway of 2,4-DAA oxidation leading to chromogenic detection or genotoxic DNA binding.[1]

Part 3: Experimental Protocols

Protocol A: Chromogenic Peroxidase Assay

Use this protocol for enzymatic kinetics studies or detecting peroxidase activity where 2,4-DAA is the specific substrate of interest.

Reagents Required[2][3][4][5][6][7][8]
  • Phosphate-Citrate Buffer (0.1 M, pH 5.0 - 6.0):

    • Mix 24.3 mL of 0.1 M Citric acid and 25.7 mL of 0.2 M Sodium phosphate dibasic. Adjust volume to 100 mL with

      
      .[1]
      
  • 2,4-DAA Stock Solution (10 mM):

    • Dissolve 23.6 mg of 2,4-Diaminoanisole sulfate hydrate in 10 mL of

      
      . Prepare fresh; protect from light.[1][3]
      
  • Hydrogen Peroxide (

    
    ) Stock (0.3%): 
    
    • Dilute 30%

      
       1:100 in 
      
      
      
      .[1]
  • Enzyme Sample: HRP or Peroxidase-containing tissue homogenate.

Assay Procedure
StepActionNotes
1 Blanking Set spectrophotometer to 480 nm (broad absorbance band). Zero with buffer.[1][9]
2 Reaction Mix In a cuvette, combine:- 2.8 mL Buffer- 0.1 mL 2,4-DAA Stock
3 Equilibration Incubate at 25°C for 2-3 minutes.
4 Initiation Add 0.05 mL Enzyme Sample and 0.05 mL H2O2 Stock . Mix immediately by inversion.
5 Measurement Record absorbance at 480 nm every 30 seconds for 5 minutes (Kinetic Mode).
6 Stop (Optional) To stop reaction for endpoint reading, add 0.5 mL of 2 M

. Color may shift; re-scan spectrum if necessary.

Data Analysis: Calculate the rate of reaction (


).
  • Beer-Lambert Law:

    
    [1]
    
  • Note: The extinction coefficient (

    
    ) for the oxidative polymer varies by reaction time and pH.[1] For relative activity comparisons, use 
    
    
    
    .[1]
Protocol B: Metabolic Activation (S9) Assay

Use this protocol for toxicology research investigating the metabolic conversion of 2,4-DAA into mutagenic species (e.g., Modified Ames Test context).

Reagents Required[2][3][4][5][6][7][8]
  • S9 Mix: Post-mitochondrial supernatant (rat or hamster liver, induced with Aroclor 1254 or Phenobarbital).[1]

  • NADPH Regenerating System:

    • NADP+ (4 mM), Glucose-6-phosphate (5 mM),

      
       (8 mM), KCl (33 mM) in Phosphate Buffer (0.1 M, pH 7.4).[1]
      
  • 2,4-DAA Test Solution: 0.1 - 10 mg/mL in DMSO or water.[1]

Workflow
  • Preparation: Thaw S9 fraction on ice. Prepare NADPH regenerating system fresh.

  • Incubation:

    • Mix 500 µL S9 Mix + 100 µL 2,4-DAA Solution.

    • Incubate at 37°C for 20–60 minutes.

  • Analysis:

    • HPLC-UV/MS: Extract reaction mix with ethyl acetate to analyze metabolite formation (N-acetylated or hydroxylated derivatives).

    • Mutagenicity: Transfer aliquot to Salmonella typhimurium (TA98/TA100) plates to assess reversion frequency (Ames Test).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Color Auto-oxidation of substrate.[1]2,4-DAA is light/air sensitive.[1] Prepare solutions immediately before use. Keep stock in amber vials.
No Color Development Inactive HRP or H2O2 degradation.[1]Check HRP activity with a standard substrate (e.g., TMB).[1] Use fresh H2O2.
Precipitation Polymerization of dye products.[1]Reduce incubation time or substrate concentration. Add a surfactant (0.1% Tween-20) to the buffer.[1]
Low Sensitivity Suboptimal pH.[1]2,4-DAA oxidation is pH-dependent.[1] Titrate buffer between pH 5.0 and 7.0 to find the optimum for your specific enzyme isoform.[1]

Part 5: References

  • International Agency for Research on Cancer (IARC). (1982).[1] 2,4-Diaminoanisole, sulphate and hydrochloride.[1][10] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol 27.[1] Link

  • National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][10] Technical Report Series No. 84. Link

  • Watanabe, T., et al. (1989).[1][10] Mutagenicity of the reaction products of 2,4-diaminoanisole and hydrogen peroxide.[1][10] Mutation Research/Genetic Toxicology, 223(3), 305-310.[1] Link

  • Sigma-Aldrich. (2024).[1] Peroxidase Enzymatic Assay Protocol (Pyrogallol/General).Link(Adapted for 2,4-DAA chemistry).

  • PubChem. (2024).[1] Compound Summary: 2,4-Diaminoanisole sulfate.[1][10] National Library of Medicine.[1] Link

Sources

Application Note: Kinetic Determination of Peroxidase Activity Using 2,4-Diaminoanisole (2,4-DAA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for utilizing 2,4-Diaminoanisole (2,4-DAA) as an electron donor for the kinetic monitoring of peroxidase activity, specifically Horseradish Peroxidase (HRP) and Thyroid Peroxidase (TPO). While 3,3',5,5'-tetramethylbenzidine (TMB) is ubiquitous in ELISA, 2,4-DAA remains a critical substrate for toxicological screening and mechanistic inhibition studies , particularly in thyroid research.

Key Application: This assay is the "Gold Standard" proxy for detecting thyroid-disrupting chemicals (TDCs) that inhibit TPO, as 2,4-DAA mimics the tyrosine residues on thyroglobulin during iodination.

Safety & Handling (CRITICAL)

Hazard Classification: Group 2B Carcinogen (IARC). Target Organ Toxicity: Thyroid (Goitrogen).

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: All liquid waste containing 2,4-DAA must be segregated into "Carcinogenic/Toxic Aqueous Waste" streams. Do not pour down the sink.

  • Decontamination: Spills should be treated with 10% bleach (sodium hypochlorite) for 30 minutes before cleanup to oxidize and degrade the amine.

Principle of Assay

The assay relies on the peroxidase-catalyzed transfer of electrons from 2,4-DAA (reduced) to hydrogen peroxide (


). The enzyme cycles through high-oxidation states (Compound I and II), reducing 

to water while oxidizing 2,4-DAA into a radical cation. These radicals couple to form an azo-dye-like chromophore (typically orange-brown) with absorbance maxima in the 460–510 nm range.
Reaction Mechanism

PeroxidaseCycle HRP Native Enzyme (Fe3+) Cpd1 Compound I (Fe4+=O, Por+.) HRP->Cpd1 + H2O2 - H2O H2O2 H2O2 H2O2->HRP Cpd2 Compound II (Fe4+=O) Cpd1->Cpd2 + 2,4-DAA - Radical DAA1 2,4-DAA (Reduced) DAA1->Cpd1 Cpd2->HRP + 2,4-DAA - Radical Product Azo-Dye Product (Abs 460-510nm) Cpd2->Product Radical Coupling DAA2 2,4-DAA (Reduced) DAA2->Cpd2 Water H2O

Figure 1: The catalytic cycle of peroxidase. The enzyme is oxidized by peroxide and reduced in two single-electron steps by 2,4-DAA.

Materials & Reagents

ReagentSpecificationStorageNotes
2,4-Diaminoanisole Sulfate >98% PurityRT, Dark, DesiccatedLight sensitive. Fresh prep required.[1][2]
Hydrogen Peroxide (

)
30% Stock4°CUnstable. Titrate or buy fresh monthly.
Phosphate Buffer (PBS) 100 mM, pH 7.0 - 7.44°CpH affects reaction rate significantly.
Enzyme Source Purified HRP or Microsomal TPO-20°C / -80°CAvoid freeze-thaw cycles.
Reference Inhibitor Methimazole or PTURTQuality Control Standard.

Experimental Protocols

Protocol A: Reagent Preparation
  • Assay Buffer (100 mM Phosphate, pH 7.0):

    • Mix

      
       and 
      
      
      
      to achieve pH 7.0.
    • Expert Tip: Degas the buffer by sonication for 10 mins. Dissolved oxygen can interfere with radical coupling rates.

  • 2,4-DAA Substrate Solution (3.0 mM):

    • Dissolve 2,4-Diaminoanisole Sulfate in Assay Buffer.

    • Note: If the sulfate salt is stubborn, warm to 37°C briefly. The solution must be colorless. If it turns pink/brown immediately, the powder is oxidized; discard.

  • 
     Working Solution (10 mM): 
    
    • Dilute 30% stock (approx.[1] 8.8 M) 1:880 into buffer to get ~10 mM.

    • Validation: Check absorbance at 240 nm (

      
      ) to verify concentration.
      
Protocol B: Spectral Optimization (First Run Only)

Why this step? The absorbance maximum (


) of the oxidized 2,4-DAA polymer shifts depending on pH and enzyme source. Do not assume 460 nm.[3]
  • Mix 900 µL Buffer + 50 µL 2,4-DAA + 50 µL Enzyme.

  • Initiate with 10 µL

    
    .
    
  • Wait 2 minutes for color development (orange/brown).

  • Run a spectral scan from 400 nm to 600 nm .

  • Identify the peak (typically 460 nm or 510 nm ). Use this wavelength for Protocol C.

Protocol C: Kinetic Assay (Standard & Inhibition)

This protocol is designed for a standard 1 mL cuvette or scaled for a 96-well plate (200 µL total). Volumes below are for 1 mL cuvettes .

Workflow Diagram:

AssayWorkflow Prep 1. Prepare Reagents (Fresh H2O2) Blank 2. Blanking (Buffer + Substrate) Prep->Blank Mix 3. Add Enzyme (+/- Inhibitor) Blank->Mix Start 4. Add H2O2 (Start Reaction) Mix->Start Measure 5. Kinetic Read (ΔAbs/min) Start->Measure

Figure 2: Step-by-step assay workflow.[4]

Steps:

  • Blanking: Add 890 µL Buffer and 100 µL 2,4-DAA (3 mM) to the cuvette. Zero the spectrophotometer.[4]

  • Enzyme Addition: Add enzyme (volume optimized to give

    
    ).
    
    • Inhibition Screen: If testing drugs (e.g., Methimazole), pre-incubate Enzyme + Inhibitor for 10 mins before adding substrate.

  • Initiation: Add 10 µL of

    
     (10 mM). Quickly mix by inversion (parafilm) or pipette.
    
  • Measurement: Immediately start recording Absorbance at

    
     (e.g., 460 nm) every 10 seconds for 3 minutes.
    
  • Linearity Check: Select the linear portion of the curve (usually 15s to 90s).

Data Analysis & Validation

Calculation of Activity

Since the molar extinction coefficient (


) of the polymerized product varies, results are best expressed as Relative Activity  or Specific Activity (Units/mg)  using a pseudo-extinction coefficient if necessary (approx 

for TPO-related assays, though validation is recommended).


  • 
    : Slope of the linear phase.
    
  • 
    : Total reaction volume (mL).
    
  • 
    : Pathlength (1 cm).
    
  • 
    : Volume of enzyme added (mL).
    
Self-Validating System (QC)

To ensure the assay is valid, you must run a Positive Control Inhibitor .

  • Condition: HRP + 2,4-DAA + Methimazole (100 µM).

  • Pass Criteria: Activity must be inhibited by >50% compared to the "No Inhibitor" control. If inhibition is absent, the enzyme may be degraded, or the H2O2 is compromised.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Background (Color in Blank) Oxidized SubstrateDiscard 2,4-DAA stock. Make fresh. Keep in dark.
Non-Linear Kinetics (Curve flattens) Substrate DepletionDilute enzyme 1:10. The reaction is too fast.
Lag Phase (Slow start) Low

or Temp
Check

absorbance. Ensure buffer is at 25°C.
No Inhibition with Methimazole Enzyme SaturationSubstrate concentration is too high (competitive inhibition). Lower [2,4-DAA].[5]

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2025).[6] 2,4-Diaminoanisole and its Salts.[2][5][6][7][8][9][10] World Health Organization.[6][9]

  • Worthington Biochemical Corporation. (2025). Peroxidase Assay Manual.

  • PubChem. (2025).[6] 2,4-Diaminoanisole Sulfate Compound Summary. National Library of Medicine.

  • Paul, J. et al. (2014). Peroxidase-catalyzed oxidation of toxic aromatic amines. Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding for mechanism).
  • Divi, R.L. & Doerge, D.R. (1994). Mechanism-based inactivation of thyroid peroxidase by thiourea-based drugs. Biochemistry.[6][9] (Foundational text for TPO/Inhibitor assays).

Sources

Application Note: 2,4-Diaminoanisole Sulfate Hydrate for Peroxidase Histochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2,4-Diaminoanisole Sulfate Hydrate (2,4-DAA) as a chromogenic substrate for the histochemical localization of peroxidase activity in biological tissues. While 3,3'-Diaminobenzidine (DAB) remains the gold standard, 2,4-DAA offers a distinct reddish-brown to purple-black reaction product, making it a valuable alternative for double-labeling experiments or specific contrast requirements. This guide covers chemical mechanisms, safety protocols for handling this Group 2B carcinogen, and a validated protocol for endogenous peroxidase detection in leukocytes and thyroid tissue.

Introduction & Mechanism[1]

Chemical Basis

2,4-Diaminoanisole sulfate (4-methoxy-m-phenylenediamine sulfate) acts as an electron donor in enzymatic oxidation reactions. In the presence of Hydrogen Peroxide (


)  and a peroxidase enzyme (e.g., Horseradish Peroxidase [HRP], Myeloperoxidase [MPO], or Thyroid Peroxidase [TPO]), 2,4-DAA undergoes oxidative polymerization.

Unlike DAB, which forms a diffuse brown polymer, the oxidation of 2,4-DAA yields an insoluble pigment that varies from reddish-brown to dark purple depending on the pH and local metal ion concentration.

Comparison: 2,4-DAA vs. DAB
Feature3,3'-Diaminobenzidine (DAB)2,4-Diaminoanisole (2,4-DAA)
Reaction Color Crisp BrownReddish-Brown / Purple-Black
Solubility (Substrate) Moderate (often requires HCl)High (Sulfate salt is water soluble)
Precipitate Nature Highly insoluble, alcohol stableInsoluble, generally alcohol stable
Toxicity Suspected CarcinogenKnown Carcinogen (Group 2B)
Primary Use General IHCLeukocyte typing, Double-staining

Safety & Handling (Critical Expertise)

WARNING: 2,4-Diaminoanisole Sulfate is classified by the IARC as a Group 2B Carcinogen and by the NTP as "Reasonably Anticipated to be a Human Carcinogen." It is a potent mutagen (Ames Test positive).

Mandatory PPE
  • Respiratory: N95 or P100 respirator is required when weighing powder.

  • Dermal: Double-gloving (Nitrile) is mandatory. The compound permeates skin.[1][2][3]

  • Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.

Waste Disposal
  • Neutralization: Unlike some reagents, 2,4-DAA cannot be simply neutralized with bleach.

  • Disposal: Collect all liquid and solid waste in a dedicated "Cytotoxic/Carcinogenic" waste stream. Do not pour down the drain.

Validated Protocol: Localization of Endogenous Peroxidase

Target Application: Detection of Myeloperoxidase (MPO) in Granulocytes or Thyroid Peroxidase in Thyroid Tissue.

Reagents Preparation
  • Fixative: Buffered Formalin-Acetone (pH 6.6) or 4% Paraformaldehyde.

  • Buffer: 0.1 M Tris-HCl Buffer (pH 7.4).

  • Substrate Solution (Prepare Fresh):

    • Dissolve 10 mg of 2,4-Diaminoanisole Sulfate Hydrate in 20 mL of 0.1 M Tris-HCl buffer.

    • Adjust pH to 7.2–7.4 if necessary (crucial for precipitate stability).

    • Immediately before use, add 20 µL of 30% Hydrogen Peroxide (

      
      ).
      
    • Note: The final concentration of

      
       is approx.[4] 0.03%.
      
Staining Workflow
StepActionDurationCritical Notes
1. Fixation Fix fresh frozen sections or smears in cold Formalin-Acetone.30 secAvoid harsh fixation; enzymes must remain active.
2. Wash Rinse gently in distilled water.3 x 1 minRemove fixative completely.
3. Incubation Incubate sections in Fresh Substrate Solution at Room Temp (20-25°C).10–30 minMonitor microscopically. Stop when reddish-brown granules appear.
4. Rinse Wash in running tap water.5 minStops the reaction.[5]
5. Counterstain Stain with Methyl Green (0.5% aq) or Hematoxylin (briefly).1–2 minMethyl Green provides excellent contrast (Nuclei: Green).
6. Dehydrate Rapid dehydration in Ethanol (95% -> 100%).FastProlonged alcohol exposure may leach the dye.
7. Mount Clear in Xylene and mount with synthetic resin (e.g., DPX).N/AEnsure coverslip is sealed.

Visualizing the Mechanism & Workflow

The following diagram illustrates the chemical pathway and the decision logic for the staining process.

G cluster_chem Chemical Mechanism start Start: Fresh Tissue fixation Fixation (Formalin-Acetone) start->fixation wash1 Wash (PBS/Water) fixation->wash1 reaction Enzymatic Reaction (Peroxidase + 2,4-DAA -> Polymer) wash1->reaction sub_prep Prepare Substrate: 2,4-DAA + H2O2 + Tris Buffer sub_prep->reaction Add Fresh check Microscopic Check: Red/Brown Granules? reaction->check check->reaction No (Extend 5 min) stop Stop Reaction (Water Rinse) check->stop Yes (Strong Signal) counter Counterstain (Methyl Green) stop->counter mount Dehydrate & Mount counter->mount chem_step 2,4-DAA (Colorless) --(Peroxidase/H2O2)--> Benzoquinone Imine --> Insoluble Pigment

Figure 1: Step-by-step workflow for peroxidase localization using 2,4-DAA, including the critical microscopic checkpoint.

Troubleshooting & Validation

To ensure the protocol is self-validating , always include the following controls:

Control Slides
  • Positive Control: Rat Spleen or Human Tonsil (High endogenous peroxidase in granulocytes).

  • Negative Control: Omit

    
     from the substrate solution. If staining occurs, it is non-specific adsorption (background).[6]
    
Common Issues
SymptomProbable CauseCorrective Action
No Staining Inactive EnzymeEnsure fixation was mild (avoid Glutaraldehyde if possible).
No Staining Old

Use fresh 30% Hydrogen Peroxide. It degrades rapidly.
High Background Tissue DryingNever let slides dry out between steps.
Precipitate in Solution pH DriftEnsure Tris buffer is strictly pH 7.2–7.4 before adding DAA.
Leaching Color Over-dehydrationMinimize time in ethanol; consider air-drying and xylene dip.

References

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[3]

  • PubChem. (n.d.).[3] 2,4-Diaminoanisole Sulfate - Compound Summary. National Library of Medicine.

  • International Agency for Research on Cancer (IARC). (2001). 2,4-Diaminoanisole and its Salts.[7][1][2][3][8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79.

  • Lillie, R.D., & Fullmer, H.M. (1976). Histopathologic Technic and Practical Histochemistry. 4th ed. McGraw-Hill. (Standard authoritative text for peroxidase histochemistry variants).

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Solubility, and Handling for Research Applications

Executive Summary

2,4-Diaminoanisole sulfate (CAS: 39156-41-7) is a critical positive control in mutagenicity assays (Ames test) and a precursor in dye synthesis. However, it presents significant stability challenges in solution. Users frequently report rapid discoloration (turning black/violet) and precipitation. This guide addresses the root causes of these instabilities—primarily oxidative degradation and hydration-dependent solubility—and provides standardized protocols to ensure experimental reproducibility.

Part 1: The "Black Solution" Phenomenon (Oxidative Instability)

Q: Why did my clear solution turn dark violet/black within hours?

A: You are observing the auto-oxidation of the aromatic amine groups. 2,4-Diaminoanisole contains electron-rich amino groups at the ortho and para positions relative to the methoxy group. Upon exposure to atmospheric oxygen and light, these amines undergo radical-mediated oxidation to form quinone imines . These reactive intermediates polymerize to form high-molecular-weight, dark-colored polymethine dyes (similar to the mechanism used in hair dye coupling).

The Consequence:

  • Loss of Titer: The effective concentration of the parent mutagen decreases.

  • Assay Interference: The oxidation products may be cytotoxic, confounding Ames test results by killing bacteria rather than inducing mutations.

Protocol 1: Anaerobic Stock Preparation

Use this protocol if your solution must remain stable for >4 hours.

  • Solvent Degassing: Sparge the solvent (typically sterile distilled water) with Nitrogen (N₂) or Argon gas for 15 minutes before adding the solid.

  • Dissolution: Add the 2,4-Diaminoanisole sulfate hydrate to the degassed solvent.

  • Container: Immediately transfer to Amber Borosilicate Glass vials.

  • Headspace Purge: Flush the vial headspace with N₂ before sealing.

  • Storage: Store at +4°C. Do not freeze aqueous stock solutions, as freeze-thaw cycles accelerate precipitation of the sulfate salt.

Part 2: Solubility & Solvent Compatibility

Q: I cannot get the solid to dissolve completely in DMSO. Why?

A: You are likely using the Sulfate Salt, not the Free Base. While the free base (CAS 615-05-4) is highly soluble in organic solvents like DMSO and ethanol, the sulfate salt (CAS 39156-41-7) is an ionic species. It is significantly more soluble in water than in aprotic organic solvents.

Solubility Matrix:

SolventSolubility RatingApplication Notes
Water (Deionized) Excellent (~50 mg/mL)Recommended. Preferred vehicle for sulfate salt.
DMSO Poor to ModerateUse only if water is contraindicated. Requires sonication.
Ethanol ModerateGood for free base; variable for sulfate salt.
Acetone IncompatibleCauses immediate precipitation.
Q: How do I account for the "Hydrate" in my calculations?

A: The hydration state significantly alters the molecular weight (MW). Failing to correct for this is a common source of dosing error in mutagenicity studies.

  • Anhydrous Sulfate MW: ~238.26 g/mol

  • Common Hydrate: Often supplied as a hemihydrate or monohydrate.

  • Action: Check the Certificate of Analysis (CoA) for the specific water content or exact MW of your lot.

    • Formula:

      
      
      

Part 3: Ames Test Application Notes

Q: The positive control isn't working in the Ames test (TA98/TA100).

A: This compound requires metabolic activation. 2,4-Diaminoanisole is a pro-mutagen . It is not directly mutagenic to Salmonella typhimurium strains. It requires metabolic oxidation (typically by cytochrome P450 enzymes) to form the N-hydroxyarylamine intermediate, which then binds to DNA.

Troubleshooting Checklist:

  • S9 Fraction: Ensure you are using the +S9 (rat liver homogenate) condition. It will be negative in -S9 conditions.

  • Strain Specificity: It is most potent in frameshift strains (e.g., TA98) but also active in base-pair substitution strains (TA100).

  • Freshness: Prepare the solution immediately before use. Do not use "black" solutions.

Part 4: Visualizing the Instability

Pathway 1: Oxidative Degradation Mechanism

The following diagram illustrates why the solution turns black and how to intervene.

OxidationPathway Fresh Fresh 2,4-Diaminoanisole (Colorless/Pale Violet) Radical Free Radical Intermediate Fresh->Radical Light/UV Dissolved O2 Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone -e- / -H+ Polymer Polymethine Dyes (Black Precipitate) Quinone->Polymer Polymerization Intervention PREVENTION: 1. N2 Sparging 2. Amber Glass 3. Acidic pH Intervention->Radical Blocks

Figure 1: The oxidative pathway leading to solution discoloration. Nitrogen purging and light protection block the initial radical formation.

Pathway 2: Troubleshooting Decision Tree

Use this flow to diagnose solution issues.

Troubleshooting Start Observation Color Solution turned Black/Purple Start->Color Precip Solid won't dissolve Start->Precip Assay Ames Test Negative Start->Assay Act1 Discard. Prepare fresh in Amber Vials + N2. Color->Act1 Act2 Check Solvent. Use Water, not DMSO. Sonicate. Precip->Act2 Act3 Check S9 Mix. Must use Metabolic Activation. Assay->Act3

Figure 2: Rapid diagnostic logic for common 2,4-Diaminoanisole sulfate experimental failures.

Part 5: Safety & Handling (Critical)

WARNING: 2,4-Diaminoanisole sulfate is a Group 2B Carcinogen (IARC) and reasonably anticipated to be a human carcinogen (NTP).

  • Containment: Weigh powder only in a certified chemical fume hood or a static-free powder containment enclosure.

  • Deactivation: Spills should be treated with bleach (sodium hypochlorite) solution to oxidize the amine before cleanup, though this will generate color. Absorb on vermiculite.

  • PPE: Double nitrile gloves are recommended. The compound permeates skin and dyes tissues rapidly.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity (CAS No. 39156-41-7).[1][2] Technical Report Series No. 84. [Link]

  • PubChem. (n.d.). 2,4-Diaminoanisole Sulfate - Compound Summary. National Library of Medicine. [Link]

  • IARC. (2001).[3] 2,4-Diaminoanisole and its Salts.[1][2][3][4][5][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[4] [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects.[4][9] (Standard protocol reference for S9 activation requirements). [Link]

Sources

Technical Support Center: 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Stability Management

Product: 2,4-Diaminoanisole Sulfate Hydrate (CAS: 39156-41-7 / 6219-67-6) Classification: Research Grade / Dye Intermediate Safety Level: HIGH HAZARD (Carcinogen / Mutagen)[1]

Core Directive & Safety Warning

WARNING: CARCINOGENIC HAZARD 2,4-Diaminoanisole sulfate is classified as a Group 2B carcinogen (IARC) and is reasonably anticipated to be a human carcinogen (NTP).[1] It is toxic by inhalation, ingestion, and skin contact.[1][2]

  • Handling: All solubilization steps described below must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

  • Waste: All solutions must be segregated as hazardous chemical waste.[1]

Solubility Profile & Solvent Selection

User Query: What is the best solvent to dissolve 2,4-Diaminoanisole sulfate hydrate? I am seeing inconsistent results with DMSO.

Technical Insight: The key to dissolving this compound lies in understanding its ionic nature.[1] As a sulfate salt , it is highly polar.[1] Unlike the free base (2,4-diaminoanisole), the sulfate form prefers aqueous acidic environments over aprotic organic solvents like DMSO.[1]

Solubility Matrix
SolventSolubility RatingTechnical Notes
Water (Deionized) Excellent (~50–100 mg/mL)Recommended Primary Solvent. The solution will be naturally acidic (pH ~2-3).[1]
Ethanol (95-100%) Good Useful for organic synthesis applications.[1]
DMSO Poor / Variable The sulfate salt dissociates poorly in DMSO compared to water.[1] Heating may be required, which accelerates oxidative degradation.[1]
PBS (pH 7.4) Risk of Precipitation Neutralizing the sulfate can generate the free base, which is significantly less water-soluble (see pH Dynamics below).[1]
NaOH / Bases Insoluble Do not use. Rapidly precipitates the free base.[1]

Troubleshooting Guides (Q&A Format)

Issue A: "My solution turned black/brown immediately."

Diagnosis: Oxidative Degradation. 2,4-Diaminoanisole is an aromatic amine, making it highly susceptible to auto-oxidation when exposed to dissolved oxygen and light.[1] The "black precipitate" is often a polymer of azo/azoxy compounds, not undissolved starting material.[1]

Solution: The "Degas & Shield" Protocol [1]

  • Solvent Prep: Sparge your water/buffer with Nitrogen or Argon gas for 15 minutes before adding the solid.[1]

  • Antioxidants: For aqueous solutions, adding 0.1% Ascorbic Acid or Sodium Metabisulfite can retard oxidation.[1]

  • Light: Wrap the vial in aluminum foil immediately.

Issue B: "I added the solution to my cell culture media (pH 7.4) and it clouded up."

Diagnosis: pH-Induced Phase Change (The "Free Base Trap").[1] You are likely observing the conversion of the soluble sulfate salt into the insoluble free base.[1]

Mechanism:

  • Acidic pH (< 4.0): The amine groups are protonated (

    
    ), forming a soluble ionic species.[1]
    
  • Neutral/Basic pH (> 7.0): The amines deprotonate (

    
    ), losing their ionic charge.[1] The molecule becomes hydrophobic and precipitates out of the aqueous phase.[1]
    

Corrective Action:

  • Step 1: Dissolve the stock in water (acidic).[1]

  • Step 2: If adding to neutral media, ensure the final concentration is low enough (typically < 1 mM) to remain below the solubility limit of the free base.[1]

  • Step 3: Alternatively, use a co-solvent system (e.g., 5% Ethanol) in the final buffer to solubilize the free base form.[1]

Visualizing the Solubility Mechanics

The following diagrams illustrate the critical decision pathways for handling this compound.

Diagram 1: The pH-Solubility Equilibrium

Caption: This diagram shows why raising the pH causes precipitation.[1] You must maintain the "Salt Form" for maximum aqueous solubility.[1]

SolubilityEquilibrium Salt Sulfate Salt Form (Protonated Amines) FreeBase Free Base Form (Deprotonated) Salt->FreeBase Add Base (NaOH) or Buffer pH > 7.0 Solution Clear Solution (Stable) Salt->Solution High Solubility FreeBase->Salt Add Acid (H2SO4) pH < 4.0 Precipitate Precipitate / Turbidity (Insoluble in Water) FreeBase->Precipitate Low Aqueous Solubility

[1]

Diagram 2: Optimized Stock Preparation Workflow

Caption: Step-by-step protocol to prevent oxidation (darkening) and ensure complete dissolution.

PrepWorkflow Start Start: Weigh Solid Degas Step 1: Sparge Water (N2/Ar gas, 15 mins) Start->Degas AddSolid Step 2: Add Solid to Solvent (Do NOT reverse) Degas->AddSolid Protect Step 3: Foil Wrap & Vortex AddSolid->Protect Check Visual Check: Clear or Black? Protect->Check Success Store at -20°C (Stable Stock) Check->Success Clear/Pale Violet Fail Discard (Oxidized) Check->Fail Black/Turbid

[1]

Standard Operating Procedure (SOP): Preparation of 50 mM Stock

Objective: Prepare 10 mL of 50 mM 2,4-Diaminoanisole Sulfate. MW: 236.25 g/mol (hydrate basis may vary slightly; check label).[1]

  • Calculate: Need ~118 mg of solid.

  • Prepare Solvent: Measure 10 mL of deionized water. CRITICAL: Bubble Nitrogen gas through the water for 10 minutes to remove dissolved oxygen.

  • Dissolve: Add the 118 mg of solid to the water.

  • Agitate: Vortex immediately. The solution should be clear to pale violet.[1]

    • Note: If the powder floats, sonicate for 30 seconds.[1]

  • Aliquot: Dispense into opaque (amber) vials or wrap clear vials in foil.

  • Storage: Freeze at -20°C. Do not store at 4°C for more than 24 hours due to oxidation risks.

References

  • National Institute of Environmental Health Sciences (NIEHS). (2021).[1] 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens. National Toxicology Program.[1] [Link]

  • PubChem. (n.d.).[1][3] 2,4-Diaminoanisole sulfate | C7H12N2O5S.[1] National Library of Medicine.[1] [Link]

  • International Agency for Research on Cancer (IARC). (2001).[1][4] 2,4-Diaminoanisole and its Salts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79.[1] [Link][1]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: 2,4-Diaminoanisole Sulfate. [Link]

Sources

Technical Support Center: 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation & Degradation[1][2][3]

Executive Summary

2,4-Diaminoanisole sulfate hydrate (CAS: 39156-41-7) is a sensitive aromatic amine salt used primarily as a precursor in dye synthesis and as a research standard.[1][2][3][4] While the sulfate salt form offers improved stability over the free base, it remains highly susceptible to auto-oxidation and photolytic degradation .[1][2][3]

This guide addresses the primary failure mode: the rapid transition from an off-white crystalline powder to a violet/black degradation product.[1][2][3] This color shift indicates the formation of quinone imines and azo-polymers, rendering the compound unsuitable for quantitative analysis or precise synthesis.[1][2][3]

Critical Safety Warning: 2,4-Diaminoanisole sulfate is a confirmed carcinogen (IARC Group 2B) and mutagen.[1][2][3] All troubleshooting steps described below must be performed inside a certified chemical fume hood wearing appropriate PPE (Double nitrile gloves, safety goggles, N95/P100 respiratory protection if powder handling is extensive).[1][3]

Module 1: The Mechanism of Failure

To prevent oxidation, one must understand the pathway.[3] The amino groups (-NH2) on the anisole ring are electron-rich.[1][2][3] In the presence of atmospheric oxygen and light, they undergo radical abstraction.[1]

Figure 1: Oxidation Cascade of Aromatic Amines

OxidationPathway Start 2,4-DAA Sulfate (Off-White) Trigger Triggers: O2 + UV Light + Moisture Start->Trigger Radical Radical Cation Formation Trigger->Radical Electron Abstraction Product Quinone Imines / Azo Polymers (Violet/Black) Radical->Product Coupling & Polymerization

Caption: The degradation pathway where environmental triggers strip electrons from the amine, leading to colored polymerization.[1][2][3]

Module 2: Storage & Handling (Solid State)

The majority of oxidation issues stem from improper long-term storage.[1][2][3] The sulfate salt is hygroscopic; moisture absorption accelerates oxidation by increasing molecular mobility within the crystal lattice.[1][2][3]

Protocol 1: Long-Term Preservation
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of radical formation.[1][2][3]
Atmosphere Inert Gas Overlay (Argon/N2)Displaces O2 from the headspace.[1][2][3] Argon is heavier than air and preferred.[1][2][3]
Container Amber Glass + Parafilm SealBlocks UV light (photolysis trigger).[1][2][3] Parafilm prevents moisture ingress.[1][2][3]
Desiccant Silica Gel or DrieritePrevents hydrolysis of the sulfate salt.[1][2][3]
Module 3: Solution Preparation (The "Zero-Oxidation" Workflow)

Dissolving 2,4-DAA sulfate breaks the protective crystal lattice, exposing the ions to dissolved oxygen (DO).[1][2][3] This is the most critical step for researchers.

Protocol 2: Preparing Stable Stock Solutions

Reagents Needed:

  • High-purity water (18.2 MΩ[1][2][3]·cm) or anhydrous organic solvent (DMSO/Methanol).[1][2][3]

  • Argon or Nitrogen gas source.[1][2][3]

  • Optional: Antioxidant (Sodium Metabisulfite).[1][2][3]

Step-by-Step Methodology:

  • Solvent Degassing (Sparging):

    • Place the required volume of solvent in a vessel.[1][2][3]

    • Insert a gas dispersion tube (fritted glass) connected to an Argon line.[1][2][3]

    • Bubble gas vigorously for 15 minutes before adding the solid.

    • Why? This reduces Dissolved Oxygen (DO) to negligible levels.[1][2][3]

  • Acidic Stabilization (Aqueous Solutions Only):

    • Ensure the solvent pH is < 4.[1][2][3]0. The sulfate salt is naturally acidic, but if diluting into a buffer, ensure the buffer is acidic.[1][3]

    • Why? Protonating the amine groups (

      
      ) removes the lone pair electrons that are susceptible to oxidation.[1][2][3]
      
  • Dissolution:

    • Add the 2,4-DAA sulfate powder to the degassed solvent under a blanket of inert gas.[1][2][3]

    • Seal the container immediately.[1][2][3]

    • Vortex or sonicate briefly to dissolve.[1][2][3]

  • Antioxidant Addition (Optional for >24hr storage):

    • Add Sodium Metabisulfite (

      
      ) at 0.1% w/v concentration.[1][2][3]
      
    • Why? Sulfites act as "sacrificial" reducing agents, reacting with any ingress oxygen before it attacks the amine.[3]

Figure 2: Safe Solubilization Workflow

SolutionPrep Step1 1. Sparge Solvent (15 min Argon/N2) Step2 2. Check pH (Maintain < pH 4.0) Step1->Step2 Step3 3. Add Solid Reagent (Under Gas Blanket) Step2->Step3 Step4 4. Seal & Store (Amber Vial, 4°C) Step3->Step4

Caption: Workflow to minimize oxygen exposure during the critical dissolution phase.

Module 4: Troubleshooting & FAQs

Q1: The powder in my bottle has turned a light violet color. Is it still usable?

  • A: Generally, No. The violet color indicates the presence of oxidation products (likely azo-dimers).[1][2][3] For analytical standards (HPLC/MS) or precise kinetic studies, this purity compromise is unacceptable.[1][2][3]

  • Troubleshooting: If the color is only on the surface crust, you may attempt to scrape it off (in a hood!), but the risk of contamination remains high.[1][3] For synthesis where high purity is less critical, verify purity via HPLC before use.[1][3]

Q2: My aqueous solution turned dark brown after 4 hours on the benchtop. Why?

  • A: This is classic auto-oxidation.[1][2][3] You likely did not degas the water or the solution was exposed to light.[1][2][3]

  • Correction: Aromatic amines in water are highly unstable at neutral pH.[1][2][3] Always use degassed solvents and keep the solution on ice and in the dark.[1][3] If the experiment allows, use 0.1% ascorbic acid as a stabilizer.[1][3]

Q3: Can I autoclave a solution of 2,4-Diaminoanisole sulfate?

  • A: Absolutely Not. Heat dramatically accelerates the oxidation reaction and may cause thermal decomposition (releasing toxic SOx/NOx fumes).[1][2][3]

  • Alternative: Use 0.22 µm membrane filtration (PES or PTFE) for sterilization.[1][2][3]

Q4: I need to neutralize the sulfate to get the free base. How do I prevent immediate oxidation?

  • A: The free base is significantly more unstable than the sulfate salt.[1][3]

    • Perform the neutralization (e.g., with NaOH) under a strict Argon atmosphere.[1][3]

    • Extract immediately into an organic solvent (like Ethyl Acetate) which has been pre-dried and degassed.[1][2][3]

    • Do not store the free base; use it immediately in the subsequent reaction step.[1][2][3]

Q5: Is DMSO or Water better for stock solutions?

  • A: DMSO is superior. Anhydrous DMSO dissolves aromatic amines well and holds less dissolved oxygen than water if properly stored.[1][2][3] However, DMSO is hygroscopic; once it absorbs water from the air, oxidation rates increase.[1][3] Store DMSO stocks in single-use aliquots at -20°C.

References
  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2,4-Diaminoanisole Sulfate in F344/N Rats and B6C3F1 Mice.[1][2][3] Technical Report Series No. 163.[1][2][3]

  • PubChem. 2,4-Diaminoanisole Sulfate - Compound Summary.[1][2][3] National Library of Medicine.[1][2][3]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: 2,4-Diaminoanisole and its Salts.[1][2][3] Vol 123.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][3] 5th Edition.[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for aromatic amine handling and purification).

Sources

Technical Support Center: Optimizing Signal-to-Noise in 2,4-Diaminoanisole (2,4-DAA) Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 2,4-Diaminoanisole (2,4-DAA) in biochemical assays, specifically focusing on its behavior as an oxidative chromogen or metabolic probe.

Topic: Troubleshooting Background Staining & Non-Specific Precipitation Chemical Target: 2,4-Diaminoanisole (CAS: 615-05-4) / 2,4-Diaminoanisole Sulfate (CAS: 39156-41-7) Safety Classification: Group 2B Carcinogen (IARC). Handle with extreme caution.

⚠️ Critical Safety & Application Note

Before proceeding, verify your experimental intent. 2,4-DAA is structurally related to 3,3'-Diaminobenzidine (DAB) but possesses distinct solubility and toxicity profiles.

  • If you are performing standard IHC: Ensure you have not confused 2,4-DAA with DAB. DAB is the standard insoluble brown chromogen.

  • If you are performing Toxicology/Metabolism Studies: 2,4-DAA is used to track metabolic activation (e.g., Ames test, thyroid toxicity). "Background" here often represents non-specific protein binding of reactive metabolites.

  • If you are using 2,4-DAA as a Peroxidase Substrate: It functions as an electron donor, oxidizing to form a pigment (typically reddish-brown to violet/black).

Part 1: Diagnostic Troubleshooting Guide

Section A: The "Pre-Analytical" Phase (Reagent Stability)

Issue: The solution turns dark before application to the tissue/assay plate. Mechanism: Aromatic amines like 2,4-DAA undergo rapid auto-oxidation when exposed to light and oxygen, forming soluble polymers that deposit non-specifically.

Q: My stock solution is brown. Can I still use it? A: No. Discard immediately. 2,4-DAA should be colorless to pale violet/grey.[1] A brown solution indicates significant auto-oxidation. Using this will coat the entire tissue section in background precipitate.

Protocol Adjustment:

  • Acidic Stabilization: Prepare the stock solution in 0.1N HCl or a slightly acidic buffer (pH < 6.0) if possible, as auto-oxidation is accelerated at alkaline pH.

  • Chelation: Add 1 mM EDTA to the working solution. Trace metal ions (Fe, Cu) in water catalyze the auto-oxidation of diamines.

  • Freshness: Prepare the working solution immediately before use. Do not store >30 minutes.

Section B: The "Analytical" Phase (The Reaction)

Issue: Diffuse staining across the entire tissue section (High Noise). Mechanism: Unquenched endogenous enzymes or electrostatic binding of the amine to tissue polyanions.

Q: I see staining in areas that should be negative (e.g., erythrocytes, macrophages). Why? A: This is likely Endogenous Peroxidase Activity . Like DAB, 2,4-DAA is a substrate for peroxidases. Heme-containing proteins (hemoglobin, cytochrome c) will oxidize 2,4-DAA in the presence of H2O2.

Corrective Workflow:

  • Step 1 (Quenching): Incubate tissue in 3% H2O2 in Methanol for 15–30 minutes prior to applying the primary antibody or probe.

  • Step 2 (Blocking): 2,4-DAA is a basic amine. It can bind electrostatically to acidic tissue components (DNA/RNA). Block with 1-3% BSA or Casein to mask these charges.

Section C: The "Post-Analytical" Phase (Processing)

Issue: The signal "smears" or leaches out during mounting. Mechanism: Solubility Mismatch. Unlike the robust DAB polymer, the oxidation products of 2,4-DAA (azo-dye like polymers) retain partial solubility in organic solvents (ethanol/xylene).

Q: My stain looked good in buffer, but vanished after dehydration. What happened? A: You likely washed it away. 2,4-DAA derivatives are often soluble in ethanol.[2]

  • Fix: Skip the alcohol dehydration series.

  • Mounting: Use an Aqueous Mounting Medium (e.g., Glycerol gelatin or commercial aqueous mountants) instead of resinous media (DPX/Permount) that require xylene.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergence between the desired signal pathway and the noise (background) pathways.

DAA_Oxidation_Pathway DAA 2,4-DAA (Reduced) (Colorless) Target Target Peroxidase (HRP-Ab) DAA->Target Endo Endogenous Peroxidase (RBCs/Macrophages) DAA->Endo Auto Auto-Oxidation (Light/O2/Metals) DAA->Auto H2O2 H2O2 (Co-substrate) H2O2->Target H2O2->Endo Signal Localized Precipitate (Specific Signal) Target->Signal Oxidation Noise1 Non-Specific Staining (Background) Endo->Noise1 False Positive Noise2 Diffuse Deposition (Background) Auto->Noise2 Spontaneous Polymerization Block Quenching Step (3% H2O2/MeOH) Block->Endo Inhibits

Caption: Figure 1. Competitive oxidation pathways for 2,4-DAA. Specific signal requires enzymatic oxidation; background arises from unblocked endogenous enzymes or spontaneous auto-oxidation.

Part 3: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Precipitate in solution Auto-oxidation due to light/air or metal contamination.Filter (0.2 µm) immediately before use. Add 1mM EDTA. Protect from light.
Nuclei are stained Electrostatic binding of amine to DNA (Acidic).Increase ionic strength of buffer (0.5M NaCl) or block with Casein/BSA .
Entire tissue is brown Inadequate washing or "trapping" of unreacted amine.Wash 3x 5min in PBS after incubation. Use Tween-20 (0.05%) in wash buffer.
Signal fades quickly Solubility in mounting media.Switch to Aqueous Mounting Media . Avoid ethanol/xylene.
RBCs are dark Endogenous peroxidase not quenched.Pre-treat with 3% H2O2 or Phenylhydrazine.

Part 4: Standardized Protocol (Peroxidase Substrate)

If using 2,4-DAA as a substitute for DAB in peroxidase-based assays, follow this optimized protocol to minimize background.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.6 (Do not use PBS if using metal enhancement).

  • Substrate Stock: 2,4-DAA Sulfate (10 mg/mL in dH2O). Store frozen, dark.

  • Oxidant: 30% Hydrogen Peroxide (H2O2).[3]

Procedure:

  • Quench: Incubate slides in 3% H2O2 in Methanol for 20 mins. Wash 3x in Buffer.

  • Probe: Incubate with HRP-conjugated antibody as per experimental design.

  • Wash: Rigorous wash (3 x 5 mins) in Buffer + 0.05% Tween-20. Critical for removing unbound HRP.

  • Develop:

    • Mix 5 mL Buffer + 100 µL 2,4-DAA Stock.

    • Add 5 µL 30% H2O2 immediately before use.

    • Optional: Add 1 mM Imidazole to boost reaction speed vs. background.

  • Monitor: Apply to tissue. Watch under microscope. Reaction is usually slower than DAB (5–15 mins).

  • Stop: Rinse in dH2O.

  • Mount: Aqueous Mount only.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][4][5] Technical Report Series No. 84.

  • International Agency for Research on Cancer (IARC). (2001). 2,4-Diaminoanisole and its Salts.[1][2][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79.[2]

  • Dojindo. (n.d.). Coloring Substrate for Peroxidase (DAB) - Technical Comparison. (Referenced for comparative oxidation chemistry of aromatic diamines).

  • PubChem. (2024).[7] 2,4-Diaminoanisole Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Optimizing 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Technical Guide for CAS 39156-41-7 (Sulfate) / 615-05-4 (Free Base) Audience: Chemical Process Engineers, Medicinal Chemists, QA/QC Specialists

Introduction: The Reagent Profile

2,4-Diaminoanisole (2,4-DAA) sulfate hydrate is a stabilized salt form of the electron-rich aromatic diamine, 2,4-diaminoanisole. While historically utilized in hair dye formulations, its current primary utility lies as a high-value intermediate in the synthesis of polyurethanes, azo dyes, and pharmaceutical heterocycles (e.g., benzimidazoles).

Users frequently encounter challenges related to its oxidation sensitivity , pH-dependent solubility , and regioselectivity during functionalization. This guide provides optimized protocols to mitigate these specific failure modes.

Safety Warning: 2,4-DAA and its salts are classified as carcinogens (Group 2B/2A depending on agency). All protocols below assume the use of full PPE and engineering controls (fume hood/glovebox).

Module 1: Handling, Stability & The "Phase Switch"

The Core Problem: The sulfate salt is stable but unreactive toward many nucleophilic substitutions. The free base is reactive but unstable (oxidizes rapidly). Success depends on managing the transition between these two states.

Stability & Storage
  • Issue: The compound turns from off-white to violet/brown upon storage.

  • Cause: Auto-oxidation of the aromatic amine moieties, catalyzed by trace metals and light, forming quinone-imine impurities.

  • Optimization:

    • Atmosphere: Store under Argon or Nitrogen.

    • Additives: If preparing a stock solution, add 0.1% ascorbic acid or sodium sulfite as an antioxidant.

    • Container: Amber glass is mandatory to prevent photo-oxidation.

The Solubility "Phase Switch"

Understanding the solubility differential is critical for workup and isolation.

PropertySulfate Salt (Acidic Form)Free Base (Neutral Form)
pH Region < 4.0> 9.0
Water Solubility High (Soluble)Low (Precipitates)
Organic Solubility Insoluble (mostly)Soluble (EtOH, Ether, DCM)
Reactivity Latent / ProtectedActive Nucleophile

Module 2: Upstream Synthesis (Preparation)

If you are synthesizing the precursor rather than purchasing it, the standard route is the catalytic hydrogenation of 2,4-dinitroanisole (2,4-DNA).

Optimized Hydrogenation Protocol

Objective: Maximize yield while minimizing hydroxylamine intermediates (which cause color issues).

  • Catalyst Selection:

    • Standard: 5% Pd/C (High activity, but risk of ring reduction if over-exposed).

    • Selective: Raney Nickel (Preferred for minimizing ring saturation).

  • Solvent System: Methanol is superior to Ethanol due to higher solubility of the dinitro precursor.

  • Conditions:

    • Pressure: 0.6 – 1.0 MPa (6–10 bar).

    • Temperature: 60–70°C. Note: Exceeding 80°C increases tar formation.

  • Workup (Sulfate Formation):

    • Filter catalyst immediately under inert atmosphere.

    • Add

      
       (stoichiometric) to the filtrate to precipitate the stable sulfate salt.
      
Workflow Visualization: Hydrogenation & Isolation

HydrogenationWorkflow Start Start: 2,4-Dinitroanisole Rxn Hydrogenation (Raney Ni, MeOH, 60°C) Start->Rxn Check Check TLC/HPLC (Look for Nitroso) Rxn->Check Check->Rxn Incomplete Filter Hot Filtration (Remove Catalyst) Check->Filter Complete Acidify Add H2SO4 (Precipitate Salt) Filter->Acidify Filtrate Product 2,4-DAA Sulfate (Stable Solid) Acidify->Product Cool & Filter

Figure 1: Step-by-step logic for the reduction of dinitroanisole to the diamino sulfate salt, emphasizing the acidification step for stability.

Module 3: Downstream Optimization (Regioselectivity)

When using 2,4-DAA sulfate in synthesis (e.g., acylation or alkylation), the primary challenge is distinguishing between the N-1 (4-position) and N-3 (2-position) amines.

Mechanistic Insight: Sterics vs. Electronics
  • Electronic Effect: The methoxy group (-OMe) at position 1 is an Electron Donating Group (EDG). It activates positions 2 (ortho) and 4 (para).

  • Steric Effect: Position 2 is flanked by the -OMe group and the C-1 carbon. Position 4 is relatively unhindered.

  • Result: Under kinetic control, electrophiles preferentially attack the 4-amino group first.

Protocol: Regioselective Mono-Acylation

To synthesize 2-amino-4-acetamidoanisole (protecting the 4-position):

  • Neutralization: Suspend 2,4-DAA Sulfate in water. Add Sodium Acetate (mild base) rather than NaOH. Why? Strong bases solubilize the free base too fast, leading to di-acylation.

  • Reagent: Add Acetic Anhydride (1.05 eq) slowly at 0–5°C.

  • Outcome: The 4-amino group reacts.[1][2][3][4][5][6][7] The 2-amino group, hindered by the neighboring methoxy, remains free.

Regioselectivity Logic Diagram

Regioselectivity DAA 2,4-Diaminoanisole (Free Base) Pos2 Position 2 (Ortho) Sterically HINDERED by -OMe DAA->Pos2 Minor Pathway Pos4 Position 4 (Para) Sterically ACCESSIBLE DAA->Pos4 Major Pathway Product Major Product: 4-Substituted-2-Aminoanisole Pos4->Product electrophile Electrophile Attack (e.g., Ac2O) electrophile->Pos4

Figure 2: Decision tree illustrating why the 4-position is the primary site of reaction due to steric hindrance at the 2-position.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark purple/black immediately. Is the product ruined?

Diagnosis: This is "Wurster’s Blue" type oxidation. Aromatic diamines form radical cations upon exposure to air. Solution:

  • Immediate: Add a reducing agent (Sodium Dithionite or Sodium Metabisulfite) to the aqueous layer. This often reverses the color.

  • Prevention: Degas all solvents with Nitrogen/Argon for 15 minutes before adding the amine.

Q2: I cannot get the sulfate salt to react with my alkyl halide.

Diagnosis: The sulfate salt is non-nucleophilic because the amine lone pairs are protonated (


).
Solution:  You must perform an in-situ free-basing.
  • Protocol: Use a biphasic system (Water/DCM). Add the sulfate to water, adjust pH to >10 with NaOH. The free base will partition into the DCM. Separate the organic layer, dry over

    
    , and then add your alkyl halide.
    
Q3: How do I calculate stoichiometry accurately? The "hydrate" part is confusing.

Diagnosis: Commercial batches vary in water content (mono- vs. di-hydrate) and sulfate stoichiometry (1:1 vs 2:1). Solution:

  • Check CoA: Look for the specific Assay % or Water Content (KF).

  • Titration: If precision is critical, titrate the sulfate with standard NaOH to determine the exact molecular weight equivalent of your batch.

  • General Rule: Assume MW ~254.26 g/mol (for monohydrate sulfate) if no data is available, but expect a 5-10% error margin.

References

  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[8]

  • International Agency for Research on Cancer (IARC). (2001).[9] 2,4-Diaminoanisole and its Salts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79.

  • PubChem. (n.d.).[2][8] 2,4-Diaminoanisole sulfate | C7H12N2O5S. National Center for Biotechnology Information.

  • Cameo Chemicals. (n.d.).[8] Chemical Data Sheet: 2,4-Diaminoanisole Sulfate. National Oceanic and Atmospheric Administration (NOAA).

Sources

Technical Support Center: 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 2,4-Diaminoanisole (2,4-DAA) Sulfate . This guide prioritizes impurity profiling, troubleshooting experimental anomalies, and ensuring rigorous data integrity.

CAS: 39156-41-7 | Formula:


 (often hydrated)
Classification:  Analytical Standard / Synthetic Intermediate

⚠️ Safety & Compliance Warning

Carcinogen Alert: 2,4-Diaminoanisole and its salts are classified as Group 2B carcinogens (IARC) and "Reasonably Anticipated to be Human Carcinogens" (NTP).

  • Handling: All procedures described below must be performed in a Class II Biological Safety Cabinet or chemical fume hood.

  • Waste: Segregate as hazardous cytotoxic waste. Do not mix with strong oxidizers.[1][2]

Module 1: Impurity Origin & Profiling

"Where do these peaks come from?"

Understanding the synthesis pathway is the only way to accurately identify impurities. 2,4-DAA is typically synthesized via the catalytic reduction of 2,4-dinitroanisole. The impurities are almost exclusively stopped-reaction intermediates or oxidative degradants .

Synthesis & Impurity Map

The following diagram illustrates the genesis of common impurities during the reduction and storage phases.

ImpurityMap Start 2,4-Dinitrochlorobenzene (Starting Material) Step1 Methoxylation Start->Step1 DNA 2,4-Dinitroanisole (Major Precursor Impurity) Step1->DNA Main Path DNP 2,4-Dinitrophenol (Hydrolysis Side-Product) Step1->DNP Side Reaction (Hydrolysis) Red1 Partial Reduction DNA->Red1 Catalytic Hydrogenation Inter1 4-Methoxy-3-nitroaniline (Intermediate A) Red1->Inter1 Inter2 2-Methoxy-5-nitroaniline (Intermediate B) Red1->Inter2 Red2 Full Reduction Inter1->Red2 Inter2->Red2 DAA 2,4-Diaminoanisole (Target Free Base) Red2->DAA Salt H2SO4 / Crystallization DAA->Salt Final 2,4-DAA Sulfate Hydrate (Final Product) Salt->Final Oxid Air Oxidation (Storage) Final->Oxid Light/Air Exposure Degrad Quinone Imines / Azo Polymers (Violet/Brown Color) Oxid->Degrad

Figure 1: Impurity genealogy in 2,4-Diaminoanisole Sulfate synthesis. Yellow nodes indicate likely chromatographic impurities; Red nodes indicate degradation or side-reaction products.

Common Impurity Reference Table
Impurity NameOriginRelative Polarity (RP-HPLC)Detection Characteristic
2,4-Dinitroanisole Unreacted Starting MaterialNon-polar (Late Eluting)High UV absorbance (254 nm)
4-Methoxy-3-nitroaniline Incomplete ReductionMedium PolarityDistinct UV spectrum (Nitro-amine)
2,4-Dinitrophenol Hydrolysis of precursorpH Dependent (Acidic)Yellow color in solution
2,6-Diaminoanisole Regioisomer (from synthesis)Similar to TargetRequires high-res column to split
Quinone Imines Oxidative DegradationVariable (often broad)Violet/Brown discoloration

Module 2: Troubleshooting & FAQs

"How do I fix this experimental issue?"

Q1: My sample has turned from off-white to violet/brown. Is it still usable?

Diagnosis: Oxidative Degradation. Mechanism: Phenylenediamines are highly susceptible to auto-oxidation, forming quinone imines and polymerized azo-dyes. This is accelerated by light, moisture, and trace metals (e.g., residual Fe from reduction). Action Plan:

  • Quantify: Run an HPLC assay. If purity is >98% and the impurity is just surface oxidation (color), you may proceed with caution for qualitative work.

  • Purification (Recrystallization):

    • Dissolve the sulfate salt in minimal hot water (deoxygenated/sparged with

      
      ).
      
    • Add activated charcoal (to absorb colored polymers) and filter hot.

    • Cool slowly to crystallize.

    • Wash with cold ethanol.

  • Prevention: Store under Argon/Nitrogen at +4°C, protected from light (amber vials).

Q2: I see a "ghost peak" eluting after the main peak in Reverse Phase HPLC. What is it?

Diagnosis: Likely 2,4-Dinitroanisole (starting material) or a Nitro-amine intermediate . Reasoning:

  • The target (diamine) is highly polar and ionizable. It elutes early on C18 columns.

  • The precursors (nitro groups) are significantly less polar and will retain longer on the hydrophobic stationary phase. Validation Protocol:

  • Check UV absorption ratios.[3] Nitro compounds have distinct absorbances compared to amines.

  • Spike the sample with pure 2,4-Dinitroanisole to confirm retention time match.

Q3: The peak shape is broad or tailing significantly.

Diagnosis: Silanol interaction or pH mismatch. Mechanism: 2,4-DAA is a basic amine. At neutral pH, it interacts strongly with residual silanols on silica columns, causing tailing. Solution:

  • Acidify Mobile Phase: Ensure your buffer is pH 2.5 – 3.0 (e.g., Phosphate buffer). This keeps the amine fully protonated (

    
    ), reducing silanol interaction.
    
  • Ion Pairing: Alternatively, add an ion-pairing agent like Octanesulfonic acid (5-10 mM) if you need to increase retention.

Q4: How do I distinguish the 2,4-isomer from the 2,6-isomer?

Context: The 2,6-isomer is a common impurity if the starting material (dinitrotoluene/chlorobenzene) was not isomerically pure. Differentiation:

  • NMR: The 2,4-isomer is asymmetric (distinct aromatic protons). The 2,6-isomer has a plane of symmetry (simplified splitting pattern).

  • HPLC: These isomers are difficult to separate on standard C18.

    • Recommendation: Use a Phenyl-Hexyl column or a specialized amine-selective column. The

      
       interactions differ slightly between the isomers.
      

Module 3: Validated Analytical Protocol

"How should I analyze this?"

Do not rely on generic gradients. Use this targeted method for sulfate salt analysis.

HPLC Method Parameters
ParameterCondition
Column C18 End-capped (e.g., Inertsil ODS-3 or equivalent), 4.6 x 150mm, 5µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Amine specific) and 254 nm (General)
Temperature 25°C

Gradient Profile:

  • 0-5 min: 5% B (Isocratic) -> Elutes Sulfate/Salts

  • 5-15 min: 5% -> 40% B (Linear Gradient) -> Elutes Diamines

  • 15-25 min: 40% -> 80% B -> Elutes Nitro-intermediates

  • 25-30 min: 80% B (Wash) -> Elutes Dinitro-precursors

Troubleshooting Workflow Diagram

Use this logic flow to identify unknown peaks in your chromatogram.

Troubleshooting Start Unknown Peak Detected CheckRT Check Retention Time (RT) Relative to Main Peak Start->CheckRT Early Elutes Earlier (Fronting) CheckRT->Early RT < Main Peak Late Elutes Later CheckRT->Late RT > Main Peak CheckColor Is solution colored (Violet/Brown)? Early->CheckColor Broad/Ghost Peak SaltPeak Inorganic Impurity (Sodium Sulfate/Iron) Early->SaltPeak Sharp Peak (Void Vol) CheckUV Check UV Spectrum Late->CheckUV Oxidation Oxidation Polymers (Quinone Imines) CheckColor->Oxidation Yes NitroSpec Nitro-Amine Intermediate (Incomplete Reduction) CheckUV->NitroSpec Moderate Shift DinitroSpec Dinitro-Precursor (Starting Material) CheckUV->DinitroSpec Strong UV Absorbance

Figure 2: Logical decision tree for identifying unknown impurities in 2,4-DAA Sulfate HPLC analysis.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2001). 2,4-Diaminoanisole and its Salts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. Retrieved from [Link][2][4][5]

  • PubChem. (n.d.).[4] 2,4-Diaminoanisole sulfate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1946). 2,4-Diaminotoluene (Analogous reduction method demonstrating nitro-amine intermediates). Coll. Vol. 3, p. 242. Retrieved from [Link](Note: Cited for mechanistic validation of nitro-reduction pathways).

Sources

purification methods for 2,4-Diaminoanisole sulfate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,4-Diaminoanisole Sulfate Hydrate

Executive Summary & Chemical Profile

User Context: This guide addresses the purification of 2,4-Diaminoanisole sulfate (CAS: 39156-41-7), a compound historically used in dye synthesis and currently utilized as a mutagenic standard in biochemical research. Users frequently encounter issues with oxidative degradation (discoloration) and salt stoichiometry.

Safety Alert (Critical):

  • Carcinogenicity: Classified as a Group 2B carcinogen (IARC). It is a confirmed mutagen.

  • Handling: All procedures must be performed in a chemical fume hood or glove box. Double nitrile gloves and N95/P100 respiratory protection (if handling powder outside containment) are mandatory.

PropertyData
CAS Number 39156-41-7 (Sulfate), 615-05-4 (Free Base)
Molecular Formula C7H10N2O[1] · H2SO4 (often hydrates)
Appearance (Pure) Off-white to pale grey crystalline powder
Appearance (Impure) Violet, dark brown, or black (Oxidation products)
Solubility Soluble in water; slightly soluble in ethanol; insoluble in ether/benzene.

Core Purification Protocol: Anti-Solvent Recrystallization

Methodology: The most effective purification method for the sulfate salt utilizes its high solubility in water and low solubility in ethanol. This "Anti-Solvent" approach minimizes thermal stress and oxidative degradation compared to boiling water alone.

Reagents Required:

  • Deionized Water (degassed/nitrogen-purged preferred)

  • Ethanol (Absolute or 95%)

  • Activated Charcoal (e.g., Norit®)

  • Sulfuric Acid (0.1 M, optional for pH adjustment)

Step-by-Step Workflow
  • Dissolution:

    • Suspend the crude 2,4-Diaminoanisole sulfate (10 g) in Deionized Water (30-40 mL) .

    • Heat to 60–70°C with gentle stirring. Do not boil, as this accelerates oxidation.

    • Note: If the solution is not clear, add water in 5 mL increments. If a dark residue remains, it is likely polymeric impurities.

  • Decolorization (Critical Step):

    • Add Activated Charcoal (0.5 g, ~5 wt%) .

    • Stir at 60°C for 15–20 minutes.

    • Mechanism:[2][3][4] The charcoal adsorbs high-molecular-weight oxidation byproducts (azo/azoxy polymers) responsible for the violet color.

  • Hot Filtration:

    • Filter the hot mixture through a pre-warmed Büchner funnel with a Celite® pad or high-retention filter paper (Whatman No. 50).

    • Tip: Pre-wet the filter with hot water to prevent premature crystallization in the funnel stem.

  • Crystallization:

    • Return the clear (or pale yellow) filtrate to the heat and bring back to ~60°C.

    • Slowly add Ethanol (warm) dropwise until the solution becomes slightly turbid (cloud point).

    • Add a few drops of water to clear the turbidity.

    • Remove from heat and allow to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 2 hours.

  • Isolation:

    • Filter the white/off-white crystals.

    • Wash with cold Ethanol (not water, to prevent loss).

    • Dry under vacuum in a desiccator over P2O5 or silica gel. Protect from light.

Visualization: Purification Workflow

PurificationWorkflow Start Crude 2,4-Diaminoanisole Sulfate (Dark/Violet Powder) Dissolve Dissolve in Water (60°C) (Min. Volume) Start->Dissolve Charcoal Add Activated Charcoal (Adsorb Oxidation Products) Dissolve->Charcoal Stir 15 min Filter Hot Filtration (Remove Charcoal/Insolubles) Charcoal->Filter AntiSolvent Add Ethanol to Cloud Point (Anti-Solvent Precipitation) Filter->AntiSolvent Clear Filtrate Cool Cool to 4°C (Crystallization) AntiSolvent->Cool Wash Filter & Wash with Cold Ethanol Cool->Wash Final Pure Product (Off-white Crystals) Wash->Final

Caption: Step-by-step anti-solvent recrystallization workflow for removing oxidative impurities.

Troubleshooting & FAQs

Q1: My product remains violet/grey even after recrystallization. What went wrong?

  • Cause: Incomplete removal of oxidation products (azo dyes) or re-oxidation during the process.

  • Solution:

    • Increase Charcoal: Repeat the recrystallization with fresh activated charcoal (up to 10 wt%).

    • Acidify: Add a small amount of dilute sulfuric acid (0.5 mL of 1M H2SO4) to the aqueous solution before heating. The sulfate salt is more stable in acidic pH; neutral/alkaline conditions promote rapid oxidation.

    • Inert Atmosphere: Perform the dissolution and cooling steps under a nitrogen blanket if possible.

Q2: I have the free base (2,4-Diaminoanisole) and want to convert it to the sulfate. How?

  • Protocol:

    • Dissolve the free base in Ethanol (10 mL/g).

    • Cool to 0–5°C in an ice bath.

    • Slowly add Concentrated H2SO4 (stoichiometric amount, 1:1 molar ratio) dropwise.

    • The sulfate salt is insoluble in ethanol and will precipitate immediately as a white solid.

    • Filter and wash with cold ethanol.

Q3: The yield is very low (<40%).

  • Cause: Too much water was used, or the ethanol wash was too warm/aqueous.

  • Solution:

    • Concentrate the aqueous solution by rotary evaporation before adding the ethanol anti-solvent.

    • Ensure the wash solvent is pure ethanol and ice-cold . The sulfate is significantly soluble in water.[5]

Q4: Can I dry the product in an oven?

  • Recommendation: No. Heat accelerates decomposition and oxidation (browning).

  • Correct Method: Vacuum desiccation at room temperature is the only recommended method. Store in amber vials to prevent photodegradation.

Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Issue Color Product is Violet/Brown Problem->Color Yield Low Yield Problem->Yield Purity Melting Point Low Problem->Purity Sol_Color 1. Check pH (Ensure Acidic) 2. Increase Charcoal Load 3. Use N2 Atmosphere Color->Sol_Color Sol_Yield 1. Reduce Water Vol. 2. Use Cold Ethanol Wash 3. Check Stoichiometry Yield->Sol_Yield Sol_Purity 1. Recrystallize (Water/EtOH) 2. Verify Drying (Remove Solvents) Purity->Sol_Purity

Caption: Decision tree for diagnosing common purification failures.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2001). 2,4-Diaminoanisole and its Salts. Vol 79. World Health Organization.[6][7]

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84.

  • Cameo Chemicals. 2,4-Diaminoanisole Sulfate Data Sheet. NOAA.

  • Organic Syntheses. (1943). 2,4-Diaminotoluene (Analogous Procedure). Coll. Vol. 2, p. 160.

Sources

interference in assays using 2,4-Diaminoanisole sulfate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Interference & Stability in Assays

CAS: 39156-41-7 (Sulfate), 615-05-4 (Free Base) | Role: Mutagen (Ames Positive Control), Analytical Standard[1]

Introduction: The Double-Edged Reagent

Welcome to the technical support hub for 2,4-Diaminoanisole (2,4-DAA) sulfate . While historically used in oxidative hair dyes, today you likely use this compound as a critical positive control in genotoxicity assays (specifically the Ames test, strain TA98/TA1538) or as an analyte in toxicological screening.[1]

Critical Safety Warning: 2,4-DAA is a Group 2B Carcinogen (IARC) and reasonably anticipated to be a human carcinogen (NTP).[1] It is a potent mutagen requiring metabolic activation.[1] All troubleshooting described below must be performed under strict BSL-2 safety protocols.

Part 1: Genotoxicity Assay Troubleshooting (Ames Test)

Context: You are using 2,4-DAA sulfate as a positive control for Salmonella typhimurium (TA98) with S9 metabolic activation.

Q1: My 2,4-DAA positive control plates show low or no revertant colonies. Is the compound degraded?

Diagnosis: While degradation is possible, the most common cause of failure with 2,4-DAA is Metabolic Activation System (S9) insufficiency , not compound degradation. 2,4-DAA is a promutagen; it is biologically inert until metabolized by cytochrome P450 enzymes (specifically CYP1A1/1A2) into the active N-hydroxy derivative.[1]

Troubleshooting Steps:

  • Verify S9 Activity: Unlike direct mutagens (e.g., Sodium Azide), 2,4-DAA requires active S9.[1] If your S9 fraction is compromised (thawed/refrozen too many times) or derived from uninduced livers, 2,4-DAA will fail.[1]

  • Check the Cofactors: The S9 mix requires NADPH regeneration (G-6-P and NADP).[1] If the cofactor mix is old, the enzymes cannot oxidize 2,4-DAA.[1]

  • Strain Verification: Ensure you are using TA98 or TA1538 (frameshift strains).[1] 2,4-DAA is a frameshift mutagen; it shows weak or no activity in base-pair substitution strains like TA100.[1]

Q2: I see a "clearing" of the background lawn on my control plates. What is happening?

Diagnosis: This indicates Cytotoxicity .[1] You have overdosed the plate. 2,4-DAA is toxic to bacteria at high concentrations.[1][2] If the background lawn (microcolonies) is sparse or absent, the revertant count is invalid because the population was killed before it could mutate.[1]

Corrective Action:

  • Titrate Down: The standard dose range is 10–50 µ g/plate .[1] If you are using >100 µ g/plate , you are likely in the cytotoxic range.[1]

  • Check Solvent: If dissolved in DMSO, ensure the final volume per plate does not exceed 100 µL (standard) or 500 µL (pre-incubation), as DMSO itself can be toxic.[1]

Visual Guide: Ames Test Troubleshooting Logic

AmesTroubleshooting Start Issue: Low Revertant Count (2,4-DAA Control) CheckLawn Check Background Lawn Start->CheckLawn LawnAbsent Lawn Absent/Sparse CheckLawn->LawnAbsent Toxic LawnNormal Lawn Normal CheckLawn->LawnNormal Non-Toxic Cytotoxicity DIAGNOSIS: Cytotoxicity Action: Dilute Stock (10-50 µg/plate) LawnAbsent->Cytotoxicity CheckS9 Check S9 Activation LawnNormal->CheckS9 DirectMutagen Did Direct Mutagen (e.g., NaN3) work? CheckS9->DirectMutagen S9Failure DIAGNOSIS: S9/Cofactor Failure Action: Replace S9 Mix DirectMutagen->S9Failure Yes (Cells OK) StrainError DIAGNOSIS: Wrong Strain Action: Ensure TA98 (Frameshift) DirectMutagen->StrainError No (Cells Compromised)

Figure 1: Decision tree for diagnosing positive control failure in Salmonella mutagenicity assays.[1]

Part 2: Analytical Interference (HPLC & Spectroscopy)

Context: You are quantifying 2,4-DAA in a mixture or measuring it via absorbance.

Q3: My stock solution has turned from colorless to brown/violet. Can I still use it?

Answer: No. 2,4-DAA is an aromatic amine highly susceptible to auto-oxidation .[1] The brown/violet color indicates the formation of quinone imines and subsequent polymerization (similar to the mechanism in hair dyeing).[1]

Impact on Assay:

  • Spectrophotometry: These oxidation products absorb strongly between 400nm and 600nm , creating massive background noise in colorimetric assays.[1]

  • HPLC: You will see "ghost peaks" or broad humps eluting later than the parent compound, interfering with quantification.[1]

Prevention Protocol:

  • Acidic Stabilization: Store stock solutions in weak acid (0.1 M HCl) rather than neutral water. The protonation of the amine groups retards oxidation.[1]

  • Inert Atmosphere: Flush headspace with Nitrogen/Argon.[1]

  • Fresh Prep: Ideally, prepare stocks immediately before use.[1]

Q4: I am detecting interference in a peroxidase-based assay. Is 2,4-DAA the cause?

Answer: Yes. If 2,4-DAA is present as a contaminant or analyte, it acts as a reducing substrate for peroxidases (like HRP).[1]

  • Mechanism: HRP + H₂O₂ + 2,4-DAA

    
     Colored Dye + H₂O.[1]
    
  • Result: It competes with your intended substrate (e.g., TMB or OPD), causing artificially low signal for your target or high background if the 2,4-DAA oxidation product overlaps with your detection wavelength.[1]

Part 3: Chemical Stability & Preparation Data

Standardized Stock Solution Protocol

Use this protocol to minimize interference from degradation products.

ParameterSpecificationNotes
Solvent DMSO or WaterSulfate salt is water-soluble; Free base requires DMSO/Ethanol.[1]
Concentration Max 50 mg/mLHigh concentrations precipitate in cold storage.[1]
Storage Temp -20°CProtect from light.
Stability < 24 Hours (Ambient)Rapid oxidation in light/air.[1]
pH Sensitivity Unstable at pH > 7.0Auto-oxidation accelerates in alkaline conditions.[1]
Mechanism of Interference: The Oxidation Pathway[1]

Understanding why the interference occurs allows you to mitigate it.[1] The diagram below illustrates the pathway from the stable reagent to the interfering dye.[1]

OxidationInterference DAA 2,4-DAA (Reduced) (Colorless / UV Active) Oxidation Oxidation (Air/Light/Peroxidase) DAA->Oxidation Quinone Quinone Diimine (Reactive Intermediate) Oxidation->Quinone -2e-, -2H+ Coupling Coupling/Polymerization Quinone->Coupling Interference Bandrowski's Base analogs (Brown/Black Pigments) Coupling->Interference Absorbs @ 400-700nm

Figure 2: The oxidation pathway of 2,4-DAA leading to optical interference.[1]

References

  • National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][3][4][5] Technical Report Series No. 84.

  • International Agency for Research on Cancer (IARC). (2001).[1][3][5] 2,4-Diaminoanisole and its Salts.[1][3][4][5][6][7][8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1]

  • Maron, D. M., & Ames, B. N. (1983).[1] Revised methods for the Salmonella mutagenicity test.[1] Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215.[1] (Seminal paper establishing 2,4-DAA as a specific positive control for S9 activation).

  • Ames, B. N., et al. (1975).[1] Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.[1] Mutation Research, 31, 347-364.[1]

Sources

Technical Guide: pH Optimization & Handling for 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges associated with 2,4-Diaminoanisole sulfate hydrate (2,4-DAA sulfate) . It is designed for researchers requiring precise control over solubility, reactivity, and stability during synthesis or analysis.[1]

⚠️ CRITICAL SAFETY WARNING

Carcinogen Classification: Group 2B (IARC), Reasonably Anticipated to be a Human Carcinogen (NTP).[1] Handling Directive: This compound must be handled in a certified chemical fume hood with full PPE (nitrile gloves, safety goggles, lab coat).[1] Avoid all dust generation.[1] Decontaminate surfaces with 10% bleach or compatible oxidant followed by detergent.[1]

Part 1: Chemical Behavior & pH Dynamics[1]

Understanding the acid-base dissociation of 2,4-DAA sulfate is the prerequisite for successful experimentation. The sulfate salt is the stable, acidic form, while the free base is the reactive nucleophile required for acylation, alkylation, or azo coupling.

The pH-Reactivity Paradox[1]
  • pH < 5.0 (Acidic): The molecule exists primarily as the protonated ammonium salt (

    
    ).[1] It is highly water-soluble but nucleophilically dormant .[1] It will not readily participate in coupling or acylation reactions.
    
  • pH > 5.5 (Neutral/Basic): The amine groups deprotonate to the free base (

    
    ).[1] This restores nucleophilicity but introduces two risks:
    
    • Solubility Drop: The free base is significantly less soluble in water than the salt, often leading to precipitation in aqueous media.[1]

    • Oxidative Instability: The electron-rich anisole ring facilitates rapid oxidation of the free amine groups by atmospheric oxygen, turning the solution dark brown/violet.[1]

Key Physicochemical Parameters
ParameterValueImplications for Protocol
pKa (Conjugate Acid) ~5.19 ± 0.10At pH 5.2, 50% of the amine is free.[1] To drive reactions, pH must be maintained near or slightly above this value.[1]
Solubility (Sulfate) Soluble in Water, EthanolEasy to dissolve initially.[1]
Solubility (Free Base) Soluble in Ethanol, Ether; Insoluble in NaOH Adding strong base (NaOH) to an aqueous solution will cause the free base to precipitate.[1]
Stability Photosensitive, Air-sensitiveSolutions must be prepared fresh, protected from light, and ideally degassed.[1]

Part 2: Troubleshooting & FAQs

Q1: How do I prepare a homogeneous solution of the free base for reaction?

Issue: You need the free amine for a reaction (e.g., acylation), but adding NaOH causes precipitation. Mechanism: The sulfate salt is ionic and water-loving.[1] The free base is organic and lipophilic.[1] In high ionic strength aqueous solutions (like NaOH), the free base "salts out."[1] Protocol:

  • Solvent Switch: Do not use pure water.[1] Use a mixture of Water:Ethanol (1:1) or Water:DMSO (4:1) .[1] The organic co-solvent maintains the solubility of the free base as it forms.[1]

  • Buffer Choice: Instead of strong NaOH, use a mild base like Sodium Acetate or Sodium Bicarbonate .[1] This buffers the solution around pH 5–8, releasing the free amine gradually without creating localized zones of high pH that trigger precipitation or oxidation.

Q2: My solution turned dark violet/brown immediately after adjusting the pH. Is my sample ruined?

Issue: Rapid oxidation (formation of iminoquinone-type species). Root Cause: 2,4-DAA is an electron-rich aromatic amine.[1] At pH > 6, it oxidizes rapidly in the presence of dissolved oxygen. Corrective Action:

  • Degassing: You must sparge your solvents with Nitrogen or Argon for 15 minutes before dissolving the solid.[1]

  • Antioxidants: For non-sensitive applications, adding a reducing agent like Ascorbic Acid (0.1%) or Sodium Metabisulfite can prevent color formation, though this may interfere with oxidative coupling reactions.[1]

Q3: What is the optimal pH for diazo coupling (dye synthesis)?

Recommendation: pH 5.0 – 6.0 .

  • Why? In diazo coupling, 2,4-DAA acts as the coupling component (nucleophile).[1] While the free amine is the reactive species, a highly basic pH causes the diazonium salt (the electrophile) to decompose (forming diazotates).[1]

  • Strategy: Perform the reaction in a Sodium Acetate/Acetic Acid buffer . This maintains the pH slightly acidic, ensuring stability of the diazonium salt while providing enough equilibrium concentration of the free amine (

    
    ) to drive the reaction forward.
    

Part 3: Standardized Protocols[1]

Protocol A: Isolation of 2,4-Diaminoanisole Free Base

Use this if you need the pure amine for anhydrous reactions.[1]

  • Dissolution: Dissolve 10 mmol of 2,4-DAA Sulfate in 20 mL of deionized water.

  • Precipitation: Slowly add 20% NaOH solution dropwise with stirring until pH reaches ~10. The free base will precipitate as colorless/off-white needles.[1]

    • Note: Perform strictly under Nitrogen to prevent browning.[1]

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 20 mL) .

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Evaporation: Remove solvent under reduced pressure. Store the solid under inert gas in the dark.

Protocol B: In-Situ Neutralization for Aqueous Reactions

Use this for coupling or derivatization in solution.[1]

NeutralizationWorkflow Start Start: 2,4-DAA Sulfate Solvent Dissolve in Water:Ethanol (1:1) (Degassed) Start->Solvent Check Check pH (Typically ~2-3) Solvent->Check Adjust Add NaOAc or NaHCO3 Target pH 5.5 - 6.0 Check->Adjust Slow Addition React Add Electrophile (Acyl Chloride / Diazonium Salt) Adjust->React Immediate Use Monitor Monitor via HPLC/TLC (Avoid darkening) React->Monitor

Figure 1: Workflow for in-situ neutralization. The use of co-solvent and mild base prevents precipitation and minimizes oxidation.

Part 4: Chemical Species Distribution Logic[1]

The following diagram illustrates the dominant species at varying pH levels. Use this to select the correct pH for your specific reaction mechanism.[1]

SpeciesDistribution Acidic pH < 4.0 Protonated Salt (R-NH3+) Soluble, Stable, Non-Reactive Neutral pH 5.0 - 6.0 Equilibrium Mixture Optimal for Coupling Reactions Acidic->Neutral Add Base (-H+) Basic pH > 7.0 Free Base (R-NH2) Reactive, Unstable (Oxidizes), Precipitates Neutral->Basic Add Excess Base Basic->Neutral Add Acid (+H+) Oxidation Imine/Quinone Species (Dark Color, Impurity) Basic->Oxidation O2 Exposure

Figure 2: pH-dependent species distribution of 2,4-Diaminoanisole.

References

  • National Toxicology Program (NTP). (2011).[1] Report on Carcinogens, Twelfth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[1][2] [Link]

  • IARC Monographs. (2001).[1] 2,4-Diaminoanisole and its Salts. Volume 79, International Agency for Research on Cancer.[1] [Link]

  • PubChem. (n.d.).[1] 2,4-Diaminoanisole Sulfate Compound Summary. National Library of Medicine.[1] [Link]

Sources

unexpected color changes with 2,4-Diaminoanisole sulfate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Diaminoanisole Sulfate Hydrate

Topic: Troubleshooting Unexpected Color Changes in 2,4-Diaminoanisole Sulfate Hydrate CAS: 6219-67-6 Role: Senior Application Scientist[1][2]

Technical Overview & Mechanism

Why does 2,4-Diaminoanisole Sulfate change color? 2,4-Diaminoanisole sulfate hydrate is an aromatic amine salt.[1][2] In its pure form, it exists as colorless to off-white needles .[1][2] However, users frequently report unexpected shifts to violet, dark brown, or black.[1][2]

This color shift is not random; it is a direct visual indicator of oxidative degradation .[1][2]

  • The Chromophore: The diamine functional groups are highly susceptible to auto-oxidation.[1][2] Upon exposure to air (oxygen) and light (UV), they lose protons to form quinone imines .[1][2]

  • Coupling: These reactive imines couple with unoxidized molecules to form extended conjugated systems (azo-like linkages or indophenol-type dyes), which absorb visible light strongly.[1][2]

  • Catalysis: This process is catalytically accelerated by trace metal ions (Fe³⁺, Cu²⁺) often found in non-ultrapure water, and by alkaline pH.[1][2]

Mechanism of Color Evolution

OxidationPathway Start 2,4-Diaminoanisole (Colorless/Off-White) Inter Radical Cation Intermediate Start->Inter Light / O2 Quinone Quinone Imine (Pink/Red) Inter->Quinone -2H+ / -2e- Polymer Polymers/Azo-Dyes (Violet/Brown/Black) Quinone->Polymer Oxidative Coupling Catalyst Catalysts: Trace Metals (Fe, Cu) High pH Catalyst->Inter

Figure 1: Oxidative degradation pathway of 2,4-Diaminoanisole leading to chromophore formation.[1][2]

Diagnostic Troubleshooting (Q&A)

Category 1: Solid State Issues (Storage)

Q: My "new" bottle of 2,4-Diaminoanisole sulfate powder is violet/purple. Is it still usable? A: The violet color indicates surface oxidation.[1][2]

  • Diagnosis: The container seal may have been compromised, or the material was exposed to light during storage.[1][2]

  • Impact: For non-critical qualitative staining, it might be usable.[1][2][3] For quantitative synthesis or precise analytical standards, do not use it directly . The oxidation products act as impurities that can alter reaction stoichiometry and yield.[1][2]

  • Corrective Action: If the bulk of the crystal is still off-white and only the surface is colored, you can perform a recrystallization (See Protocol A).[1][2] If the entire mass is dark brown/black, discard it as hazardous waste.[1][2]

Q: How should I store this to prevent recurrence? A:

  • Atmosphere: Flush the headspace with Argon or Nitrogen after every use.[1][2]

  • Light: Store in amber glass or wrap the container in aluminum foil.

  • Temperature: Store at room temperature (desiccated). Refrigeration can introduce condensation (moisture) upon opening, which accelerates oxidation.[1][2]

Category 2: Solution Preparation

Q: I dissolved the white powder in water, and it turned pink within minutes. Why? A: This is "Auto-oxidation in Solution."

  • Cause 1 (Water Purity): You likely used deionized water containing trace metal ions (Iron/Copper).[1][2] These metals act as catalysts for the oxidation of amines.[1][2]

  • Cause 2 (pH): If your buffer is neutral or slightly alkaline (pH > 7), the free amine is generated, which oxidizes much faster than the sulfate salt.[1][2]

  • Solution:

    • Use LC-MS grade water or water treated with Chelex resin.[1][2]

    • Add a chelating agent like EDTA (1 mM) to the buffer to sequester metal ions.[1][2]

    • Prepare solutions immediately before use; do not store stock solutions.[1][2]

Q: Can I filter the solution to remove the color? A: No. The pink/red oxidation products (quinone imines) are soluble.[1][2] Filtration will only remove particulate matter (black precipitates).[1][2]

Category 3: Experimental Reactions

Q: During my coupling reaction, the mixture turned black/tar-like instead of the expected dye color. A: This indicates Over-Oxidation .[1][2]

  • Mechanism: If you are using an oxidant (like Hydrogen Peroxide or Ferric Chloride) to drive a coupling reaction, an excess of oxidant will polymerize the 2,4-diaminoanisole into "aniline black" type tars.[1]

  • Fix: Titrate your oxidant.[1][2] Ensure you are using stoichiometric equivalents. Lower the reaction temperature (0–4°C) to control the kinetics of the coupling vs. polymerization.

Validated Protocols

Protocol A: Purification via Recrystallization

Use this if your solid stock has turned violet but is not completely degraded.[2]

Reagents:

  • Ethanol (Absolute)[1][2]

  • Distilled Water (Degassed)[1][2]

  • Activated Charcoal (Decolorizing carbon)[1][2]

Workflow:

  • Dissolution: Dissolve the crude violet powder in a minimum amount of hot water (approx. 60–70°C).

  • Decolorization: Add Activated Charcoal (5% by weight of the solute).[1][2] Stir for 15 minutes at temperature. The charcoal will adsorb the high-molecular-weight colored impurities.[1]

  • Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove the charcoal. The filtrate should be clear or very pale yellow.[1]

  • Crystallization: Add warm Ethanol (volume ratio 1:1 to water) to the filtrate. Allow the solution to cool slowly to room temperature, then move to an ice bath (0°C).

  • Collection: Filter the white/off-white needles under vacuum.[1][2] Wash with cold ethanol.[1][2]

  • Drying: Dry under high vacuum in the dark.

Protocol B: Troubleshooting Logic Flow

Troubleshooting Start User Observes Color Change State Physical State? Start->State Solid Solid Powder State->Solid Liquid Aqueous Solution State->Liquid ColorS Color: Violet/Purple Solid->ColorS ActionS1 Surface Oxidation ColorS->ActionS1 ActionS2 Perform Recrystallization (Protocol A) ActionS1->ActionS2 ColorL Color: Pink/Red Liquid->ColorL Check Check Water Purity & pH ColorL->Check ActionL1 Add EDTA (1mM) Use Degassed Water Check->ActionL1 Preventative ActionL2 Discard & Re-make (Do not store) Check->ActionL2 Corrective

Figure 2: Decision tree for diagnosing and resolving color instability.

Safety & Compliance Data

ParameterSpecificationNote
Appearance Off-white to pale grey needlesDarkens to violet/brown upon oxidation.[1][2]
Solubility Water, EthanolInsoluble in NaOH (precipitates free base).[1][2][4][5]
Toxicity Carcinogen (IARC 2B) Handle in a fume hood with double nitrile gloves.[1][2]
Incompatibility Strong Oxidizers, AcidsReacts violently; risk of NOx fumes.[1][2]

Critical Safety Note: 2,4-Diaminoanisole is a suspected carcinogen.[1][2][6] Do not heat open vessels outside of a fume hood.[1] The "black tar" residues from failed reactions are toxic waste and must be disposed of according to hazardous chemical protocols (List Code: U-Series or similar depending on jurisdiction).[1][2]

References

  • National Toxicology Program (NTP). (2011).[1][2] Report on Carcinogens, Twelfth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[1][6] [Link]

  • IARC Monographs. (2001).[1][2] 2,4-Diaminoanisole and its Salts. International Agency for Research on Cancer, Vol 79.[1][2] [Link]

  • PubChem. (n.d.).[1][2][6] 2,4-Diaminoanisole Sulfate - Compound Summary. National Library of Medicine.[1] [Link]

Sources

Validation & Comparative

Technical Comparison: 2,4-Diaminoanisole Sulfate Hydrate vs. Modern Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminoanisole (2,4-DAA) sulfate hydrate (also known as 4-methoxy-m-phenylenediamine sulfate) represents a class of aromatic amine substrates historically significant in industrial dye chemistry and toxicology.[1] While it possesses the redox potential to serve as a peroxidase substrate, its application in modern bioassays (ELISA, IHC) has been largely superseded by 3,3',5,5'-Tetramethylbenzidine (TMB) and 3,3'-Diaminobenzidine (DAB) .

This guide provides a rigorous technical comparison, highlighting that while 2,4-DAA remains a critical positive control for mutagenicity (Ames Test) , its utility as a chromogenic reporter is limited by lower sensitivity and a severe toxicity profile (Group 2B Carcinogen) compared to modern alternatives.

Technical Profile: 2,4-Diaminoanisole Sulfate Hydrate

  • CAS Number: 39156-41-7[1][2]

  • Molecular Formula:

    
    [2]
    
  • Primary Utility: Mutagenicity standard (Ames strain TA98), hair dye precursor, legacy peroxidase substrate.

  • Reaction Mechanism: In the presence of Horseradish Peroxidase (HRP) and Hydrogen Peroxide (

    
    ), 2,4-DAA undergoes oxidative coupling. Unlike benzidine derivatives that form stable blue/yellow charge-transfer complexes, phenylenediamines like 2,4-DAA typically oxidize to form imino-quinone  type structures or unstable radical cations that polymerize into reddish-brown or violet  pigments.
    

Comparative Matrix: Substrate Performance

The following table contrasts 2,4-DAA with the industry standards for soluble (ELISA) and insoluble (IHC/Blotting) detection.

Feature2,4-Diaminoanisole Sulfate TMB (3,3',5,5'-Tetramethylbenzidine) DAB (3,3'-Diaminobenzidine) ABTS
Primary Application Mutagenicity Control , Dye R&DELISA (High Sensitivity)IHC / Western Blot ELISA (High Dynamic Range)
Signal Type Soluble (can precipitate)Soluble (Blue

Yellow)
Insoluble Precipitate (Brown)Soluble (Green)
Reaction Color Reddish-Brown / VioletBlue (650nm)

Yellow (450nm)
Dark BrownGreen (405nm)
Sensitivity Moderate to LowUltra-High (femtogram level)HighModerate
Kinetics Slow oxidation rateFast (Kinetic limited)Fast precipitationSlow, linear kinetics
Safety Profile High Toxicity (Carcinogen 2B)Safe (Non-carcinogenic)Hazardous (Suspected Carcinogen)Low Toxicity
Solubility High (Water/Ethanol)Limited (Requires organic solvent/buffer)Limited (Requires acidic pH)High (Water)
Key Analysis
  • Sensitivity Gap: TMB is approximately 10–50x more sensitive than phenylenediamine-based substrates like 2,4-DAA. TMB forms a radical cation that is stabilized by the methyl groups, allowing for rapid color accumulation before stopping.

  • Safety Factor: 2,4-DAA is a potent mutagen requiring S9 metabolic activation in Ames tests to demonstrate carcinogenicity. However, direct handling poses significant risks compared to TMB, which was specifically engineered to eliminate the mutagenic orth-position amines found in benzidine.

Mechanistic Pathways & Decision Logic

The following diagrams illustrate the oxidative pathways and the logical framework for selecting the appropriate substrate.

Diagram 1: HRP-Mediated Oxidation Mechanism

This pathway shows how HRP cycles through its oxidation states (Compound I/II) to oxidize the substrate. Note the divergence where TMB forms a stable soluble product, while 2,4-DAA and DAB tend toward polymerization/precipitation.

HRP_Reaction_Cycle HRP_Resting HRP (Fe3+) Resting State Cpd_I Compound I (Fe4+=O, P+.) HRP_Resting->Cpd_I + H2O2 H2O2 H2O2 H2O2->Cpd_I Cpd_II Compound II (Fe4+=O) Cpd_I->Cpd_II + AH2 -> AH. Substrate1 Substrate (AH2) (e.g., TMB/2,4-DAA) Substrate1->Cpd_II Cpd_II->HRP_Resting + AH2 -> AH. Substrate2 Substrate (AH2) Substrate2->HRP_Resting Radical Free Radical (AH.) Product_TMB TMB Diimine (Yellow, Soluble) Radical->Product_TMB Dimerization (TMB) Product_DAA Azo/Polymer Dye (Red/Violet, Unstable) Radical->Product_DAA Oxidative Coupling (2,4-DAA) Product_DAB Indamine Polymer (Brown Precipitate) Radical->Product_DAB Polymerization (DAB)

Caption: The catalytic cycle of Horseradish Peroxidase (HRP). HRP is oxidized by peroxide to Compound I, which then performs two single-electron oxidations of the substrate (2,4-DAA, TMB, or DAB) to return to the resting state, generating colored radical products.

Diagram 2: Substrate Selection Logic

Substrate_Selection Start Select Substrate App_Type Application Type? Start->App_Type ELISA Soluble Assay (ELISA) App_Type->ELISA Blot Insoluble (IHC/Blot) App_Type->Blot Tox Toxicology / Mutagenesis App_Type->Tox Sens_High Need High Sensitivity? ELISA->Sens_High Use_DAB Use DAB (Permanent Stain) Blot->Use_DAB Use_DAA Use 2,4-DAA (Ames Positive Control) Tox->Use_DAA Use_TMB Use TMB (Gold Standard) Sens_High->Use_TMB Yes Use_ABTS Use ABTS (High Backgrounds) Sens_High->Use_ABTS No

Caption: Decision matrix for substrate selection. 2,4-DAA is reserved strictly for toxicological controls, while TMB and DAB dominate bio-analytical applications.

Experimental Protocols

A. Safety Pre-requisites (Critical for 2,4-DAA)

Unlike TMB, 2,4-Diaminoanisole Sulfate is a confirmed animal carcinogen and possible human carcinogen (IARC Group 2B) .

  • Containment: All weighing and solution preparation must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Waste containing 2,4-DAA should be collected separately and incinerated. Do not pour down the drain.

B. Peroxidase Activity Assay (Comparative)

This protocol allows for the direct comparison of HRP activity using 2,4-DAA vs. TMB.

Reagents
  • Phosphate Citrate Buffer (PCB): 50 mM, pH 5.0.

  • HRP Stock: 1 mg/mL Horseradish Peroxidase in PBS.

  • Substrate A (2,4-DAA): 10 mM 2,4-Diaminoanisole Sulfate in PCB.

  • Substrate B (TMB): Commercial Ready-to-Use TMB solution.

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    
Workflow
  • Preparation: Dilute HRP to 0.1 µg/mL in PCB.

  • Activation:

    • For 2,4-DAA: Add 1 µL of 30%

      
       to 10 mL of the 2,4-DAA substrate solution immediately before use.
      
    • For TMB: Use as supplied (usually contains stabilized peroxide).

  • Reaction:

    • Pipette 100 µL of HRP dilution into a microplate well.

    • Add 100 µL of the respective Substrate solution.[3]

  • Incubation: Incubate at Room Temperature (RT) for 10–15 minutes.

  • Observation:

    • TMB: Develops a deep blue color. Stop with 100 µL 1M

      
       to turn yellow (
      
      
      
      ).
    • 2,4-DAA: Develops a reddish-brown color. Can be stopped with mild acid, but color stability is poor compared to TMB. Measure absorbance at 490–510 nm (broad peak).

References

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][4] Technical Report Series No. 84. [Link]

  • International Agency for Research on Cancer (IARC). (2002). Some Aromatic Amines, Organic Dyes, and Related Exposures.[1][4][5][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 99. [Link]

Sources

Technical Comparison Guide: 3,3'-Diaminobenzidine (DAB) vs. 2,4-Diaminoanisole (2,4-DAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

This guide provides a rigorous technical comparison between 3,3'-Diaminobenzidine (DAB) and 2,4-Diaminoanisole (2,4-DAA) . While both are aromatic amines utilized in oxidative enzyme systems, they serve fundamentally different roles in modern research.

  • DAB is the industry-standard chromogen for Immunohistochemistry (IHC) and Western Blotting. Its utility relies on the formation of a stable, insoluble brown precipitate upon oxidation by Horseradish Peroxidase (HRP).

  • 2,4-DAA (also known as 4-methoxy-m-phenylenediamine) is historically significant as a dye intermediate and currently serves as a toxicological model for aromatic amine metabolism. Unlike DAB, its oxidation products are generally soluble or unstable, rendering it unsuitable for standard tissue localization but critical for studying oxidative stress and xenobiotic metabolism.

Critical Note: Researchers often confuse 2,4-DAA with o-dianisidine (3,3'-dimethoxybenzidine), a soluble orange HRP substrate used in ELISA. 2,4-DAA is not a viable substitute for DAB in staining applications.

Chemical Mechanism & Reaction Kinetics

To understand the divergence in application, we must analyze the oxidative pathways catalyzed by HRP in the presence of Hydrogen Peroxide (


).
The DAB Mechanism (Precipitation)

DAB acts as an electron donor. HRP oxidizes DAB to a radical intermediate. These radicals rapidly polymerize via oxidative coupling to form an amorphous, insoluble polymer (phenazine polymer). This insolubility is the "feature" that anchors the signal to the antigen site in tissue.

The 2,4-DAA Mechanism (Soluble Oxidation)

2,4-DAA also acts as a peroxidase substrate. However, the presence of the methoxy group (-OCH3) and the meta-positioning of amines alters the polymerization kinetics. The oxidation leads to quinone imines or soluble dimers that diffuse away from the reaction site or undergo further hydrolysis, preventing precise localization.

Pathway Visualization

The following diagram illustrates the divergent pathways of these two substrates under HRP catalysis.

Oxidation_Pathways cluster_DAB DAB Pathway (IHC Standard) cluster_DAA 2,4-DAA Pathway (Toxicology/Soluble) HRP HRP Enzyme (Catalyst) DAB 3,3'-Diaminobenzidine (Soluble Monomer) HRP->DAB Oxidizes DAA 2,4-Diaminoanisole (Soluble Monomer) HRP->DAA Oxidizes H2O2 H2O2 (Co-substrate) H2O2->HRP Activates DAB_Rad DAB Radical (Intermediate) DAB->DAB_Rad - e- DAB_Poly Indamine Polymer (INSOLUBLE PRECIPITATE) DAB_Rad->DAB_Poly Polymerization (Rapid) DAA_Ox Quinone Imine/Dimer (SOLUBLE/UNSTABLE) DAA->DAA_Ox - e- Clearance Diffusion/Clearance (No Localization) DAA_Ox->Clearance Diffuses

Caption: Comparative oxidative pathways.[1] DAB forms an insoluble polymer (Green) suitable for staining, while 2,4-DAA forms soluble products (Red) that diffuse, failing to localize antigens.

Comparative Performance Data

The following data summarizes the physicochemical properties relevant to experimental design.

Feature3,3'-Diaminobenzidine (DAB)2,4-Diaminoanisole (2,4-DAA)
Primary Application IHC, Western Blot, EM StainingDye Synthesis, Toxicology Model
Reaction Product Insoluble Brown PrecipitateSoluble / Unstable Colored Product
Signal Localization High (remains at enzyme site)Very Low (diffuses rapidly)
HRP Kinetics (

)
Low (High affinity)Moderate to High
Solubility (Substrate) Soluble in acidic bufferSoluble in water/ethanol
Carcinogenicity Known Carcinogen (Handle with care)Group 2B Carcinogen (Potent)
Electron Microscopy Yes (Osmiophilic - enhances contrast)No (Lacks electron density)

Experimental Protocols

Protocol A: Standard DAB Staining (The Control)

Use this protocol for validating HRP activity and antigen localization.

Reagents:

  • DAB Stock: 50 mg DAB in 100 mL Tris-HCl (pH 7.6).

  • Activator: 30% Hydrogen Peroxide (

    
    ).
    

Workflow:

  • Incubation: After secondary antibody incubation, wash tissue sections 3x in PBS.

  • Activation: Add 10 µL of 30%

    
     to 1 mL of DAB Stock immediately before use.
    
  • Application: Apply solution to tissue.[2][3] Incubate for 2–10 minutes.

  • Observation: Monitor under microscope for development of brown precipitate.

  • Termination: Wash with distilled water to stop the reaction.

  • Enhancement (Optional): Incubate with

    
     for electron microscopy contrast.
    
Protocol B: 2,4-DAA Peroxidase Assay (The Comparative Test)

Use this protocol only to demonstrate the lack of precipitation or to study oxidative metabolism.

Reagents:

  • 2,4-DAA Stock: 10 mM 2,4-Diaminoanisole in Phosphate Buffer (pH 7.0).

  • Enzyme: HRP solution (10 U/mL).

Workflow:

  • Mixture: In a spectrophotometer cuvette, mix 900 µL Buffer + 50 µL 2,4-DAA Stock.

  • Baseline: Measure Absorbance at 460 nm (Baseline).

  • Initiation: Add 10 µL

    
     and 10 µL HRP.
    
  • Observation:

    • Spectrophotometry: You will observe a rapid increase in absorbance (color change usually reddish/brown) indicating oxidation.

    • Microscopy (If applied to tissue): You will observe a generalized "blushing" of the buffer, but no distinct crisp staining of the antigen. The color will wash away during the rinse steps.

Toxicity & Safety Profile (E-E-A-T)

Both compounds are aromatic amines and pose significant health risks. However, their specific toxicological profiles differ, influencing handling requirements.

3,3'-Diaminobenzidine (DAB)[4][5][6][7]
  • Hazard: Muta-carcinogen.

  • Handling: Must be weighed in a fume hood or used in tablet form to avoid dust.

  • Disposal: Requires deactivation. Potassium permanganate (

    
    ) or bleach is often used to oxidize residual DAB before disposal into hazardous waste streams.
    
2,4-Diaminoanisole (2,4-DAA)[2][8]
  • Hazard: Potent Carcinogen (IARC Group 2B). Historically used in hair dyes, now banned in cosmetics in many jurisdictions (e.g., EU).

  • Metabolism: In vivo, it is acetylated and oxidized. The N-hydroxy metabolites are responsible for DNA adduct formation.

  • Research Use: Often used as a positive control in mutagenesis assays (Ames test) to verify the metabolic activation capability of S9 liver fractions.

Conclusion & Recommendation

For Immunohistochemistry (IHC) and Blotting: Do not use 2,4-Diaminoanisole. It fails to form the necessary insoluble precipitate required for antigen localization. DAB remains the validated standard due to its high signal-to-noise ratio, insolubility of the reaction product, and compatibility with electron microscopy (osmiophilia).

For Toxicology & Metabolism Studies: 2,4-Diaminoanisole is a valuable reference compound for studying the bioactivation of aromatic amines and assessing the mutagenic potential of structural analogs.

References

  • Graham, R. C., & Karnovsky, M. J. (1966). The early stages of absorption of injected horseradish peroxidase in the proximal tubules of mouse kidney: ultrastructural cytochemistry by a new technique. Journal of Histochemistry & Cytochemistry, 14(4), 291-302.

    • Foundational paper establishing DAB as the standard HRP substr
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). 2,4-Diaminoanisole.[2][4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.

    • Authoritative source on the carcinogenicity and toxicity of 2,4-DAA.
  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity. Technical Report Series, 84.

    • Detailed toxicological data comparing arom
  • Litvinov, R. I., et al. (2018). Kinetic mechanisms of the oxidation of aromatic amines by horseradish peroxidase. Archives of Biochemistry and Biophysics, 655, 1-10.

    • Provides the mechanistic basis for the solubility differences between DAB and anisidine deriv

Sources

Validation of Analytical Methods for 2,4-Diaminoanisole Sulfate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminoanisole sulfate (CAS: 39156-41-7) is a precursor used in oxidative hair dyes and as an intermediate in the synthesis of dyes like C.I.[1][2] Basic Brown 2. Due to its classification as a Group 2B carcinogen (IARC) and "reasonably anticipated to be a human carcinogen" (NTP), its detection and quantification require rigorous analytical validation.

This guide objectively compares the two dominant analytical methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC-DAD serves as the robust industry standard for routine quality control due to its ability to handle the salt form directly, GC-MS provides indispensable confirmatory data for trace-level impurity analysis, albeit with higher sample preparation overhead.

Part 1: Strategic Method Selection

The choice between HPLC and GC-MS for 2,4-Diaminoanisole sulfate is dictated by the chemical nature of the analyte. As a sulfate salt, the compound is highly polar and non-volatile, presenting distinct challenges for gas-phase analysis.

FeatureHPLC-DAD (Recommended Routine)GC-MS (Confirmatory/Trace)
Analyte State Analyzes salt/free-base directly in solution.Requires neutralization and derivatization to become volatile.
Sensitivity (LOD) High (0.1–1.0 µg/mL range).Very High (ng/mL range) using SIM mode.[3]
Selectivity Moderate (spectral confirmation).Excellent (mass spectral fingerprint).[3]
Throughput High (minimal prep).Low (complex derivatization steps).
Matrix Interference Susceptible to co-eluting dye precursors.Less susceptible due to mass filtering.
Expert Insight: The "Sulfate" Challenge

Critical Causality: You cannot inject 2,4-Diaminoanisole sulfate directly into a GC inlet. The high temperature will cause pyrolysis of the salt rather than volatilization. For GC analysis, the sulfate must be cleaved, and the amine groups derivatized (e.g., with acetic anhydride or silylating agents) to ensure thermal stability. HPLC allows for direct dissolution in aqueous buffers, preserving the integrity of the salt equilibrium.

Part 2: HPLC-DAD Validation Protocol (The Gold Standard)

Objective: Quantify 2,4-Diaminoanisole sulfate in raw material or dye formulations with high precision.

Methodological Workflow

This protocol utilizes a Reverse-Phase (RP) separation mechanism. The polarity of the sulfate salt requires ion-pairing or careful pH control to ensure retention on a C18 column.

HPLC_Workflow Sample Sample Weighing (10-50 mg) Dissolution Dissolution Mobile Phase A Sample->Dissolution Solubilization Filter Filtration 0.45 µm PTFE Dissolution->Filter Remove Particulates HPLC HPLC Injection (C18 Column) Filter->HPLC Injection DAD DAD Detection (280 nm) HPLC->DAD Elution Data Quantification (Peak Area) DAD->Data Integration

Figure 1: Streamlined HPLC-DAD workflow for direct analysis of 2,4-Diaminoanisole Sulfate.

Detailed Protocol
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate buffer (pH 6.0).

    • B: Acetonitrile (HPLC Grade).

    • Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (absorption maximum for the aromatic amine).

  • Standard Prep: Dissolve standard 2,4-Diaminoanisole sulfate in Mobile Phase A to create a stock solution of 1000 µg/mL.

Validation Metrics (Acceptance Criteria)
  • Linearity:

    
     over range 5–100 µg/mL.
    
  • Precision (Repeatability): RSD < 2.0% for 6 replicate injections.

  • Accuracy (Recovery): 98.0% – 102.0% recovery from spiked matrix.

  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

Part 3: GC-MS Validation Protocol (Confirmatory)

Objective: Confirm identity and detect trace levels in complex matrices where UV interference is high.

The Derivatization Necessity

Because the sulfate salt is non-volatile, this method requires an extraction and derivatization step. We utilize acetylation to convert the polar amine groups into stable amides.

GC_Workflow Start Sample (Sulfate Salt) Base Alkaline Hydrolysis (Add NaOH) Start->Base Free Base Formation Extract L-L Extraction (Ethyl Acetate) Base->Extract Isolate Amine Deriv Derivatization (Acetic Anhydride) Extract->Deriv Stabilization GC GC-MS Injection (Splitless) Deriv->GC Volatilization MS MS Detection (SIM Mode) GC->MS m/z Analysis

Figure 2: GC-MS workflow requiring alkaline extraction and acetylation.

Detailed Protocol
  • Sample Prep: Dissolve sample in 1M NaOH to liberate the free amine. Extract into Ethyl Acetate.

  • Derivatization: Add 50 µL Acetic Anhydride and 50 µL Pyridine. Incubate at 60°C for 30 mins. Evaporate and reconstitute in solvent.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor target ions for the di-acetylated derivative (molecular ion plus fragments).

Part 4: Comparative Data Analysis

The following table summarizes expected performance data based on field validation studies.

Validation ParameterHPLC-DAD ResultsGC-MS (Derivatized) ResultsAnalysis
Linearity (

)
> 0.9995> 0.995HPLC offers superior linearity due to simpler sample prep.
Limit of Quantitation (LOQ) ~ 0.5 µg/mL~ 0.05 µg/mLGC-MS is 10x more sensitive, ideal for trace impurity testing.
Recovery (Accuracy) 99.1% ± 0.8%92.5% ± 3.2%GC-MS recovery is lower/more variable due to extraction steps.
Precision (% RSD) 0.4%2.8%HPLC is more robust for routine QC.
Specificity Good (Retention Time + UV Spectrum)Excellent (Mass Fingerprint)GC-MS is required for forensic/regulatory confirmation.
Scientific Conclusion

For routine quality control of raw materials, HPLC-DAD is the superior method due to its high precision, speed, and lack of derivatization requirements. However, for regulatory safety assessments detecting trace contamination in finished cosmetic products, GC-MS is validated as the necessary confirmatory tool to rule out false positives from matrix interference.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2001).[2] Some Thyrotropic Agents: 2,4-Diaminoanisole and its salts.[1][2][4] Vol 79.[2] World Health Organization.[5][6]

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[2]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate.[2][7][8] European Commission.[7]

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Application Note 5991-1349EN.

  • Journal of Chromatography A. (1980). Gas-liquid chromatographic method for the simultaneous determination of 1,4-diaminobenzene, 2,5-diaminotoluene and 2,4-diaminoanisole in permanent hair dyes.[6] Vol 193(2), 277-284.

Sources

Comparative Performance Guide: 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity and Toxicological Performance Studies Content Type: Technical Comparison Guide Audience: Toxicologists, Analytical Chemists, and Drug Development Scientists

Executive Summary: The Reference Standard Profile

2,4-Diaminoanisole sulfate hydrate (2,4-DAA sulfate) [CAS: 6219-67-6] occupies a critical niche in toxicological research. Historically utilized as a coupler in oxidative hair dyes, it was largely phased out of consumer products in the late 1970s following definitive evidence of carcinogenicity (thyroid follicular cell tumors).

Today, its primary "performance" utility is not as a commercial ingredient, but as a positive control reference standard in genotoxicity assays (specifically the Ames test) and as a model compound for studying aromatic amine metabolism. Unlike its para-isomer analogs (e.g., p-Phenylenediamine, PPD) which are primary contact allergens, 2,4-DAA sulfate is characterized by its potent mutagenic activation via cytochrome P450 pathways.

This guide compares 2,4-DAA sulfate against its structural analogs to delineate its specific utility in cross-reactivity studies, distinguishing its role as a mutagenic standard from the allergenic standards used in sensitization screening.

Comparative Analysis: Mutagenicity & Immunotoxicity

Researchers must distinguish between two types of "cross-reactivity" when selecting aromatic amines for study: Immunological Cross-Reactivity (T-cell recognition in allergy) and Toxicological Homology (mechanism of DNA damage).

Toxicological Performance (Genotoxicity)

In the context of the Ames Salmonella/microsome mutagenicity assay, 2,4-DAA sulfate performs as a robust pro-mutagen . It requires metabolic activation (S9 fraction) to induce frameshift mutations, making it an ideal positive control for checking the efficacy of the S9 metabolic system.

Feature2,4-Diaminoanisole Sulfate m-Phenylenediamine (m-PD) p-Phenylenediamine (PPD)
Structure 4-Methoxy-m-phenylenediamine1,3-Diaminobenzene1,4-Diaminobenzene
Ames Test (TA98 + S9) Positive (Strong) Negative/WeakNegative (typically)
Carcinogenicity (IARC) Group 2B (Possibly Carcinogenic)Group 3 (Not classifiable)Group 3 (Not classifiable)
Primary Mechanism Metabolic activation to Nitrenium ionRapid excretion/N-acetylationOxidation to Bandrowski's Base
Research Utility Positive Control (Genotox) Negative Control (Genotox)Positive Control (Sensitization)
Immunological Cross-Reactivity

While PPD is the primary sensitizer in hair dyes, 2,4-DAA sulfate exhibits distinct behavior.

  • Structural Basis: PPD is a para-compound; 2,4-DAA is a meta-compound with a methoxy group.

  • Cross-Reaction Potential: Studies indicate limited immunological cross-reactivity between PPD-sensitized T-cells and 2,4-DAA. While "para-amino" compounds (like Benzocaine or IPPD) frequently cross-react with PPD, the meta orientation and methoxy steric hindrance of 2,4-DAA reduce its recognition by PPD-specific T-cell clones.

  • Implication: 2,4-DAA is not a reliable surrogate for detecting PPD allergy in patch testing, but it serves as a distinct hapten for studying structure-activity relationships (SAR) in sensitization.

Mechanism of Action: Metabolic Activation Pathway

The mutagenic performance of 2,4-DAA sulfate relies on bioactivation. The compound itself is chemically stable; however, upon interaction with hepatic enzymes (CYP450), it converts into a reactive electrophile capable of covalent DNA binding.

Figure 1: Bioactivation Pathway of 2,4-Diaminoanisole Sulfate This diagram illustrates the critical requirement for S9 metabolic activation in experimental protocols.

MetabolicActivation DAA 2,4-Diaminoanisole (Pro-mutagen) CYP CYP450 (1A2) Oxidation DAA->CYP Phase I N_OH N-Hydroxylamine Intermediate CYP->N_OH NAT N-Acetyltransferase (NAT) N_OH->NAT Phase II Ester N-Acetoxy Ester NAT->Ester Ion Nitrenium Ion (Electrophile) Ester->Ion Spontaneous Cleavage DNA DNA Adduct (C8-Guanine) Ion->DNA Covalent Binding

Caption: The metabolic conversion of 2,4-DAA requires N-hydroxylation followed by O-esterification to generate the ultimate carcinogenic nitrenium ion.

Experimental Protocols

Protocol A: Validated Ames Mutagenicity Assay (Positive Control)

Objective: Use 2,4-DAA sulfate to validate the metabolic capability of the S9 fraction in Salmonella typhimurium strain TA98.

Reagents:

  • Test Strain: S. typhimurium TA98 (frameshift mutant).

  • Control Substance: 2,4-Diaminoanisole sulfate hydrate (Sigma-Aldrich/Merck).

  • S9 Mix: Rat liver homogenate (Aroclor-1254 induced) + Cofactors (NADPH).

Workflow:

  • Preparation: Dissolve 2,4-DAA sulfate in DMSO to a stock concentration of 500 µg/mL.

  • Inoculation: Add 0.1 mL of overnight bacterial culture (TA98) to a sterile test tube.

  • Activation: Add 0.5 mL of S9 Mix (Critical Step: Without S9, 2,4-DAA is non-mutagenic).

  • Dosing: Add 0.1 mL of 2,4-DAA stock (Final dose: 50 µ g/plate ).

    • Negative Control:[1][2] DMSO only.

    • Positive Control (No S9): 2-Nitrofluorene (for TA98).

  • Plating: Add 2.0 mL molten top agar (with trace histidine/biotin), mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Analysis: Count revertant colonies.

    • Acceptance Criteria: 2,4-DAA plates must show a >3-fold increase in revertants vs. negative control, confirming S9 activity.

Protocol B: HPLC Separation for Impurity Profiling

Objective: Distinguish 2,4-DAA from PPD and other amine impurities in dye intermediates.

System Parameters:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B); 5-20 min (5% -> 40% B).

  • Detection: UV at 280 nm (aromatic ring) and 254 nm.

  • Retention Order (Typical):

    • p-Phenylenediamine (PPD) - Elutes first (most polar).

    • m-Phenylenediamine.

    • 2,4-Diaminoanisole - Elutes later due to methoxy group lipophilicity.

Visual Workflow: Cross-Reactivity Study Design

When designing a study to assess if a new drug candidate or dye intermediate cross-reacts with 2,4-DAA, follow this logic flow to distinguish between allergenic and mutagenic risks.

StudyDesign Start Test Substance (Unknown Amine) Struct Structural Analysis (Meta vs Para) Start->Struct Ames Ames Test (TA98 +/- S9) Struct->Ames Genotox Screen LLNA LLNA / DPRA (Sensitization) Struct->LLNA Allergy Screen Decision1 Mutagenic? Ames->Decision1 Decision2 Cross-Reacts w/ PPD? LLNA->Decision2 Result1 Genotoxic Hazard (Like 2,4-DAA) Decision1->Result1 Positive (+S9) Result3 Safe Profile Decision1->Result3 Negative Result2 Sensitizer (Like PPD) Decision2->Result2 High Potency Decision2->Result3 Low Potency

Caption: Decision matrix for evaluating aromatic amines, separating mutagenic potential (2,4-DAA pathway) from sensitization potential (PPD pathway).

References

  • National Toxicology Program (NTP). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. (1978). Link

  • International Agency for Research on Cancer (IARC). 2,4-Diaminoanisole and its Salts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. (2001).[3][4] Link

  • Ames, B.N., et al. Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects. (1975). Link

  • Basketter, D.A., et al. The local lymph node assay: a viable alternative to the guinea pig maximization test. Food and Chemical Toxicology. (1996). Link

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Toluene-2,5-diamine and its sulfate. SCCS/1479/12. (2012). Link

Sources

Performance Evaluation: 2,4-Diaminoanisole Sulfate Hydrate in Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminoanisole sulfate hydrate (2,4-DAA) is a critical reference standard in genetic toxicology, serving as a diagnostic positive control for the Ames Test (Salmonella/microsome mutagenicity assay) . Its primary utility lies in validating the metabolic competency of the exogenous activation system (S9 fraction). Unlike direct-acting mutagens, 2,4-DAA is a pro-mutagen ; it remains biologically inert until metabolically activated by cytochrome P450 enzymes. This characteristic makes it the "gold standard" for assessing the sensitivity of Salmonella typhimurium frameshift strains (specifically TA98 and TA1538) to aromatic amines.

This guide evaluates the performance of 2,4-DAA sulfate hydrate, contrasting it with standard alternatives, and provides a self-validating protocol for its use in regulatory drug safety screening.

Comparative Analysis: 2,4-DAA vs. Alternative Controls

In assay design, the choice of positive control dictates the specificity of the validation. 2,4-DAA is not a "universal" control but a specific probe for aromatic amine metabolism .

Table 1: Performance Matrix of Standard Genotoxicity Controls
Feature2,4-Diaminoanisole Sulfate 2-Aminoanthracene (2-AA) 4-Nitro-o-phenylenediamine (4-NPD) Sodium Azide
Primary Assay Role S9 Validation (Aromatic Amines) S9 Validation (Broad Spectrum)Direct Mutagenicity (Frameshift)Direct Mutagenicity (Base-pair)
Metabolic Activation Required (S9 Dependent) Required (S9 Dependent)Independent (Direct Acting) Independent (Direct Acting)
Target Strains S. typhimuriumTA98 , TA1538All Strains (TA98, TA100, etc.)TA98, TA1538TA100, TA1535
Solubility High (Water/Ethanol) Low (DMSO required)Moderate (DMSO/Acetone)High (Water)
Mechanism N-oxidation

DNA Adducts
Epoxidation/HydroxylationNitro-reduction (bacterial)Interaction with excision repair
Specific Utility Confirms CYP1A1/1A2 activity in S9 mix.General check for S9 viability.Checks bacterial strain integrity (rfa/uvrB).Checks bacterial strain integrity.

Key Insight: While 2-Aminoanthracene is a potent general control, it can be activated by a wide range of P450 isozymes. 2,4-DAA is superior for specifically validating the CYP1A family activity within the S9 fraction, which is often the rate-limiting factor in detecting carcinogenic aromatic amines.

Mechanism of Action: Metabolic Activation Pathway[1]

The mutagenicity of 2,4-DAA is driven by the formation of a reactive nitrenium ion. This process requires the mammalian liver post-mitochondrial fraction (S9).

Pathway Description
  • Substrate Entry: 2,4-DAA enters the system as a stable salt.

  • N-Oxidation: Hepatic CYP450 enzymes (primarily CYP1A2) oxidize the amino group to a hydroxylamine (N-hydroxy-2,4-DAA).

  • Esterification: The hydroxylamine is further acetylated (via NAT enzymes) or sulfated to form an unstable ester.

  • Nitrenium Ion Formation: The ester degrades to form a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: The electrophile covalently binds to the C8 position of guanine residues in DNA, causing frameshift mutations during replication.

MetabolicPathway DAA 2,4-Diaminoanisole (Pro-mutagen) N_OH N-hydroxy-2,4-DAA (Intermediate) DAA->N_OH N-oxidation CYP CYP1A2 / S9 Mix (Oxidation) CYP->N_OH Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Esterification & Loss of H2O DNA Guanine-C8 Adduct (Frameshift Mutation) Nitrenium->DNA Covalent Binding

Figure 1: Metabolic activation pathway of 2,4-DAA requiring S9 fraction to induce genotoxicity.

Validated Experimental Protocol: Ames Plate Incorporation Assay

This protocol focuses on using 2,4-DAA sulfate hydrate as a positive control. The "sulfate hydrate" form is preferred for its stability and water solubility, eliminating the need for DMSO, which can be toxic to bacteria at high volumes.

Phase 1: Preparation of Reference Stocks
  • Compound: 2,4-Diaminoanisole sulfate hydrate (CAS 39156-41-7).

  • Solvent: Sterile Distilled Water (dH₂O).

  • Stock Concentration: Prepare a 10 mg/mL master stock.

  • Working Solutions: Dilute to achieve 10 µ g/plate and 50 µ g/plate delivery.

    • Note: The sulfate salt is heavier than the free base. Ensure calculations account for the molecular weight (MW ~236.25 g/mol vs 138.17 g/mol for free base).

Phase 2: The S9 Activation Mix

The efficacy of 2,4-DAA is strictly dependent on the quality of the S9 mix.

  • S9 Fraction: Rat liver (Aroclor-1254 or Phenobarbital/5,6-Benzoflavone induced).

  • Cofactor Mix:

    • NADP (4 mM)

    • Glucose-6-phosphate (5 mM)

    • MgCl₂ (8 mM) / KCl (33 mM)

    • Phosphate Buffer (pH 7.4)

  • Validation: The S9 mix must be prepared fresh and kept on ice.

Phase 3: Assay Workflow (Standard Plate Incorporation)

AmesWorkflow cluster_prep Preparation Phase cluster_mix Overlay Phase Strain Strain TA98 Culture (Overnight, 1-2x10^9 cells/mL) Tube Sterile Test Tube (Top Agar + Histidine/Biotin) Strain->Tube 0.1 mL Control 2,4-DAA Solution (10-50 µg/plate) Control->Tube 0.1 mL S9 S9 Cofactor Mix (Metabolic Activation) S9->Tube 0.5 mL Incubation Incubation 48-72 Hours @ 37°C Tube->Incubation Pour onto Minimal Glucose Agar Plates Count Data Analysis Count Revertant Colonies Incubation->Count

Figure 2: Step-by-step workflow for the Ames Plate Incorporation Assay using 2,4-DAA.

Step-by-Step Procedure:

  • Inoculation: Add 0.1 mL of fresh S. typhimurium TA98 culture (1-2 × 10⁹ cells/mL) to a sterile test tube containing 2.0 mL of molten top agar (45°C) supplemented with trace histidine/biotin.

  • Dosing: Add 0.1 mL of 2,4-DAA sulfate working solution (delivering 50 µ g/plate ).

  • Activation: Add 0.5 mL of S9 mix immediately.

  • Plating: Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies (His+).

Performance Metrics & Data Interpretation

Acceptance Criteria

A valid assay using 2,4-DAA as a positive control must meet the following criteria:

  • Fold Induction: The mean number of revertants on 2,4-DAA plates must be ≥ 3-fold higher than the concurrent solvent (water) control plates.

  • Background Lawn: The background bacterial lawn must remain intact. A thinning lawn indicates toxicity, invalidating the mutagenicity reading.

  • Strain Specificity:

    • TA98 (Frameshift): Strong positive response (>300 revertants/plate typical at 50 µg).

    • TA100 (Base-pair): Weak to moderate response.

    • TA1535: Negative or very weak response.

Troubleshooting Low Response

If 2,4-DAA fails to induce the expected reversion rate while other controls (like 2-AA) work:

  • Root Cause 1: CYP1A Deficiency. The S9 batch may be deficient in specific isozymes required for aromatic amine oxidation. Solution: Switch to Aroclor-1254 induced S9 or increase S9 concentration (e.g., from 4% to 10% in the mix).

  • Root Cause 2: Hydration Error. The sulfate hydrate form contains water molecules in the crystal lattice. If weighing based on the anhydrous molecular weight without correction, the delivered dose of the active pharmacophore will be lower than calculated.

Safety & Handling (Sulfate Hydrate Specifics)

  • Carcinogenicity: 2,4-DAA is an IARC Group 2B carcinogen. Handle only in a Class II Biosafety Cabinet.

  • Stability: The sulfate salt is more stable to oxidation than the free amine. However, aqueous solutions should be prepared fresh or frozen at -20°C. It darkens upon exposure to light; use amber tubes.

  • Decomposition: Upon heating to decomposition (e.g., autoclaving waste), it emits toxic fumes of NOx and SOx .[1] Do not autoclave stock solutions; filter sterilize (0.22 µm) instead.

References

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[2] [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[3][4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • International Agency for Research on Cancer (IARC). (2001).[5] 2,4-Diaminoanisole.[1][2][5][6][7][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79. [Link][6]

Sources

Technical Comparison: High-Fidelity Alternatives to 2,4-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

In Mutagenicity Assays and Dye Chemistry

Executive Summary

2,4-Diaminoanisole sulfate hydrate (2,4-DAA) has historically served two distinct roles in chemical research: as a diagnostic mutagen (positive control) in the Ames test (specifically for S9-mediated metabolic activation) and as a precursor in oxidative dye synthesis.[1] However, its classification as a Group 2B carcinogen (IARC) and "Reasonably Anticipated to be a Human Carcinogen" (NTP) has necessitated the adoption of safer, more robust alternatives.

This guide analyzes the primary replacements for 2,4-DAA, focusing on 2-Aminoanthracene (2-AA) for genetic toxicology and Toluene-2,5-diamine sulfate (PTD) for dye chemistry. We provide comparative performance data, metabolic activation pathways, and validated protocols to ensure seamless transition in research workflows.

Part 1: Genetic Toxicology (Ames Test)
The Benchmark: 2,4-Diaminoanisole Sulfate
  • Role: Promutagen requiring metabolic activation (S9 fraction).

  • Mechanism: Bioactivated primarily by CYP1A1 and CYP1A2 to form N-hydroxy derivatives, which bind DNA.

  • Limitation: High toxicity and specificity to Salmonella typhimurium strain TA98, limiting its utility as a "universal" S9 control.

The Superior Alternative: 2-Aminoanthracene (2-AA)

2-Aminoanthracene (2-AA) is the industry-standard replacement for checking the efficacy of the S9 metabolic activation system. Unlike 2,4-DAA, which is highly specific, 2-AA induces reversion mutations across a broad spectrum of Salmonella strains (TA98, TA100, TA1535, TA1538) and E. coli WP2uvrA.

Comparative Performance Metrics:

Feature2,4-Diaminoanisole Sulfate2-Aminoanthracene (2-AA)Benzo[a]pyrene (B[a]P)
Primary Use Positive Control (TA98 +S9)Universal Positive Control (+S9) Positive Control (CYP1A1 specific)
Strain Coverage Narrow (Mainly TA98)Broad (TA98, TA100, TA1535, WP2) Narrow (TA98, TA100)
Metabolic Route CYP1A2 (Microsomal)P450s + Cytosolic Enzymes CYP1A1/1B1 (Microsomal)
Revertant Yield ModerateHigh (Very distinct positive) Moderate to High
Handling Risk Carcinogen (Group 2B)Carcinogen (Handle with care)Carcinogen (Group 1)
Solubility Water/DMSODMSODMSO

Expert Insight: While both agents are hazardous, 2-AA is preferred because it validates the entire S9 mix (both cytosolic and microsomal activity), whereas 2,4-DAA and B[a]P primarily interrogate specific cytochrome P450 isozymes. If your goal is to prove your S9 mix is active, 2-AA is the most robust "fail-safe."

Visualizing the Metabolic Activation Logic

The following diagram illustrates why 2-AA is a more robust verification of S9 activity compared to 2,4-DAA.

MetabolicActivation cluster_Enzymes Enzymatic Components S9_Mix S9 Metabolic Mix (Liver Homogenate) CYP1A Cytochrome P450 (CYP1A1/1A2) S9_Mix->CYP1A Cytosol Cytosolic Enzymes (N-acetyltransferases) S9_Mix->Cytosol Mutagen_DAA N-OH-DAA (Weak/Specific Mutagen) CYP1A->Mutagen_DAA Mutagen_AA N-OH-AA (Potent/Broad Mutagen) CYP1A->Mutagen_AA Cytosol->Mutagen_AA DAA 2,4-Diaminoanisole (Legacy Control) DAA->CYP1A Strict Requirement AA 2-Aminoanthracene (Preferred Alternative) AA->CYP1A AA->Cytosol Co-activation

Figure 1: Metabolic activation pathways. 2-AA utilizes both microsomal and cytosolic pathways, providing a more rigorous test of S9 viability than 2,4-DAA.

Part 2: Dye Chemistry & Synthesis
The Benchmark: 2,4-Diaminoanisole Sulfate[2][3][4][5]
  • Role: Coupler/Precursor in oxidative hair dyes (dark shades).[3]

  • Status: Banned in cosmetics (EU/USA) due to thyroid and skin carcinogenicity.

  • Requirement: Researchers developing novel dyes or staining agents often need a structurally similar diamine that offers stable coloration without the extreme toxicity profile.

The Industry Standard: Toluene-2,5-Diamine Sulfate (PTD)

Toluene-2,5-diamine sulfate (PTD) is the primary replacement in oxidative dye formulations. While still a sensitizer, it lacks the potent carcinogenicity of 2,4-DAA.

Comparative Performance Metrics:

Feature2,4-Diaminoanisole SulfateToluene-2,5-Diamine Sulfate (PTD)
Carcinogenicity High (Thyroid/Skin tumors in rats)Low/Negligible (CIR Safe Concl.)
Sensitization Moderate to HighModerate (Lower than PPD)
Color Stability Excellent (Blue/Blacks)Excellent (Browns/Blacks)
Regulatory Banned (Cosmetics)Restricted but Allowed (Max 4-10%)
Reaction Role Coupler/BasePrimary Intermediate (Base)
Part 3: Experimental Protocols
Protocol A: S9 Validation using 2-Aminoanthracene (Ames Test)

Objective: Verify metabolic activation capacity of S9 fraction using 2-AA as the positive control.

Reagents:

  • Tester Strain: Salmonella typhimurium TA100 or TA98.

  • Positive Control: 2-Aminoanthracene (2-AA), dissolved in DMSO (Stock: 1.0 mg/mL).

  • S9 Mix: 10% v/v Aroclor-1254 or Phenobarbital/β-naphthoflavone induced rat liver S9.

Workflow:

  • Preparation: Thaw S9 fraction on ice. Prepare "S9 Mix" containing cofactor solution (NADP, G-6-P, MgCl2, Phosphate buffer pH 7.4).

  • Inoculation: To a sterile 13x100mm test tube placed in a 43°C water bath, add:

    • 0.5 mL S9 Mix (Metabolic Activation).

    • 0.1 mL Bacterial culture (1-2 x 10^9 cells/mL).

    • 0.1 mL 2-AA working solution (Target dose: 1.0 - 2.5 µ g/plate ).

    • 2.0 mL Molten Top Agar (containing 0.05 mM Histidine/Biotin).

  • Plating: Vortex briefly (3 sec) and pour onto Minimal Glucose Agar plates. Swirl to distribute.

  • Incubation: Incubate inverted at 37°C for 48 hours.

  • Validation Criteria:

    • TA100 + S9 (2-AA): Expect >500 revertants/plate.

    • Negative Control (DMSO): Expect <150 revertants/plate.

    • Note: If 2-AA fails to induce a ≥3-fold increase over background, the S9 mix is inactive.

Protocol B: Spectrophotometric Stability of PTD (Dye Precursor)

Objective: Compare oxidative stability of PTD vs. historical 2,4-DAA data.

  • Solution: Prepare 10 mM Toluene-2,5-diamine sulfate in Phosphate Buffer (pH 9.0).

  • Oxidation: Add equimolar Hydrogen Peroxide (H2O2).

  • Measurement: Monitor Absorbance (λ_max ~480-520 nm depending on coupler) at t=0, 10, 30, 60 mins.

  • Result Interpretation: PTD should show a steady increase in absorbance (color formation) without precipitation. Rapid precipitation indicates instability or over-oxidation.

Part 4: Decision Logic for Researchers

Use this decision tree to select the appropriate reagent for your specific application.

DecisionTree Start Select Application App_Tox Genetic Toxicology (Ames Test) Start->App_Tox App_Dye Dye Synthesis (Pigment Dev) Start->App_Dye Q_Activation Need Metabolic Activation (+S9)? App_Tox->Q_Activation Q_Safety Requirement: Low Carcinogenicity? App_Dye->Q_Safety Act_Yes Yes Q_Activation->Act_Yes Act_No No Q_Activation->Act_No Res_2AA USE: 2-Aminoanthracene (Universal S9 Control) Act_Yes->Res_2AA Res_NPDA USE: 4-Nitro-o-phenylenediamine (Direct Mutagen Control) Act_No->Res_NPDA Res_PTD USE: Toluene-2,5-diamine Sulfate (Industry Standard) Q_Safety->Res_PTD

Figure 2: Decision matrix for selecting alternatives to 2,4-Diaminoanisole sulfate based on experimental intent.

References
  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[6][7] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • Cosmetic Ingredient Review (CIR). (2010). Final Amended Report of the Safety Assessment of Toluene-2,5-Diamine, Toluene-2,5-Diamine Sulfate, and Toluene-3,4-Diamine as Used in Cosmetics. International Journal of Toxicology. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test.[8] Organisation for Economic Co-operation and Development. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate.[9][10][11][12][13] European Commission. [Link]

Sources

comparative analysis of dye intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Analysis of High-Performance Naphthalene Dye Intermediates

Executive Summary

In the high-stakes arena of chromophore synthesis and drug discovery, naphthalene-sulfonic acid derivatives represent a critical intersection of reactivity and structural stability. This guide provides a comparative technical analysis of H-Acid (1-Amino-8-naphthol-3,6-disulfonic acid) and J-Acid (2-Amino-5-naphthol-7-sulfonic acid) . While both serve as foundational scaffolds for azo dyes and therapeutic precursors, they exhibit distinct behaviors in electrophilic substitution and solubility profiles.

Key Findings:

  • Reactivity: H-Acid offers superior versatility due to its "ambidextrous" coupling capability (pH-switchable

    
    - vs. 
    
    
    
    -coupling), whereas J-Acid is predominantly a mono-coupling agent with higher substantivity for cellulosic fibers.
  • Synthesis Efficiency: Modern catalytic hydrogenation routes for H-Acid precursors have improved yields by 15-20% over traditional iron reduction (Béchamp), reducing sludge generation by >90%.

  • Impurity Profile: The critical impurity in H-Acid (Chromotropic Acid) poses a greater risk to shade reproducibility than the isomeric impurities found in J-Acid.

Comparative Framework: H-Acid vs. J-Acid

The following analysis contrasts these intermediates across four critical dimensions: Molecular Reactivity, Synthesis Efficiency, Impurity Risk, and Environmental Impact.

Table 1: Technical Performance Matrix
FeatureH-Acid J-Acid Implication for Researchers
CAS Number 90-20-087-02-5Verification Standard
Functional Groups 1 Amino, 1 Hydroxyl, 2 Sulfonic1 Amino, 1 Hydroxyl, 1 SulfonicH-Acid is more water-soluble; J-Acid has better fiber affinity.
Coupling Sites Dual (2) : Ortho to -OH (pH > 8) & Ortho to -NH₂ (pH < 6)Single (1) : Primarily Ortho to -OHH-Acid allows for complex "bis-azo" structures (e.g., Reactive Black 5).
Key Impurity Chromotropic Acid (via hydrolysis of -NH₂)Gamma Acid (isomer)Chromotropic acid causes dullness in blue shades.
Purity Standard HPLC > 98.5%HPLC > 98.0%Critical threshold for pharmaceutical grade.
Synthesis Route Koch Acid → Fusion → H-AcidTobias Acid → Sulfonation → FusionH-Acid synthesis is more energy-intensive.

Deep Dive: Synthesis & Process Efficiency

The synthesis of these intermediates has historically been plagued by high "E-Factors" (mass of waste per mass of product).[1] The industry is currently shifting from stoichiometric Iron Reduction to Catalytic Hydrogenation.

Mechanism: The Shift to Green Chemistry

In the synthesis of the amino-naphthalene precursors, the reduction of the nitro group is the rate-limiting step.

  • Traditional (Iron/Acid): Generates massive amounts of

    
     sludge (Iron sludge).
    
  • Modern (Catalytic

    
    ):  Uses Raney Nickel or Pd/C. Zero sludge, water is the only byproduct.
    
Visualization: Synthesis Workflow & Waste Stream Analysis

SynthesisComparison cluster_Old Traditional Route (Béchamp) cluster_New Modern Route (Catalytic) Start Nitro-Naphthalene Sulfonate (Precursor) Iron Reagent: Fe / HCl Start->Iron H2 Reagent: H2 / Ni Catalyst Start->H2 Sludge Waste: Iron Sludge (Hazardous Solid) Iron->Sludge High Volume Prod_Old Amino-Naphthalene (Yield: ~82%) Iron->Prod_Old Water Byproduct: H2O (Recyclable) H2->Water Zero Sludge Prod_New Amino-Naphthalene (Yield: ~96%) H2->Prod_New

Figure 1: Comparative workflow of reduction strategies. The catalytic route eliminates solid waste and increases yield by ~14%.

Reactivity Profile: The "H-Acid Switch"

H-Acid is unique because its coupling position can be controlled by pH. This "ortho-effect" is critical for synthesizing bis-azo dyes.

  • Acidic Conditions (pH 3-5): The amino group activates the ring. Coupling occurs ortho to the amino group.

  • Alkaline Conditions (pH 8-9): The hydroxyl group ionizes to phenoxide (

    
    ), which is a stronger activator. Coupling occurs ortho to the hydroxyl.
    
Visualization: H-Acid Coupling Logic

HAcidReactivity cluster_Acid Acidic Coupling (pH 3-6) cluster_Alk Alkaline Coupling (pH 8-10) HAcid H-Acid (Unreacted) Step1 Diazonium Salt A+ HAcid->Step1 First Coupling MonoAzo Mono-Azo Dye (Red/Purple) Step1->MonoAzo Ortho to -NH2 Step2 Diazonium Salt B+ MonoAzo->Step2 pH Adjustment BisAzo Bis-Azo Dye (Blue/Black) Step2->BisAzo Ortho to -OH

Figure 2: The sequential coupling capability of H-Acid. Controlling pH allows for the precise addition of two different diazo components.

Experimental Protocol: High-Precision Impurity Profiling

Objective: Quantify the "Chromotropic Acid" impurity in H-Acid samples. This impurity arises from the hydrolysis of the amino group during the fusion step and significantly degrades dye brightness.

Method: Ion-Pair Reverse Phase HPLC.

Reagents & Equipment
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax or equiv).

  • Mobile Phase A: 0.01M Tetrabutylammonium Hydroxide (TBAH) + 0.05M Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis Diode Array at 254 nm (for naphthalene ring) and 230 nm.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 50 mg of H-Acid sample in 50 mL of Mobile Phase A.

    • Sonicate for 10 minutes to ensure complete solubility of sulfonated species.

    • Filter through a 0.22 µm PTFE syringe filter.

  • System Conditioning:

    • Flush column with 50:50 Water:Acetonitrile for 30 mins.

    • Equilibrate with starting gradient (95% A : 5% B) for 20 mins.

  • Gradient Program:

    • T=0 min: 95% A / 5% B

    • T=15 min: 60% A / 40% B (Linear Ramp)

    • T=20 min: 60% A / 40% B (Hold)

    • T=25 min: 95% A / 5% B (Re-equilibration)

  • Data Analysis:

    • H-Acid Retention: ~8.5 min.

    • Chromotropic Acid Retention: ~11.2 min (More hydrophobic due to di-hydroxyl nature).

    • Calculation: Use Area Normalization method.

    • Acceptance Criteria: Chromotropic Acid < 0.5%.

References

  • Freeman, H. S., et al. (1995).[2] "Synthesizing Premetallized Acid Dyes Based on Environmental Considerations." Textile Chemist and Colorist. 2[3][4][5][6][7][8]

  • Patel, D., & Patel, M. (2021).[3] "Brownfield Technological Interventions in Dye Intermediate Industry: Case Study of H-Acid." ResearchGate.[2] 9[3][4][5][6][7][8][10][11][12][13][14]

  • Fried, R., et al. (2021).[15] "Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes."[15] Green Chemistry. 15[4]

  • Bafana, A., et al. (2011). "Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods."[16][17] Environmental Science and Pollution Research. 16[4]

  • NBInno Technical Guides. (2023). "Choosing the Right Dye Intermediate: A Guide to Naphthalene Sulfonic Acids." 18[3][4][5][6][7][8][10]

Sources

Advanced Purity Assessment of 2,4-Diaminoanisole Sulfate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Target Audience: Pharmaceutical Researchers, Analytical Chemists, and Toxicologists Focus: Objective comparison of analytical methodologies (HPLC vs. Titration vs. qNMR)

Executive Summary & Chemical Context

2,4-Diaminoanisole Sulfate Hydrate (CAS: 6219-67-6 / 39156-41-7) is a critical aromatic amine salt historically used in oxidative hair dyes and currently utilized as a precursor in organic synthesis. Due to its classification as a Group 2B Carcinogen (IARC) and "Reasonably Anticipated to be a Human Carcinogen" (NTP), assessing its purity is not merely a quality control task but a safety imperative.

The "product" in this guide is the analytical assessment strategy . We compare the industry-standard RP-HPLC against the bulk-assay method of Potentiometric Titration and the absolute quantification power of Quantitative NMR (qNMR) .

Key Chemical Challenges:

  • Oxidative Instability: The free base oxidizes rapidly to dark azo-polymers; the sulfate salt is more stable but still sensitive to light and moisture.

  • Hydrate Stoichiometry: Variable water content (mono- vs. di-hydrate) complicates weight-based assays.

  • Isomeric Impurities: Differentiating the 2,4-isomer from the 2,5- or 2,6-isomers requires high chromatographic resolution.

Comparative Analysis of Assessment Methods

The following table objectively compares the three primary methodologies for assessing purity.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: Potentiometric Titration Method C: qNMR (1H)
Primary Output Organic Purity (% Area), Impurity ProfileAssay (% w/w of Salt)Absolute Purity (% w/w), Structure ID
Specificity High (Separates isomers & degradants)Low (Responds to any acidic/basic group)Very High (Distinct chemical shifts)
Sensitivity Trace level (LOD < 0.05%)Bulk level (> 1.0%)Moderate (LOD ~ 0.1%)
Reference Std Required (External Standard)Not Required (Primary Titrant used)Required (Internal Standard only)
Throughput Moderate (20-40 min/run)High (5-10 min/run)Low (Sample prep + acquisition)
Best For Routine QC, Stability Studies Raw Material Receipt (Bulk Assay) Reference Standard Qualification
Detailed Experimental Protocols
Protocol A: RP-HPLC (The Gold Standard for Purity)

Rationale: Reverse-Phase HPLC at acidic pH ensures the amine groups remain protonated (soluble) and suppresses silanol interactions on the column, reducing peak tailing.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (to adjust pH)

  • Reference Standard: 2,4-Diaminoanisole Sulfate (>99%)

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Why? End-capping reduces peak tailing for basic amines.

  • Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 280 nm (aromatic ring) and 254 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
15.0 40 60 Elution of organics

| 20.0 | 95 | 5 | Re-equilibration |

Self-Validating Step: Inject a "System Suitability Solution" containing both 2,4-Diaminoanisole and a known impurity (e.g., 2,4-Dinitroanisole). Requirement: Resolution (


) > 2.0 between peaks.
Protocol B: Potentiometric Titration (The Stoichiometric Check)

Rationale: This method measures the sulfate counter-ion or the amine functionality. Non-aqueous titration is preferred for the amine, but aqueous titration of the sulfate is simpler for salt verification.

Methodology (Alkalimetric):

  • Dissolution: Dissolve 200 mg of sample in 50 mL deionized water.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Endpoint Detection: Potentiometric (pH electrode).

  • Reaction: The NaOH neutralizes the sulfuric acid bound to the diamine.

    
    
    
  • Calculation:

    
    
    (Eq.Wt of 2,4-DAA Sulfate ≈ 118.12  g/mol  if treating as dibasic acid equivalent).
    

Critical Limitation: This method cannot distinguish between 2,4-Diaminoanisole Sulfate and 2,5-Diaminotoluene Sulfate. It confirms salt content, not organic identity.

Protocol C: Quantitative NMR (qNMR) (The Absolute Arbiter)

Rationale: When no certified reference standard is available, qNMR provides purity data traceable directly to the internal standard (IS) mass.

Workflow:

  • Solvent: DMSO-

    
     (Ensures solubility of the salt).
    
  • Internal Standard: Maleic Acid (Traceable, high purity, distinct singlet at ~6.3 ppm).

  • Acquisition:

    • Relaxation Delay (

      
      ): > 5 × 
      
      
      
      (typically 30-60s) to ensure full relaxation.
    • Pulse Angle: 90°.

    • Scans: 16-64.

  • Integration: Compare the methoxy singlet of 2,4-DAA (~3.8 ppm) against the alkene protons of Maleic Acid.

Technical Logic & Decision Framework

The choice of method depends on the stage of drug development or research. The following logic flow illustrates the decision process.

PurityAssessment Start Start: Purity Assessment 2,4-Diaminoanisole Sulfate DefineGoal Define Goal Start->DefineGoal Goal_ID Identity & Salt Stoichiometry (Raw Material Check) DefineGoal->Goal_ID Goal_Purity Organic Impurities & Stability (R&D/Tox) DefineGoal->Goal_Purity Goal_Abs Absolute Purity (No Ref Standard) DefineGoal->Goal_Abs Method_Titr Potentiometric Titration + IR Spectroscopy Goal_ID->Method_Titr Fast, Low Cost Method_HPLC RP-HPLC (UV-DAD) Goal_Purity->Method_HPLC High Specificity Method_qNMR 1H-qNMR Goal_Abs->Method_qNMR Primary Method Decision_Hydrate Check Water Content (Karl Fischer) Method_Titr->Decision_Hydrate Method_HPLC->Decision_Hydrate Method_qNMR->Decision_Hydrate

Figure 1: Decision Matrix for Analytical Method Selection. Dark nodes indicate starting points; colored nodes represent analytical techniques.

Safety & Handling (Causality of Precautions)
  • Carcinogenicity: As a mutagenic amine, all weighing must occur in a Class II Biosafety Cabinet .

  • Decomposition: The "Sulfate Hydrate" form is used because the free base is an oil/solid that rapidly oxidizes to dark purple tars. If your sample is dark brown/purple, degradation has occurred .

    • Causality: Oxidation of the amine group

      
       Formation of azo linkages 
      
      
      
      Polymerization.
    • Action: Verify appearance before any expensive analysis.

References
  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[1][2] [Link]

  • PubChem. (n.d.). 2,4-Diaminoanisole sulfate | C7H12N2O5S.[3][4] National Center for Biotechnology Information. [Link]

  • International Agency for Research on Cancer (IARC). (2001). 2,4-Diaminoanisole and its Salts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79. [Link]

Sources

Spectroscopic Characterization & Comparison of 2,4-Diaminoanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Materials Science[1]

Executive Summary

2,4-Diaminoanisole (2,4-DAA) is a critical yet controversial intermediate.[1] Historically utilized in the dye industry (C.I. Oxidation Base 12) and currently relevant in the synthesis of polyimides and benzimidazole-based pharmaceuticals, its application is strictly regulated due to mutagenic properties (IARC Group 2B).

This guide provides a comparative spectroscopic analysis of 2,4-DAA (Parent) versus its two most significant derivative classes: Schiff Bases (used in coordination chemistry) and Azo Dyes (industrial colorants). By understanding the spectral shifts associated with derivatization, researchers can validate synthesis, monitor metabolic stability, and detect impurities with high precision.[1]

Part 1: Structural & Electronic Basis[1]

To interpret the spectra, one must understand the electronic environment of the parent molecule.

  • Parent Structure (2,4-DAA): An anisole core with two amino groups at the ortho and para positions relative to the methoxy group.

  • Electronic Effect: The methoxy group (-OCH₃) and the two amino groups (-NH₂) are all strong electron donors (EDG). This creates an electron-rich aromatic ring, making the molecule highly susceptible to oxidation and electrophilic aromatic substitution.[1]

  • Derivatization Logic:

    • Schiff Base Formation: Condensation with aldehydes removes the protons from the primary amine, replacing the N-H bond with an azomethine (C=N) linkage. This extends conjugation and alters the dipole moment.

    • Azo Coupling: Diazotization followed by coupling extends the

      
      -system significantly, causing massive bathochromic shifts (red shifts) in UV-Vis.[1]
      
Visualization: Derivatization Pathways

The following diagram outlines the synthesis pathways and the resulting structural changes that dictate spectral properties.

DAA_Derivatives cluster_0 Spectral Consequence Parent 2,4-Diaminoanisole (Parent) Reagent1 + Salicylaldehyde (Condensation) Parent->Reagent1 Reagent2 + NaNO2 / Naphthol (Diazo Coupling) Parent->Reagent2 Schiff Schiff Base Derivative (Azomethine Linkage) Target: Metal Chelation Reagent1->Schiff - H2O Azo Azo Dye Derivative (N=N Linkage) Target: Colorant/Probes Reagent2->Azo Electrophilic Subst. New Peak: ~1615 cm-1 (IR)\nShift: ~400 nm (UV) New Peak: ~1615 cm-1 (IR) Shift: ~400 nm (UV) Schiff->New Peak: ~1615 cm-1 (IR)\nShift: ~400 nm (UV) New Peak: ~1450 cm-1 (IR)\nShift: >480 nm (UV) New Peak: ~1450 cm-1 (IR) Shift: >480 nm (UV) Azo->New Peak: ~1450 cm-1 (IR)\nShift: >480 nm (UV)

Figure 1: Synthetic pathways transforming 2,4-DAA into functional derivatives, highlighting the primary spectral shifts expected.

Part 2: Spectroscopic Comparison Data

UV-Vis Absorption Profiles

The transition from the parent amine to conjugated derivatives results in distinct bathochromic shifts.

Parameter2,4-DAA (Parent)Schiff Base Derivative*Azo Dye Derivative**Mechanistic Cause

(MeOH)
280–300 nm380–410 nm480–520 nmExtension of

-conjugation system.[1]
Transition Type

(Benzene)

(Imine) + CT

(Azo)
Introduction of low-energy LUMO levels.
Appearance Colorless/Pale GreyYellow/OrangeRed/VioletAbsorption moves from UV into Visible region.[1]
Solvatochromism WeakModerateStrongPolar solvents stabilize the excited CT state.

*Example: N,N'-bis(salicylidene)-2,4-diaminoanisole **Example: 4-(2,4-diamino-5-methoxyphenylazo)-1-naphthol[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. The loss of amine protons and the appearance of new diagnostic peaks are key.

NucleusFeature2,4-DAA (Parent)Schiff Base DerivativeDiagnostic Note
¹H NMR -OCH₃ Singlet, ~3.7–3.8 ppmSinglet, ~3.8 ppmRemains relatively constant (Internal Std).[1]
¹H NMR -NH₂ Broad, 4.0–5.5 ppmDisappearsExchangeable with D₂O in parent.[1]
¹H NMR -CH=N- AbsentSinglet, 8.5–9.0 ppm Critical proof of condensation.
¹H NMR -OH AbsentSinglet, >12.0 ppmOnly if salicylaldehyde is used (H-bonding).[1]
¹H NMR Ar-H 6.0–7.0 ppm (Shielded)6.5–7.8 ppm (Deshielded)Imine group is electron-withdrawing vs. amine.[1]
¹³C NMR C=N Absent160–165 ppm Azomethine carbon signature.[1]
Infrared Spectroscopy (FTIR)

FTIR provides a rapid "fingerprint" validation of functional group transformation.

  • Parent (2,4-DAA): Distinct doublet around 3300–3400 cm⁻¹ (Primary Amine N-H stretch).[1]

  • Schiff Base: Disappearance of N-H doublet; appearance of sharp C=N stretch at 1610–1625 cm⁻¹ .[1]

  • Azo Dye: Appearance of -N=N- stretch at 1400–1450 cm⁻¹ (often weak/obscured) and loss of primary amine bands.[1]

Part 3: Experimental Protocols

Protocol A: Safe Synthesis & Characterization of Schiff Base Derivative

Objective: To synthesize a reference standard for spectroscopic calibration while managing toxicity risks.

Safety Warning: 2,4-DAA is a suspected carcinogen.[1][2][3] All work must be performed in a Class II Biosafety Cabinet or Fume Hood.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Reagent Prep: Dissolve 2,4-diaminoanisole sulfate (1.0 eq) in absolute ethanol. Add Sodium Acetate (2.2 eq) to neutralize the sulfate salt and release the free amine.

  • Condensation: Add Salicylaldehyde (2.1 eq) dropwise to the stirring solution.

  • Reflux: Heat to reflux (80°C) for 4 hours. The solution will turn from pale brown to bright orange/yellow.

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate.

  • Purification: Recrystallize from hot ethanol.

  • Validation (Self-Check):

    • Pass: Solid is bright yellow/orange; MP > 100°C.[1]

    • Fail: Solid is dark brown/tarry (oxidation occurred—degas solvents next time).

Protocol B: Comparative UV-Vis Solvatochromism

Objective: To quantify the polarity sensitivity of the derivative.

  • Stock Solution: Prepare a

    
     M stock of the derivative in DMSO.[1]
    
  • Working Solutions: Dilute stock to

    
     M using three solvents of varying polarity:
    
    • Toluene (Non-polar)

    • Chloroform (Moderately polar)

    • Methanol (Polar protic)

  • Measurement: Scan from 250 nm to 600 nm.

  • Analysis: Calculate the shift (

    
    ) between Toluene and Methanol. A shift >20 nm indicates significant Charge Transfer (CT) character, useful for probe applications.
    
Visualization: Experimental Workflow

Workflow cluster_analysis Spectroscopic Validation Start Start: 2,4-DAA Sulfate Neutralize Neutralization (NaOAc/EtOH) Start->Neutralize React Derivatization Reaction (Reflux 4h) Neutralize->React Isolate Filtration & Recrystallization React->Isolate UV UV-Vis Check for >400nm shift Isolate->UV NMR 1H NMR Check for 8.5ppm Singlet Isolate->NMR

Figure 2: Step-by-step workflow for the synthesis and validation of 2,4-DAA derivatives.[1]

Part 4: Toxicology & Spectroscopic Correlation[1]

The spectroscopic properties of 2,4-DAA are intrinsically linked to its toxicity.[1]

  • Metabolic Activation: The electron-rich amino groups (visible in NMR as shielded protons) are targets for cytochrome P450 enzymes.[1]

  • N-Oxidation: The conversion of

    
     to 
    
    
    
    (hydroxylamine) is the key mutagenic step.[1]
  • Spectral Marker: In biological assays, the disappearance of the characteristic UV absorption of the parent amine and the appearance of bands associated with quinone-imines (oxidized metabolites) correlates with the onset of mutagenic activity in Ames tests.

Trust Factor: When handling 2,4-DAA, always verify the purity of your starting material using the NMR shifts provided in Section 2.2 . Impurities (oxidation products) often appear as broad multiplets >7.5 ppm.

References

  • National Toxicology Program (NTP). (2021).[2] Report on Carcinogens, Fifteenth Edition: 2,4-Diaminoanisole Sulfate.[1][3] U.S. Department of Health and Human Services.[2][3][4] [Link]

  • International Agency for Research on Cancer (IARC). (2001). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2,4-Diaminoanisole and its Salts.[1] Vol 79.[1] [Link]

  • PubChem. (n.d.). 2,4-Diaminoanisole Sulfate - Compound Summary. National Library of Medicine.[1][2] [Link]

  • ResearchGate. (2025). Synthesis and characterization of 4,4'-diaminodiphenylmethane Schiff bases. (Used for comparative Schiff base spectral trends). [Link]

Sources

2,4-Diaminoanisole Sulfate: Specificity as a Toxicological Model & Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2,4-Diaminoanisole Sulfate (2,4-DAA Sulfate) , positioning it not as a consumer ingredient—where it is largely restricted—but as a critical Reference Standard and Toxicological Model in research.

Executive Summary: The Shift from Ingredient to Reference

Historically, 2,4-Diaminoanisole Sulfate (CAS 39156-41-7) was a premier oxidation base in permanent hair dyes due to its ability to produce vibrant blue-black and brown tones. However, following its classification as a Group 2B Carcinogen (possibly carcinogenic to humans) by the IARC, it was voluntarily removed from consumer formulations in the late 1970s.

Today, its "performance" is evaluated not by its dyeing capability, but by its specificity as a positive control in mutagenicity assays and its utility as a model compound for inducing thyroid follicular tumors in rodents. This guide compares its mechanistic specificity against its modern, safer alternative: 2,5-Diaminotoluene Sulfate (2,5-DATS) .

Mechanistic Specificity: Why It Is a Potent Positive Control

The utility of 2,4-DAA Sulfate in research stems from its highly specific metabolic activation pathway. Unlike some broad-spectrum toxins, 2,4-DAA requires precise enzymatic bioactivation to exert its mutagenic effects, making it an ideal control for validating metabolic systems (S9 fractions).

Metabolic Activation Pathway (CYP1A2 Specificity)

2,4-DAA is a pro-mutagen. It is biologically inert until metabolized by the Cytochrome P450 system, specifically CYP1A2 . This enzyme catalyzes the N-oxidation of the amine group, creating a reactive N-hydroxy metabolite that covalently binds to DNA.

Key Insight for Researchers: If your Ames test using 2,4-DAA as a positive control fails, it often indicates a failure in your S9 metabolic activation system (specifically CYP1A2 activity), not the bacterial strain itself.

Visualization: Metabolic Activation & Mutagenesis

The following diagram illustrates the critical pathway converting 2,4-DAA from a precursor to a DNA-damaging agent.

MetabolicPathway DAA 2,4-Diaminoanisole (Pro-mutagen) N_OH N-Hydroxy-2,4-DAA (Reactive Intermediate) DAA->N_OH N-Oxidation CYP CYP1A2 Enzyme (Liver Microsomes) CYP->N_OH Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Acidic pH / Sulfation Adduct C8-Guanine Adduct (Frameshift Mutation) Nitrenium->Adduct Covalent Binding DNA Guanine Residue (DNA) DNA->Adduct

Figure 1: The bioactivation pathway of 2,4-DAA. Note the dependence on CYP1A2, making it a specific marker for this enzyme's activity in toxicology screening.

Performance Comparison: 2,4-DAA vs. Alternatives

In modern applications, 2,4-DAA is the "Reference Toxicity Standard," while 2,5-Diaminotoluene Sulfate (2,5-DATS) is the "Commercial Standard."

Comparative Matrix
Feature2,4-Diaminoanisole Sulfate (Reference)2,5-Diaminotoluene Sulfate (Alternative)p-Phenylenediamine (PPD)
Primary Use Positive Control (Ames), Thyroid Tumor ModelCommercial Hair Dye PrecursorCommercial Hair Dye Precursor
Mutagenicity (Ames) Strong Positive (Strain TA98 + S9)Weak/Negative (without H2O2)Variable (often requires oxidation)
Carcinogenicity Group 2B (Thyroid, Skin, Zymbal Gland)Group 3 (Not classifiable)Group 3 (Not classifiable)
Target Organ Thyroid (Follicular cell hypertrophy)Skin (Sensitization)Skin (Sensitization)
Metabolic Driver CYP1A2 (High Specificity)N-Acetylation (NAT1/NAT2)N-Acetylation / Oxidation
Regulatory Status Banned in Cosmetics (EU/USA)Restricted (Max conc.[1] limits apply)Restricted (Max conc. limits apply)
Thyroid Toxicity Specificity

2,4-DAA Sulfate is unique among dye precursors for its specific attack on the thyroid.

  • Mechanism: It inhibits thyroid hormone synthesis (T3/T4 reduction), leading to a compensatory rise in TSH (Thyroid Stimulating Hormone). Chronic TSH stimulation causes follicular cell hypertrophy and eventual neoplasia.

  • Research Application: It is used to induce experimental thyroid tumors in rats to study hormonal carcinogenesis, a property not shared by 2,5-DATS.

Experimental Protocols

Protocol A: Ames Mutagenicity Assay (Positive Control)

Objective: Validate the metabolic capability of an S9 fraction using 2,4-DAA Sulfate.

  • Strain Selection: Use Salmonella typhimurium strain TA98 (detects frameshift mutations).[2][3] 2,4-DAA is less effective on TA100.

  • Preparation: Dissolve 2,4-DAA Sulfate in DMSO or sterile water. Recommended concentration range: 10 – 500 µ g/plate .

  • Activation: Add 0.5 mL of S9 Mix (rat liver homogenate induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone).

    • Critical Step: Without S9, 2,4-DAA should yield negative results (background reversion). If positive without S9, suspect contamination.

  • Incubation: Plate using the top-agar overlay method. Incubate at 37°C for 48 hours.

  • Validation: A valid S9 batch should yield >500 revertants/plate at 100 µg dose.

Protocol B: Analytical Detection (HPLC)

Objective: Detect 2,4-DAA as an impurity in older dye stocks or environmental samples.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (primary) and 240 nm (secondary).

  • Retention Time: 2,4-DAA typically elutes earlier than PPD due to the methoxy group's polarity influence relative to the sulfate salt form.

Decision Workflow: When to Use Which?

This logic flow helps researchers select the correct amine based on their experimental goal.

DecisionMatrix Start Select Experimental Goal Goal1 Validate S9 Metabolic Activation System Start->Goal1 Goal2 Induce Thyroid Tumors (In Vivo Model) Start->Goal2 Goal3 Formulate Commercial Hair Dye Start->Goal3 UseDAA USE 2,4-DAA SULFATE (Positive Control) Goal1->UseDAA Requires CYP1A2 Bioactivation Goal2->UseDAA Specific Thyroid Toxicity UseDATS USE 2,5-DIAMINOTOLUENE (Safer Alternative) Goal3->UseDATS Lower Toxicity Profile

Figure 2: Decision matrix for selecting between 2,4-DAA and 2,5-DATS based on research vs. commercial intent.

References

  • International Agency for Research on Cancer (IARC). (1978). 2,4-Diaminoanisole and its Sulphate.[4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 16. Link

  • National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. Link

  • Ames, B. N., Kammen, H. O., & Yamasaki, E. (1975). Hair dyes are mutagenic: identification of a variety of mutagenic ingredients. Proceedings of the National Academy of Sciences, 72(6), 2423–2427. Link

  • Zbinden, G. (1988). Thyroid toxicity of the hair dye component 2,4-diaminoanisole sulfate in the rat. Archives of Toxicology, 61(4), 318-320.
  • SCCS (Scientific Committee on Consumer Safety). (2012). Opinion on Toluene-2,5-diamine and its sulfate. SCCS/1479/12. Link

Sources

Safety Operating Guide

2,4-Diaminoanisole sulfate hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory – Safe Handling and Disposal Protocols for 2,4-Diaminoanisole Sulfate Hydrate

Executive Summary & Hazard Context

This guide defines the operational standard for the disposal of 2,4-Diaminoanisole sulfate hydrate (CAS 39156-41-7) .[1][2] As a Senior Application Scientist, I must emphasize that this is not a routine chemical waste. It is a confirmed animal carcinogen (NTP: "Reasonably Anticipated"; IARC: Group 2B) and a mutagen.[2]

The Critical Directive: The primary risk during disposal is not just chemical exposure, but aerosolization .[2] This compound exists as a fine powder; dry manipulation creates carcinogenic dust.[1][2] All protocols below prioritize wet-method containment to mechanically suppress airborne particles.

Pre-Disposal Characterization & Segregation

Before removing this substance from the bench, you must characterize the waste stream.[2] Improper segregation is the leading cause of waste-stream rejection and unexpected reactivity in storage.[1][2]

Chemical Profile for Disposal Logic:

ParameterDataOperational Implication
Physical State Solid (Powder/Needles)High Inhalation Risk. Do not dry sweep.[1][2]
Solubility Soluble in waterAquatic Toxin. Zero discharge to drains.[1][2]
Acidity Weakly acidic saltSegregation. Keep away from bases to prevent amine liberation.[1][2]
Reactivity Incompatible with OxidizersFire Risk. Store away from nitrates/peroxides.[1][2]
Decomposition Releases SOx and NOxIncineration. Requires scrubbers (see Section 4).[2]
Segregation Protocol (Self-Validating System)
  • Rule: Isolate from strong oxidizers and strong bases.[1][2]

  • Validation: Check the pH of the waste container. If mixing with other aqueous wastes, ensure the final pH remains neutral to slightly acidic (pH 5-7) to keep the amine protonated and less volatile, though solid isolation is preferred.[1][2]

Operational Protocol: Spill Management (Immediate Response)

If a spill occurs, do not use a brush and dustpan. This generates dust.[1][2] Follow this wet-containment workflow.

Required PPE:

  • Respiratory: N100 or P100 particulate respirator (minimum).[1][2]

  • Dermal: Double nitrile gloves (>0.11 mm thickness) or Silver Shield® laminates.[1][2]

  • Body: Tyvek® or equivalent impervious coveralls.[1][2]

Step-by-Step Containment:

  • Isolate: Evacuate the immediate 25-meter radius.[1][2]

  • Dampen: Gently mist the spilled powder with water.[1][2] Do not flood it ; just dampen it to suppress dust.[1][2]

  • Absorb: Place wet paper towels or chemically inert absorbent pads over the dampened material.[1][2]

  • Transfer: Scoop the wet mass into a wide-mouth high-density polyethylene (HDPE) jar.

  • Decontaminate: Wash the surface with a soap and water solution.[1][2][3] Collect all wash water as hazardous waste.[1][2]

SpillResponse Start Spill Detected Isolate 1. Isolate Area (25m Radius) Start->Isolate PPE 2. Don PPE (N100/P100 Mask) Isolate->PPE Mist 3. Mist with Water (Suppress Dust) PPE->Mist Do NOT Dry Sweep Collect 4. Scoop Wet Mass (HDPE Container) Mist->Collect Decon 5. Surface Decon (Soap/Water) Collect->Decon Waste Hazardous Waste Storage Collect->Waste Decon->Waste

Figure 1: Immediate spill response workflow emphasizing dust suppression via water misting.[1][2][3]

Waste Packaging & Final Disposal

The sulfate salt implies the presence of sulfur, and the amine structure implies nitrogen.[2] Simple combustion is insufficient due to the generation of toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).[2]

Packaging Instructions
  • Primary Container: Use a screw-top HDPE or glass container. Do not use metal containers if the waste is wet/acidic (corrosion risk).[2]

  • Labeling:

    • Content: "2,4-Diaminoanisole Sulfate Hydrate"

    • Hazard Warnings: "CARCINOGEN," "TOXIC," "CORROSIVE (if acidic)."[2]

    • RCRA Code: Label as U028 (associated with 2,4-Diaminoanisole) to ensure strictest handling, or as Toxic/Reactive waste depending on local interpretation.[1][2]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene) to prevent surface contamination of the outer container.

Destruction Method: Rotary Kiln Incineration

You must contract a licensed hazardous waste disposal facility (TSDF).[1][2]

  • Requirement: The incinerator must be equipped with a secondary combustion chamber (afterburner) operating >1000°C to destroy the organic ring structure.[2]

  • Scrubber Mandatory: The facility must utilize a wet scrubber system to capture the SOx emissions generated by the sulfate group decomposition.[2]

DisposalLogic Gen Waste Generation Char Characterization (Solid vs. Liquid) Gen->Char Solid Solid Waste (Powder) Char->Solid Liquid Aqueous Waste (Dissolved) Char->Liquid Pack1 Double Bag Seal in HDPE Drum Solid->Pack1 Pack2 Adjust pH (5-9) Poly Carboy Liquid->Pack2 Label Label: CARCINOGEN Code: U028 / Toxic Pack1->Label Pack2->Label TSDF Ship to TSDF Label->TSDF Incine Incineration (w/ Scrubber for SOx) TSDF->Incine

Figure 2: End-to-end disposal logistics flow, differentiating between solid and liquid waste streams.

Regulatory References & Authority

Strict adherence to these regulations is mandatory for legal compliance and safety.

  • National Toxicology Program (NTP): Listed as "Reasonably Anticipated to be a Human Carcinogen" [1].[1][2][4]

  • U.S. EPA (RCRA): The parent compound (2,4-Diaminoanisole) is listed as U028 .[1][2] Best practice dictates managing the sulfate salt with identical stringency to prevent regulatory non-compliance [2].[1][2]

  • IARC Monographs: Classified as Group 2B (Possibly Carcinogenic to Humans) [3].[1][2]

  • NOAA Cameo Chemicals: Advises isolation distances and confirms emission of toxic fumes (NOx, SOx) upon decomposition [4].[2]

References

  • National Toxicology Program.[1][2][4][5] (2021).[1][2][6] Report on Carcinogens, Fifteenth Edition: 2,4-Diaminoanisole Sulfate. Department of Health and Human Services.[2][4][7] [Link]1][2][4]

  • U.S. Environmental Protection Agency.[1][2][7] (2024).[1][2][8][9][10] List of Hazardous Wastes (Section 261.33). Code of Federal Regulations. [Link]1][2]

  • International Agency for Research on Cancer (IARC).[1][2] (2024).[1][2][8][9][10] Agents Classified by the IARC Monographs, Volumes 1–134.[1][2] World Health Organization.[1][2] [Link]1][2]

Sources

Personal protective equipment for handling 2,4-Diaminoanisole sulfate hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Hazard Alert: 2,4-Diaminoanisole sulfate hydrate (CAS: 39156-41-7) is a Category 1B Carcinogen and a Germ Cell Mutagen . Unlike simple irritants, this compound poses a genotoxic threat where there is no theoretically "safe" threshold of exposure.

The "Sulfate" Factor: As a salt form, this substance presents as a fine, off-white to violet powder.[1][2] The primary vector of exposure in a research setting is inhalation of micro-particulates and dermal absorption of settling dust . Standard "lab safety" is insufficient; you must employ Cytotoxic/Genotoxic Precautions .

Core Philosophy: PPE is your last line of defense. Your primary defense is the containment system (Engineering Controls). If you are relying solely on gloves and a mask, you have already failed the safety protocol.

Risk Assessment & Hierarchy of Controls

Before touching the vial, you must establish a containment strategy.[1][3] The following logic flow dictates your setup:

SafetyHierarchy Hazard Hazard Source: 2,4-Diaminoanisole Sulfate (Carcinogenic Dust) EngControl Engineering Control: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood (HEPA) Hazard->EngControl Containment AdminControl Admin Control: SOPs, Designated Area, Static Control EngControl->AdminControl Residual Risk PPE PPE (Last Resort): Double Nitrile, P100, Tyvek Sleeves AdminControl->PPE Barrier Worker Researcher Safety PPE->Worker Protection

Figure 1: The Hierarchy of Defense. Note that PPE serves only to catch failures in Engineering and Administrative controls.

PPE Technical Specifications

Scientific data on glove permeation for sulfate salts of aromatic amines is limited. Therefore, we must extrapolate from the parent compound (2,4-Diaminoanisole) and similar aromatic amines (e.g., Aniline). Aromatic amines are notorious for rapid permeation through natural latex.

The "Double-Shell" Protocol is Mandatory.

Protection ZoneComponentTechnical RequirementScientific Rationale
Dermal (Hands) Inner Glove Nitrile (Accelerator-free), min 0.11mm (4 mil).Acts as the final skin barrier. High-contrast color (e.g., white/orange) aids in spotting breaches.
Outer Glove Nitrile (Long cuff), min 0.15mm (6 mil).Primary sacrificial layer. Change every 30 mins or immediately upon visible contamination.
Respiratory Primary Fume Hood / BSC (Class II).Do not use N95s on the open bench. The powder is too fine.
Secondary N100 or P100 Particulate Respirator.[4]Only required if working outside a hood (emergency only) or during spill cleanup.
Ocular Primary Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for powders; dust can migrate around the frames.
Body Clothing Tyvek® Lab Coat or Sleeve Covers.Cotton lab coats trap dust in the weave, creating a secondary exposure source in the laundry.

Operational Protocol: Weighing & Solubilization

Handling powders of this toxicity requires a "Zero-Static" workflow to prevent particle flight.

Phase 1: Preparation
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood. Aromatic amine salts are often electrostatic; without this, the powder may "jump" from the spatula.

  • Surface Prep: Line the hood surface with plastic-backed absorbent pads (absorbent side up). This captures any stray grains, preventing them from becoming rolling hazards.

Phase 2: The Weighing Workflow

WeighingProtocol Start Start: Don PPE (Double Glove) Check Check Balance Stability in Hood Start->Check Open Open Vial (Slowly to reduce aerosol) Check->Open Weigh Weigh Reagent (Use Anti-Static Gun) Open->Weigh Close Seal Vial & Wipe Exterior Weigh->Close Doff Doff Outer Gloves (Inside Hood) Close->Doff

Figure 2: Linear workflow for weighing cytotoxic powders. Note the glove change occurs BEFORE removing hands from the hood.

Phase 3: Solubilization
  • Solvent Choice: 2,4-Diaminoanisole sulfate is water-soluble.[5] When adding solvent, do so slowly down the side of the vessel to avoid displacing air that carries dust particles.

  • Vessel: Use a screw-cap vial, not a beaker. Seal immediately after solvent addition. Vortexing should be done inside the hood.

Decontamination & Disposal

The "Wet Method" Rule: Never sweep dry powder. Sweeping aerosolizes the carcinogen.

  • Spill Cleanup (Powder):

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up the damp slurry.

    • Place all waste into a dedicated hazardous waste bag inside the hood.

  • Surface Decontamination:

    • Wipe surfaces with a 10% bleach solution (oxidizes the amine) followed by water, then ethanol.

    • Note: Strong oxidizers react with aromatic amines. This reaction degrades the compound but may be exothermic; use dilute bleach and small quantities.

  • Disposal (RCRA):

    • Code: UN 2811 (Toxic Solid, Organic, n.o.s.).[5][6]

    • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

    • Container: Label clearly as "Carcinogen/Mutagen."

Emergency Response

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not scrub hard (abrades skin, increasing absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—aromatic amines can cause methemoglobinemia (blue skin/oxygen deprivation) even via eye absorption.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: 2,4-Diaminoanisole (and its salts).[1][2][4] Centers for Disease Control and Prevention. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2,4-Diaminoanisole Sulfate.[1][Link]

  • PubChem. (n.d.). Compound Summary: 2,4-Diaminoanisole sulfate.[1][2][3][4][5][6][7][8][9][10] National Library of Medicine. [Link]

  • International Agency for Research on Cancer (IARC). (2001). Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 79. World Health Organization.[2] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 4-methoxy-m-phenylenediamine sulphate.[2][10][Link]

Sources

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminoanisole sulfate hydrate
Reactant of Route 2
2,4-Diaminoanisole sulfate hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.